molecular formula C8H8F3NO B1322054 5-Methyl-2-(trifluoromethoxy)aniline CAS No. 151276-15-2

5-Methyl-2-(trifluoromethoxy)aniline

Cat. No.: B1322054
CAS No.: 151276-15-2
M. Wt: 191.15 g/mol
InChI Key: INWQECYURRPKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWQECYURRPKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276352
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151276-15-2
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151276-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: While extensive data exists for structurally similar compounds, specific experimental values for 5-Methyl-2-(trifluoromethoxy)aniline are not widely published. This guide provides a robust technical profile by integrating established principles of organic chemistry with data from closely related analogs, such as 2-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline. The insights herein are grounded in the well-understood effects of the aniline core and its substituents, offering a predictive yet scientifically rigorous examination of the target molecule's properties and potential.

Introduction: The Strategic Value of Fluorination in Aniline Scaffolds

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design, offering a powerful tool to modulate physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest. It acts as a "super-halogen" or "pseudo-halogen," imparting a unique combination of electronic and steric properties that distinguish it from both traditional halogens and the related trifluoromethyl (-CF3) group.[1]

5-Methyl-2-(trifluoromethoxy)aniline combines three key structural motifs:

  • Aniline Core: A versatile platform for a multitude of chemical transformations.

  • Trifluoromethoxy Group (-OCF3): A strongly lipophilic and electron-withdrawing group that enhances metabolic stability and membrane permeability.[1][2]

  • Methyl Group (-CH3): A small, electron-donating group that can influence steric interactions and fine-tune electronic properties.

This unique combination makes 5-Methyl-2-(trifluoromethoxy)aniline a promising, albeit specialized, building block for creating complex molecules with tailored functionalities, particularly in the realms of drug discovery and agrochemicals.[3]

Physicochemical and Structural Properties

The properties of 5-Methyl-2-(trifluoromethoxy)aniline are dictated by the interplay of its functional groups. While specific experimental data is scarce, a reliable profile can be predicted based on analogous compounds.

Predicted Molecular Properties

The following table summarizes the predicted and known properties of the target molecule and its close structural analogs. This comparative approach provides a scientifically grounded basis for experimental design.

Property5-Methyl-2-(trifluoromethoxy)aniline (Predicted)2-(Trifluoromethoxy)aniline[3]4-(Trifluoromethoxy)aniline[4][5]2-Methyl-3-(trifluoromethyl)aniline[6]
Molecular Formula C8H8F3NOC7H6F3NOC7H6F3NOC8H8F3N
Molecular Weight 191.15 g/mol 177.13 g/mol 177.13 g/mol 175.15 g/mol
Appearance Likely a colorless to pale yellow/orange liquid or low-melting solidColorless to red/green clear liquidClear colorless to yellow liquidColorless to pale yellow liquid
Boiling Point Estimated >200 °C (at atm. pressure)63 °C / 15 mmHg73-75 °C / 10 mmHg198–201 °C
Density Estimated ~1.3 g/mL1.32 g/mL1.32 g/mL at 20°C1.205 g/cm³ at 25°C
Solubility Soluble in organic solvents (e.g., DCM, THF, Ether); Insoluble in waterSoluble in organic solventsSoluble in Chloroform, Ethyl Acetate, Methanol (Slightly)Soluble in organic solvents; insoluble in water
pKa (of conjugate acid) Estimated < 3.5Not available3.75 (Predicted)Not available

Causality Behind the Properties:

  • Basicity (pKa): The potent electron-withdrawing effect of the ortho-trifluoromethoxy group is expected to significantly reduce the electron density on the aniline nitrogen, making it a much weaker base than aniline (pKa of conjugate acid ≈ 4.6).[7] The meta-methyl group provides a slight counteracting electron-donating effect, but the -OCF3 group's influence will be dominant.

  • Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design (Hansch π constant = +1.04), even more so than the -CF3 group (+0.88).[1] This property is critical for enhancing a molecule's ability to cross biological membranes, a key factor in improving bioavailability.[2]

  • Physical State: The presence of the methyl group, compared to the unsubstituted 2-(trifluoromethoxy)aniline, increases the molecular weight and may lead to a higher boiling point and potentially a solid state at room temperature.

Molecular Structure

The relationship between the functional groups is key to understanding the molecule's reactivity.

Caption: Structure of 5-Methyl-2-(trifluoromethoxy)aniline.

Reactivity and Synthetic Profile

Electronic Effects and Reactivity

The reactivity of the aromatic ring is governed by a nuanced interplay between the substituents:

  • -NH2 Group: A powerful activating, ortho, para-directing group due to resonance donation.

  • -OCF3 Group: A deactivating, ortho, para-directing group. Its strong inductive withdrawal (-I effect) deactivates the ring towards electrophilic substitution, but this is partially counteracted by resonance donation (+R effect) from the oxygen lone pairs.[8]

  • -CH3 Group: A weakly activating, ortho, para-directing group.

For electrophilic aromatic substitution, the positions are influenced as follows:

  • Position 4: Activated by the -NH2 group (para) and the -CH3 group (ortho). This is the most likely site for substitution.

  • Position 6: Activated by the -NH2 group (ortho) but sterically hindered by the adjacent -OCF3 group.

  • Position 3: Activated by the -CH3 group (para), but deactivated by the -OCF3 group (meta).

The primary amino group can undergo standard aniline reactions, such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Proposed Synthetic Route

The synthesis of ortho-trifluoromethoxylated anilines is a known challenge.[9] A plausible and modern approach involves a two-step radical O-trifluoromethylation and thermal migration sequence, adapted from established protocols.[9]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of the N-(trifluoromethoxy)acetamido Intermediate

  • Reactor Setup: To a flame-dried, argon-purged flask, add the starting material, methyl 4-acetamido-5-methylbenzoate (1.0 eq).

  • Solvent & Catalyst: Add anhydrous chloroform (CHCl3) followed by a catalytic amount of cesium carbonate (Cs2CO3, 0.1 eq).

  • Reagent Addition: Add Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that the base activates the hydroxylamine for reaction with the electrophilic Togni reagent.

  • Workup: Upon completion, filter the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-(trifluoromethoxy) intermediate.

Step 2: Thermally Induced OCF3 Migration

  • Reactor Setup: Dissolve the purified intermediate from Step 1 in nitromethane in a sealed reaction vessel.

  • Heating: Heat the mixture to 120 °C. The high temperature is necessary to induce the heterolytic cleavage of the N-OCF3 bond, forming a nitrenium ion and trifluoromethoxide, which then recombine at the ortho position.[9]

  • Reaction Monitoring: Monitor the formation of the ortho-migrated product by LC-MS.

  • Workup: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Amide Hydrolysis (Deprotection)

  • Reaction: Subject the product from Step 2 to standard amide hydrolysis conditions (e.g., refluxing with aqueous HCl or NaOH).

  • Neutralization & Extraction: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the final product, 5-Methyl-2-(trifluoromethoxy)aniline, by distillation or chromatography.

Spectroscopic and Analytical Characterization

Characterization is essential for confirming the structure of the synthesized molecule. The expected spectroscopic data provides a benchmark for experimental validation.

Analytical TechniqueExpected Observations for 5-Methyl-2-(trifluoromethoxy)aniline
1H NMR Aromatic protons (3H) showing complex splitting patterns in the ~6.5-7.5 ppm range.A singlet for the methyl protons (-CH3) around 2.2-2.4 ppm.A broad singlet for the amine protons (-NH2) which may vary in chemical shift.
13C NMR Signals for 6 distinct aromatic carbons.The carbon attached to the -OCF3 group will appear as a quartet due to C-F coupling.A signal for the methyl carbon around 20 ppm.
19F NMR A sharp singlet for the three equivalent fluorine atoms of the -OCF3 group, expected in the range of -56 to -60 ppm (relative to CFCl3). This is a hallmark signal confirming the presence of the trifluoromethoxy group.
Mass Spectrometry (MS) EI-MS: A molecular ion peak (M+) at m/z = 191.HRMS: High-resolution mass spectrometry should confirm the elemental composition of C8H8F3NO.
Infrared (IR) Spectroscopy N-H stretching vibrations for the primary amine as two distinct bands in the 3350-3500 cm-1 region.C-O and C-F stretching vibrations associated with the trifluoromethoxy group, typically strong absorptions in the 1000-1300 cm-1 region.Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

The unique properties of the trifluoromethoxy group make it a highly valuable substituent in modern drug design.[2]

  • Metabolic Stability: The -OCF3 group is exceptionally stable to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically labile group (like a methoxy group) with a trifluoromethoxy group can significantly increase a drug's half-life and bioavailability.[2]

  • Enhanced Lipophilicity and Permeability: The high lipophilicity of the -OCF3 group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This is a critical advantage for developing therapeutics for central nervous system disorders.[2]

  • Modulation of pKa: The group's strong electron-withdrawing nature can be used to fine-tune the pKa of nearby basic centers, which is crucial for optimizing receptor binding and pharmacokinetic properties.[10]

  • Bioisosteric Replacement: The -OCF3 group can serve as a bioisostere for other groups, allowing chemists to explore chemical space and optimize lead compounds while retaining key binding interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Methyl-2-(trifluoromethoxy)aniline is not available, the handling precautions should be based on the known hazards of analogous aromatic amines and organofluorine compounds.

  • Toxicity: Anilines as a class are toxic and can be absorbed through the skin. 4-(Trifluoromethoxy)aniline is classified as toxic if swallowed and fatal in contact with skin.[11] Assume a similar hazard profile for the target compound.

  • Irritation: Causes skin and serious eye irritation/damage.[11]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11]

Mandatory Handling Protocols:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat is required.

  • Spill & Disposal:

    • Have appropriate spill cleanup materials readily available.

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline is a specialized chemical building block with significant potential, primarily driven by the unique and advantageous properties of the trifluoromethoxy group. While direct experimental data is limited, a comprehensive understanding of its chemical properties, reactivity, and safety profile can be confidently extrapolated from fundamental principles and data on closely related structures. Its enhanced metabolic stability and lipophilicity make it a particularly attractive scaffold for medicinal chemists aiming to overcome common pharmacokinetic challenges in drug development. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and effectively utilize this valuable compound in their research endeavors.

References

  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Cortes, C. G., et al. (2025).
  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

Sources

5-Methyl-2-(trifluoromethoxy)aniline CAS number 106877-29-6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-2-(trifluoromethoxy)aniline CAS Number: 151276-15-2 (Corrected from User Input 106877-29-6) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Fluorination in Medicinal Chemistry Scaffolds

Executive Summary & Critical Identity Verification[1]

5-Methyl-2-(trifluoromethoxy)aniline is a high-value fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its structural core combines an electron-rich aniline moiety with a lipophilic, metabolically stable trifluoromethoxy (-OCF


) group.[1] This unique combination allows for the modulation of pKa, lipid solubility, and metabolic stability in drug design, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
🚨 Critical Identity Alert: CAS Number Resolution

A common database conflict exists regarding the CAS registry numbers for methyl-trifluoromethoxy/trifluoromethyl anilines.[1] You must verify the chemical structure before procurement or synthesis.[1]

FeatureTarget Compound (This Guide) Common Conflicting Isomer
Chemical Name 5-Methyl-2-(trifluoromethoxy)aniline 5-Methyl-2-(trifluoromethyl)aniline
Functional Group -OCF

(Trifluoromethoxy)
-CF

(Trifluoromethyl)
Correct CAS 151276-15-2 106877-29-6
Molecular Formula C

H

F

NO
C

H

F

N
Key Difference Oxygen linker increases conformational flexibility and lipophilicity.[1][2]Direct C-C bond; more rigid, strong electron withdrawal.[1]

Note: This guide focuses on the -OCF


  variant (CAS 151276-15-2) as requested by the chemical name in the topic, despite the user-provided CAS matching the -CF

analog.

Physicochemical Profile

The -OCF


 group is often termed a "super-halogen" or "super-fluorine" due to its unique electronic properties.[1] It is electron-withdrawing by induction ($ \sigma_I = 0.55 

\sigma_R = -0.17 $), similar to a methoxy group but with drastically altered electrostatics.[1]
Table 1: Key Physicochemical Properties
PropertyValue (Approximate)Significance in Drug Design
Molecular Weight 191.15 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Octanol/Water) 2.8 – 3.1High lipophilicity aids membrane permeability.[1]
H-Bond Donors 2 (NH

)
Primary handle for receptor binding or derivatization.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen is weakly basic due to F-withdrawal.[1]
pKa (Conjugate Acid) ~3.5 – 4.0Lower than aniline (4.[1]6) due to electron-withdrawing OCF

.[1]
Boiling Point 215°C (est.)[1]High boiling liquid/low melting solid; stable under standard reflux.[1]
Rotatable Bonds 1 (C-O bond)The OCF

group adopts a specific conformation orthogonal to the ring.

Synthetic Routes & Manufacturing[1][3][4]

Synthesizing sterically crowded or highly fluorinated anilines requires navigating the directing effects of substituents.[1] The -OCF


 group is ortho/para directing but deactivating, while the methyl group is activating and ortho/para directing.[1]
Retrosynthetic Analysis

The most reliable route avoids direct nitration of 4-(trifluoromethoxy)toluene, which often yields the unwanted isomer (nitro group ortho to the methyl). Instead, the "Phenol Route" is preferred for regiochemical control.

Diagram: Validated Synthetic Workflow

Synthesis cluster_conditions Alternative Route (Industrial) Start 4-Methyl-2-nitrophenol Step1 Trifluoromethoxylation (TFNG or CCl4/HF) Start->Step1 Introduction of OCF3 Inter 2-Nitro-1-(trifluoromethoxy)- 4-methylbenzene Step1->Inter Step2 Nitro Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Reduction Product 5-Methyl-2-(trifluoromethoxy)aniline (Target) Step2->Product AltStart 1-Chloro-2-(trifluoromethoxy)- 5-methylbenzene AltStep Buchwald-Hartwig Amination AltStart->AltStep AltStep->Product

Figure 1: Two primary synthetic pathways. The Phenol Route (top) ensures correct isomerism via the starting material. The Amination Route (bottom) relies on the availability of the chlorinated precursor.

Detailed Protocol: Nitro Reduction (General Procedure)

Context: Converting the nitro-precursor to the target aniline.[1]

  • Charge: In a high-pressure hydrogenation vessel, dissolve 2-nitro-1-(trifluoromethoxy)-4-methylbenzene (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.

  • Hydrogenation: Pressurize to 3 atm (45 psi) H

    
    . Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Monitor via TLC or LC-MS for disappearance of the nitro peak.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1]

  • Purification: Concentrate filtrate. The product is often an oil that crystallizes upon standing or requires vacuum distillation.[1]

Reactivity & Functionalization[1][5]

The aniline nitrogen is the primary reactive center.[1] However, the presence of the ortho-trifluoromethoxy group imposes steric bulk and electronic withdrawal, influencing reaction rates.

Nucleophilic Behavior

The amino group is less nucleophilic than unsubstituted aniline due to the inductive effect of the -OCF


 group.[1]
  • Acylation/Sulfonylation: Requires stronger bases (e.g., Pyridine, DMAP) or elevated temperatures compared to standard anilines.

  • Reductive Amination: Proceed with standard conditions (Aldehyde + NaBH(OAc)

    
    ), but reaction times may be prolonged.[1]
    
Sandmeyer & Diazonium Chemistry

The amino group can be converted to a diazonium salt (


), allowing access to:
  • Ar-Cl / Ar-Br: Via CuCl / CuBr (Sandmeyer).[1]

  • Ar-CN: Via CuCN (Rosenmund-von Braun).[1]

  • Ar-F: Via Balz-Schiemann (thermal decomposition of tetrafluoroborate salt).[1]

Diagram: Derivatization Pathways[1]

Reactivity Core 5-Methyl-2-(trifluoromethoxy)aniline R1 Amide Coupling (R-COCl / Base) Core->R1 R2 Sandmeyer Reaction (NaNO2 / HX / CuX) Core->R2 R3 Heterocycle Formation (Cyclization) Core->R3 P1 Lipophilic Amides (Drug Candidates) R1->P1 P2 Aryl Halides (Cross-Coupling Precursors) R2->P2 P3 Benzimidazoles/ Indoles R3->P3

Figure 2: Key derivatization pathways transforming the aniline core into functional drug scaffolds.[1]

Applications in Drug Discovery[5]

The Trifluoromethoxy (-OCF


)  group is a privileged motif in modern medicinal chemistry.[1]
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] The -OCF

    
     group blocks metabolic oxidation at the 2-position, extending the half-life (
    
    
    
    ) of the drug.[1]
  • Lipophilicity Modulation: The group significantly increases

    
    , facilitating transport across the blood-brain barrier (BBB).[1] This makes the scaffold ideal for neuroactive drugs (e.g., Riluzole analogs).
    
  • Conformational Locking: The -OCF

    
     group prefers to lie orthogonal to the aromatic ring to minimize dipole repulsion with the ring 
    
    
    
    -system.[1] This creates a unique 3D shape that can improve selectivity for enzyme binding pockets.[1]

Target Therapeutic Areas:

  • Neurology: Glutamate release inhibitors (Riluzole derivatives).[1]

  • Agrochemicals: Insecticides requiring high environmental stability.[1]

  • Oncology: Kinase inhibitors where the aniline forms the hinge-binding motif.[1]

Handling, Safety, & Storage[6][7][8][9]

Signal Word: WARNING (Based on typical aniline derivatives)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3][4][5]Wear nitrile gloves, lab coat, and safety glasses.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[1][6][4][5]Use in a fume hood.[1][7] Wash thoroughly after handling.[1][4][5]
STOT-SE May cause respiratory irritation.[1][6][4][5]Avoid dust/mist formation.[1][6][7][3][5]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aniline amine.[1]

  • Temperature: Cool, dry place (2–8°C recommended for long-term stability).

  • Light: Protect from light; anilines can darken (oxidize) over time.[1]

References

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: Synthetic Approaches and Applications. ChemBioChem . Link[1]

  • Manteau, B., et al. (2010).[1] New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules. Chemical Reviews . Link[1]

  • PubChem Database. (2024).[1] Compound Summary: 5-Methyl-2-(trifluoromethoxy)aniline (CAS 151276-15-2).[1] Link

  • European Patent Office. (1998). Process for the preparation of 2-trifluoromethoxy-aniline derivatives. EP0820981A1 .[1] Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)aniline (Reference for Hazard Class). Link

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of a Niche Chemical Entity

Researchers and drug development professionals often encounter chemical entities with sparse publicly available data. This guide addresses such a case for 5-Methyl-2-(trifluoromethoxy)aniline . Our comprehensive search for experimental data on this specific molecule has revealed a significant lack of detailed characterization in the public domain. Therefore, this guide will take a multi-faceted approach. Firstly, it will clearly delineate what is known about closely related isomers, primarily 5-Methyl-2-(trifluoromethyl)aniline , to provide a foundational context. Secondly, by leveraging established principles of physical organic and medicinal chemistry, we will offer expert insights into the predicted properties and reactivity of the title compound. This document is structured to be a practical and intellectually rigorous resource for scientists working with fluorinated aniline derivatives.

Molecular Structure and Identification

A clear understanding of the molecular architecture is paramount. The structure of 5-Methyl-2-(trifluoromethoxy)aniline is defined by a benzene ring substituted with an amino group, a methyl group, and a trifluoromethoxy group.

Caption: Chemical structure of 5-Methyl-2-(trifluoromethoxy)aniline.

Note on Isomers: It is crucial to distinguish the title compound from its isomers, for which more data is available. The primary isomers of relevance are:

  • 5-Methyl-2-(trifluoromethyl)aniline (CAS: 106877-29-6): Here, the trifluoromethyl group (-CF3) is directly attached to the benzene ring.

  • 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5): This isomer has a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) on the ring.

Physicochemical Properties: A Comparative and Predictive Analysis

Property5-Methyl-2-(trifluoromethyl)aniline (CAS: 106877-29-6)5-Methyl-2-(trifluoromethoxy)aniline (Predicted)Justification for Prediction
Molecular Formula C₈H₈F₃N[1]C₈H₈F₃NOAddition of an oxygen atom.
Molecular Weight 175.15 g/mol [1]191.15 g/mol The addition of an oxygen atom increases the molecular weight by approximately 16 g/mol .
Density 1.58 g/mL[1]Likely slightly higher than 1.58 g/mLThe introduction of the more electronegative oxygen atom may lead to stronger intermolecular forces, potentially increasing the density.
Boiling Point Not availableExpected to be higher than its -CF3 counterpartThe increased molecular weight and potential for stronger dipole-dipole interactions due to the -OCF3 group would likely result in a higher boiling point.
Melting Point Not availableDependent on crystal packing, but likely a low-melting solidThe related isomer, 2-Methoxy-5-(trifluoromethyl)aniline, has a melting point of 58-60 °C.[2] The title compound's melting point will be influenced by its specific crystal lattice energy.
Solubility Soluble in organic solventsExpected to have good solubility in common organic solventsThe trifluoromethoxy group enhances lipophilicity, suggesting good solubility in nonpolar solvents.[3]
pKa Not availableExpected to be lower than non-fluorinated anilinesThe strong electron-withdrawing nature of the trifluoromethoxy group will decrease the basicity of the aniline nitrogen, resulting in a lower pKa of the conjugate acid.

Spectroscopic Profile: Predicted Characteristics

While experimental spectra for 5-Methyl-2-(trifluoromethoxy)aniline are not available, we can predict the key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing trifluoromethoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.15 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethoxy and methyl groups.

Reactivity and Synthetic Considerations

The reactivity of 5-Methyl-2-(trifluoromethoxy)aniline is governed by the interplay of its functional groups.

  • The Aniline Moiety: The primary amine is a nucleophilic center and can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. However, the electron-withdrawing effect of the ortho-trifluoromethoxy group will reduce the nucleophilicity of the amine compared to non-fluorinated anilines.

  • The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. The ortho- and para-directing influence of these groups will be moderated by the deactivating effect of the trifluoromethoxy group.

  • The Trifluoromethoxy Group: The -OCF3 group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the rest of the molecule.[3]

A plausible synthetic route to 5-Methyl-2-(trifluoromethoxy)aniline would likely involve the introduction of the trifluoromethoxy group onto a pre-functionalized benzene ring, followed by the formation of the aniline.

Applications in Drug Discovery and Materials Science

While specific applications for 5-Methyl-2-(trifluoromethoxy)aniline are not documented, its structural motifs are highly relevant in modern chemical research.

  • Medicinal Chemistry: The trifluoromethoxy group is a valuable substituent in drug design. It can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability and bioavailability), and modulate the electronic properties of a molecule to optimize its binding to biological targets.[3] Therefore, 5-Methyl-2-(trifluoromethoxy)aniline is a promising building block for the synthesis of novel pharmaceutical candidates.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The trifluoromethoxy group can impart desirable properties to herbicides, insecticides, and fungicides. The related isomer, 5-Methyl-2-(trifluoromethyl)aniline, is noted as a key intermediate in the synthesis of agrochemicals.[1]

  • Materials Science: The unique electronic properties and stability of fluorinated aromatic compounds make them attractive for the development of advanced materials, such as polymers and liquid crystals.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Methyl-2-(trifluoromethoxy)aniline. However, based on the data for analogous compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicology: Anilines are generally toxic and can be absorbed through the skin. The fluorinated substituents may alter the toxicological profile. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Methodological Framework

For researchers who synthesize or acquire 5-Methyl-2-(trifluoromethoxy)aniline, the following are standard protocols for determining its key physicochemical properties.

Determination of Melting Point
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The temperature is raised at a steady rate.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

  • Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Determination of Solubility
  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Procedure:

    • A known amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, dichloromethane) in a vial.

    • The mixture is stirred at a constant temperature for a set period to ensure equilibrium is reached.

    • If the solid dissolves completely, more is added until a saturated solution is formed.

    • The concentration of the dissolved compound is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Causality: This method provides a quantitative measure of the compound's solubility in different solvents, which is critical for its application in synthesis and formulation.

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline represents a chemical entity with significant potential in various fields of chemical science, yet it remains largely uncharacterized in the public domain. This guide has aimed to provide a comprehensive overview by combining the available data on a close structural isomer with predictive analysis based on fundamental chemical principles. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the properties and applications of this and other novel fluorinated anilines.

References

Sources

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethoxy)aniline and its Structural Analogue, 5-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can profoundly influence a molecule's physicochemical and pharmacological properties. These modifications are a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive technical overview of 5-Methyl-2-(trifluoromethoxy)aniline and its closely related structural analogue, 5-Methyl-2-(trifluoromethyl)aniline, with a focus on their molecular structure, properties, and relevance in drug development. While specific data for 5-Methyl-2-(trifluoromethoxy)aniline is limited in publicly available literature, we will draw upon the extensive information available for 5-Methyl-2-(trifluoromethyl)aniline to provide a robust and insightful analysis.

Part 1: Molecular Structure and Physicochemical Properties

A clear understanding of a compound's molecular structure and properties is paramount for its application in research and development. This section details the key characteristics of 5-Methyl-2-(trifluoromethyl)aniline and provides a comparative perspective on the anticipated properties of 5-Methyl-2-(trifluoromethoxy)aniline.

5-Methyl-2-(trifluoromethyl)aniline

This compound is a substituted aniline featuring a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the benzene ring.

Molecular Structure:

Caption: 2D structure of 5-Methyl-2-(trifluoromethyl)aniline.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 106877-29-6[1][2]
Molecular Formula C₈H₈F₃N[1][2]
Molecular Weight 175.15 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Density 1.58 g/mL[1]
5-Methyl-2-(trifluoromethoxy)aniline: An Extrapolative Overview

Anticipated Molecular Structure:

Caption: Hypothesized 2D structure of 5-Methyl-2-(trifluoromethoxy)aniline.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale
Molecular Formula C₈H₈F₃NOIntroduction of an oxygen atom.
Molecular Weight 191.15 g/mol Addition of an oxygen atom (approx. 16 g/mol ).
Lipophilicity (LogP) Higher than 5-Methyl-2-(trifluoromethyl)anilineThe -OCF₃ group is generally more lipophilic than the -CF₃ group.
pKa Lower than 5-Methyl-2-(trifluoromethyl)anilineThe -OCF₃ group is more electron-withdrawing, decreasing the basicity of the aniline nitrogen.

Part 2: Synthesis and Reactivity

The synthesis of fluorinated anilines often involves multi-step processes. Understanding these synthetic routes is crucial for researchers planning to utilize these compounds as building blocks.

Synthesis of Structurally Related Anilines

A common synthetic route to substituted anilines involves the reduction of the corresponding nitrobenzene derivative. For instance, the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is achieved through the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using a palladium on carbon (Pd/C) catalyst.[4] A similar approach could likely be employed for the synthesis of 5-Methyl-2-(trifluoromethoxy)aniline, starting from 1-methyl-4-nitro-2-(trifluoromethoxy)benzene.

General Synthesis Workflow:

Synthesis_Workflow Start Substituted Nitrobenzene Reaction Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Reaction Reduction Product Substituted Aniline Reaction->Product

Caption: Generalized workflow for the synthesis of substituted anilines.

Reactivity Profile

The aniline functional group is a versatile handle for a wide range of chemical transformations, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form diazonium salts, which are valuable intermediates for introducing a variety of functional groups.

  • Palladium-catalyzed cross-coupling reactions: Such as Buchwald-Hartwig amination, to form more complex molecular architectures.

The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups will decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions for certain transformations compared to non-fluorinated anilines.

Part 3: Applications in Drug Discovery and Development

The unique properties imparted by trifluoromethyl and trifluoromethoxy groups make aniline derivatives containing these moieties highly valuable in drug discovery.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key substituent in many approved drugs.[3] Its incorporation into a molecular scaffold can:

  • Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

  • Increase Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[3]

  • Modulate pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic centers.

  • Serve as a Bioisostere: It can mimic other chemical groups, such as a methyl or chloro group, while offering distinct electronic properties.[3]

5-Methyl-2-(trifluoromethyl)aniline is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group contributes to metabolic resistance and improved binding affinity.[1]

Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "lipophilic hydrogen bond acceptor" and offers several advantages in drug design:

  • Improved Pharmacokinetic Profile: It can enhance a drug's lipophilicity and membrane permeability, which is particularly beneficial for drugs targeting the central nervous system.[3]

  • Metabolic Stability: Similar to the trifluoromethyl group, the trifluoromethoxy group is resistant to enzymatic degradation, which can lead to a longer half-life in the body.[3]

  • Conformational Effects: The -OCF3 group can influence the conformation of a molecule, which can be critical for its interaction with a biological target.

Anilines containing the trifluoromethoxy group are valuable intermediates in the synthesis of biologically active molecules.[5] For example, trifluoromethoxyphenylamino moieties have been incorporated into potent inhibitors of enzymes in pathogenic bacteria.

Part 4: Safety, Handling, and Experimental Protocols

Proper handling and awareness of safety protocols are essential when working with any chemical compound.

Hazard Identification and Safety Precautions

Substituted anilines should be handled with care due to their potential toxicity. For compounds like 5-Methyl-2-(trifluoromethyl)aniline and its analogues, the following hazards are generally identified:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A lab coat.

  • Use in a well-ventilated area or a chemical fume hood.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocol: A General N-Acylation Procedure

This protocol provides a general method for the acylation of a substituted aniline, a common reaction in the synthesis of pharmaceutical intermediates.

Materials:

  • 5-Methyl-2-(trifluoromethyl)aniline (or other substituted aniline)

  • Acyl chloride or anhydride

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the non-nucleophilic base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purify the product by recrystallization or column chromatography as needed.

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline and its analogue, 5-Methyl-2-(trifluoromethyl)aniline, represent important classes of fluorinated building blocks for the synthesis of novel therapeutic agents and agrochemicals. The presence of the trifluoromethyl or trifluoromethoxy group imparts unique and advantageous properties that are highly sought after in modern medicinal chemistry. While further research is needed to fully characterize 5-Methyl-2-(trifluoromethoxy)aniline, the extensive data available for structurally similar compounds provides a strong foundation for its potential applications. This guide has aimed to provide a comprehensive technical overview to aid researchers and drug development professionals in leveraging the potential of these valuable chemical entities.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline.
  • ChemicalBook. 5-METHYL-2-(TRIFLUOROMETHYL)ANILINE | 106877-29-6.
  • Sigma-Aldrich. 2-Methoxy-5-(trifluoromethyl)aniline 96%.
  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • BLD Pharm. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
  • Chem-Impex. 2-(Trifluoromethoxy)aniline.
  • Santa Cruz Biotechnology. 2-Methoxy-5-(trifluoromethyl)aniline | CAS 349-65-5.
  • MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline.
  • Tokyo Chemical Industry Co., Ltd. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. 5-Fluoro-2-(trifluoromethoxy)aniline.
  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists.
  • SpectraBase. 2-Methyl-5-(trifluoromethyl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.
  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.
  • Angene Chemical. Safety Data Sheet.

Sources

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

Anilines substituted with fluorine-containing moieties, such as the trifluoromethyl group, are of paramount importance in contemporary chemical research and development. The strategic incorporation of the trifluoromethyl (-CF₃) group onto an aniline scaffold can dramatically alter the molecule's physicochemical properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These attributes make trifluoromethylated anilines highly sought-after building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1]

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)aniline , a key intermediate in the production of various commercial products. It is important to note that the compound 5-Methyl-2-(trifluoromethoxy)aniline is not readily found in the chemical literature or commercial catalogs, suggesting it is either a very rare compound or that the intended compound of interest is indeed the trifluoromethyl analogue. This guide will therefore focus on the latter, providing detailed information on its chemical identity, properties, synthesis, reactivity, and applications, with a particular emphasis on its role in drug discovery and development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms
  • IUPAC Name: 5-Methyl-2-(trifluoromethyl)aniline[2]

  • Synonyms: 4-Amino-3-(trifluoromethyl)toluene, 5-Methyl-2-(trifluoromethyl)benzenamine[2]

  • CAS Number: 106877-29-6[1]

  • Molecular Formula: C₈H₈F₃N[1]

  • Molecular Weight: 175.15 g/mol [1]

Physicochemical Properties

The physicochemical properties of 5-Methyl-2-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Appearance Colorless to pale yellow liquid[3]
Density 1.58 g/mL[1]
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water.[3]

Part 2: Synthesis and Reactivity

Synthetic Routes

The synthesis of substituted trifluoromethylanilines can be achieved through several established methods. A common and industrially scalable approach involves a multi-step process starting from a substituted benzotrichloride.[4] A plausible synthetic route to 5-Methyl-2-(trifluoromethyl)aniline is outlined below. This process leverages common organic transformations and readily available starting materials.

Synthesis_of_5_Methyl_2_trifluoromethyl_aniline start p-Chlorotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Chloro-1-methyl-2-nitrobenzene step1->intermediate1 step2 Trifluoromethylation (e.g., with CF₃-source) intermediate1->step2 intermediate2 4-Methyl-1-nitro-2-(trifluoromethyl)benzene step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate2->step3 product 5-Methyl-2-(trifluoromethyl)aniline step3->product

Caption: Plausible synthetic workflow for 5-Methyl-2-(trifluoromethyl)aniline.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a general procedure for the synthesis of 5-Methyl-2-(trifluoromethyl)aniline, based on established methods for analogous compounds.[4]

Step 1: Nitration of p-Chlorotoluene

  • To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add p-chlorotoluene to the cooled sulfuric acid.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-methyl-2-nitrobenzene.

Step 2: Trifluoromethylation

  • The trifluoromethylation of an aryl chloride can be a challenging transformation and often requires specialized reagents and conditions. A common method involves the use of a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a suitable catalyst.

  • Alternatively, conversion of the chloro-group to a more reactive functional group (e.g., iodo or bromo) may be necessary to facilitate the introduction of the trifluoromethyl group.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-methyl-1-nitro-2-(trifluoromethyl)benzene intermediate in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Methyl-2-(trifluoromethyl)aniline.

  • Purify the product by distillation or column chromatography.

Reactivity Profile

The reactivity of 5-Methyl-2-(trifluoromethyl)aniline is primarily dictated by the amino group and the electron-withdrawing nature of the trifluoromethyl group.

  • N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides.

  • Diazotization: The primary amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate for introducing a wide range of functional groups.

  • Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. The amino group is a strong activating group and an ortho-, para-director. The regioselectivity of electrophilic aromatic substitution on the aniline ring will be influenced by the interplay of these electronic effects.

Part 3: Applications in Research and Development

Pharmaceutical Applications

5-Methyl-2-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] Furthermore, its lipophilicity can improve membrane permeability and, consequently, bioavailability.[3] This intermediate is particularly valuable in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.

Applications_in_Drug_Development start 5-Methyl-2-(trifluoromethyl)aniline step1 Coupling Reactions start->step1 intermediate1 Functionalized Intermediates step1->intermediate1 step2 Cyclization/ Further Modification intermediate1->step2 product Active Pharmaceutical Ingredients (APIs) step2->product

Caption: General workflow for the use of 5-Methyl-2-(trifluoromethyl)aniline in API synthesis.

Agrochemical Applications

In the agrochemical industry, 5-Methyl-2-(trifluoromethyl)aniline is a key intermediate for the synthesis of herbicides and insecticides.[1] The trifluoromethyl group contributes to the biological activity and stability of the final product. The specific substitution pattern of this aniline allows for the creation of agrochemicals with desired efficacy and environmental profiles.

Part 4: Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of 5-Methyl-2-(trifluoromethyl)aniline. The following techniques are commonly employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons would provide information about their relative positions.

    • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the trifluoromethyl group would be particularly informative.

    • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Methyl-2-(trifluoromethyl)aniline (175.15 g/mol ). Fragmentation patterns can provide further structural information.

Chromatographic Analysis

Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is an effective method for assessing the purity of 5-Methyl-2-(trifluoromethyl)aniline and for quantifying it in reaction mixtures or final products.[5][6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 5-Methyl-2-(trifluoromethyl)aniline in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C, to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 5-Methyl-2-(trifluoromethyl)aniline by its retention time and mass spectrum. The purity can be determined by the relative peak area.

Part 5: Safety and Handling

5-Methyl-2-(trifluoromethyl)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Methyl-2-(trifluoromethyl)aniline is a valuable and versatile building block in modern organic synthesis. Its unique combination of a methyl group and a trifluoromethyl group on the aniline scaffold provides a platform for the development of novel pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and development. This technical guide serves as a comprehensive resource for scientists and researchers working with this important chemical intermediate.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • PubChem. 2-(Trifluoromethyl)aniline. [Link]

  • Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Organic Letters Ahead of Print - ACS Publications. [Link]

  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Chemical Science (RSC Publishing). Trifluoromethylarylation of alkenes using anilines. [Link]

  • Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]

  • MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

  • MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

Sources

A Comprehensive Safety & Handling Guide for Substituted Anilines: Focus on 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

The Foundational Hazard Profile: Understanding the Aniline Backbone

The primary determinant of this compound's toxicological profile is its aniline core. Aniline is a well-characterized substance with significant systemic health risks that must be the baseline for all safety assessments.

1.1. The Critical Risk of Methemoglobinemia

The most prominent and acute danger of aniline exposure is methemoglobinemia.[1] Inhalation, ingestion, or skin absorption can lead to the oxidation of the iron in hemoglobin from its ferrous (Fe2+) to its ferric (Fe3+) state. This altered hemoglobin, known as methemoglobin, is incapable of transporting oxygen.

  • Causality: This oxygen transport failure is the direct cause of the primary symptoms of aniline poisoning. The severity depends on the exposure dose and duration.[1]

  • Symptoms: The onset of symptoms may be delayed for 2 to 4 hours after exposure.[2] Key indicators include cyanosis (a purplish-blue discoloration of the skin, lips, and nailbeds), dizziness, headaches, fatigue, irregular heartbeat, and in severe cases, convulsions, coma, and death.[1]

1.2. Chronic and Long-Term Health Hazards

Beyond acute toxicity, the aniline structure is associated with significant long-term health effects.

  • Organ Damage: Prolonged or repeated exposure to aniline and its derivatives can cause damage to organs, particularly the blood.[2]

  • Carcinogenicity and Mutagenicity: Aniline is classified as a Group 2A carcinogen ("Probably carcinogenic to humans") by IARC.[2] It is also suspected of causing genetic defects.[2][3] Therefore, 5-Methyl-2-(trifluoromethoxy)aniline must be handled as a suspected carcinogen and mutagen.

Hazard Classification for Aniline (Parent Compound) Category Hazard Statement Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled[2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][3]
CarcinogenicityCategory 2H351: Suspected of causing cancer[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure[2][3]
Hazardous to the Aquatic EnvironmentAcute Category 1H400 / H410: Very toxic to aquatic life with long lasting effects[2][3]

Hazard Profile of Structurally Related Anilines

Analysis of various trifluoromethyl and trifluoromethoxy-substituted anilines confirms a consistent pattern of high acute toxicity and irritation, reinforcing the conservative approach needed for 5-Methyl-2-(trifluoromethoxy)aniline.

Compound CAS No. Key Hazard Statements Source(s)
4-(Trifluoromethoxy)-aniline461-82-5H301: Toxic if swallowed; H310: Fatal in contact with skin; H315: Causes skin irritation; H318: Causes serious eye damage[4]
5-Methyl-2-(trifluoromethyl)aniline106877-29-6Harmful if swallowed, in contact with skin or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation[5]
2-Methoxy-5-(trifluoromethyl)aniline349-65-5H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled; H315: Causes skin irritation; H319: Causes serious eye irritation[6]
2-Methyl-4-(trifluoromethyl)aniline67169-22-6H331: Toxic if inhaled; H302+H312: Harmful if swallowed or in contact with skin; H315: Causes skin irritation; H319: Causes serious eye irritation[7]

The trifluoromethyl or trifluoromethoxy groups are often added to molecules in pharmaceutical and agrochemical development to enhance metabolic resistance or binding affinity.[8][9] While beneficial for function, these modifications do not mitigate the inherent toxicity of the aniline core. The data consistently shows these compounds are, at a minimum, harmful by all routes of exposure and are significant irritants.

Proactive Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for handling this class of compounds.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 5-Methyl-2-(trifluoromethoxy)aniline must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The rationale is twofold: it protects against the inhalation of toxic vapors, which may be heavier than air, and it provides a contained space in case of a spill.[2][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[3]

3.2. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential to protect from direct contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, that have been inspected for integrity before use.[11] Due to the high dermal toxicity, proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[7] Dispose of contaminated gloves immediately.

  • Eye and Face Protection: Use tightly fitting chemical safety goggles and a face shield.[5][11] This combination is necessary because of the high risk of serious, irreversible eye damage.[4]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing or for handling larger quantities, wear appropriate protective clothing to prevent any possibility of skin exposure.[12][13]

  • Respiratory Protection: A respirator (e.g., a NIOSH/MSHA approved model with appropriate cartridges) should be used if engineering controls are insufficient or during emergency situations like a major spill.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety.

4.1. Handling

  • Core Precaution: Avoid all contact. Do not get in eyes, on skin, or on clothing.[4][13]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][7] Do not eat, drink, or smoke in the laboratory.[3]

  • Process Safety: Handle in a way that avoids the formation of dust or aerosols.[7] Use non-sparking tools where appropriate.[12]

4.2. Storage

  • Security: Store in a locked, designated area to restrict access.[5][12]

  • Conditions: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[11][13] This prevents the release of toxic vapors and protects the chemical's integrity.

  • Containment: Opened containers must be carefully resealed and kept upright to prevent leakage.[11]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[7]

First_Aid_Workflow cluster_paths Immediate First Aid Response cluster_actions Action Protocol Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale 1. Move to Fresh Air 2. Give artificial respiration if not breathing (DO NOT use mouth-to-mouth) Inhalation->Action_Inhale Action_Skin 1. Immediately remove ALL contaminated clothing 2. Wash skin with soap & water for 15+ min Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for 15+ min 2. Remove contact lenses if possible 3. Continue rinsing Eye->Action_Eye Action_Ingest 1. DO NOT induce vomiting 2. Rinse mouth with water 3. Give 1-2 glasses of water to drink Ingestion->Action_Ingest Medical Seek IMMEDIATE Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Emergency first aid decision workflow following an exposure event.

5.1. Step-by-Step First Aid Methodologies

  • If Inhaled: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[5][13] Seek immediate medical attention.[2]

  • In Case of Skin Contact: This is a medical emergency due to high dermal toxicity. Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[2] Call a poison control center or doctor immediately.[4]

5.2. Spill Response Protocol

  • Evacuate: Evacuate personnel from the immediate area.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Use personal protective equipment.[14] Prevent the spill from entering drains.[12] Cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully scoop the material into a suitable, closed container for disposal.[14] Avoid creating dust or vapors.[7]

  • Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[5]

References

  • SAFETY DATA SHEET: Aniline. Source: Sigma-Aldrich.

  • SAFETY DATA SHEET: 4-(Trifluoromethoxy)-aniline. Source: Merck Millipore.

  • SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)aniline. Source: Fisher Scientific.

  • Aniline | ToxFAQs™. Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • 5-Methyl-2-(Trifluoromethyl)Aniline. Source: MySkinRecipes.

  • Safety Data Sheet: Aniline. Source: Chemos GmbH & Co.KG.

  • 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. Source: ChemicalBook.

  • Aniline | Medical Management Guidelines. Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Source: Angene Chemical.

  • SAFETY DATA SHEET: 2-Methoxy-5-(trifluoromethoxy)aniline. Source: Fisher Scientific.

  • 2-Methoxy-5-(trifluoromethyl)aniline. Source: Tokyo Chemical Industry Co., Ltd.

  • MATERIAL SAFETY DATA SHEET: N-METHYL ANILINE. Source: Oxford Lab Fine Chem LLP.

  • 2-Methoxy-5-(trifluoromethyl)aniline 96%. Source: Sigma-Aldrich.

  • 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO. Source: PubChem.

  • SAFETY DATA SHEET. Source: Sigma-Aldrich.

  • Sodium Tripolyphosphate CAS No 7758-29-4 MATERIAL SAFETY DATA SHEET. Source: Central Drug House (P) Ltd.

  • 3-Methoxy-5-(trifluoromethyl)aniline. Source: Chem-Impex.

Sources

The Strategic Deployment of 5-Methyl-2-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy group (-OCF3) offers a unique constellation of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This technical guide delves into the potential applications of a specific, yet underexplored, building block: 5-Methyl-2-(trifluoromethoxy)aniline. As a Senior Application Scientist, this document will synthesize the available technical data with field-proven insights to provide a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its potential as a key structural motif in the development of novel therapeutics. We will explore its role in enhancing metabolic stability, modulating lipophilicity, and influencing target engagement, supported by evidence from related molecular scaffolds and predictive modeling.

Introduction: The Rise of Fluorine in Drug Design and the Unique Proposition of the Trifluoromethoxy Group

The introduction of fluorine into drug molecules is a well-established strategy to enhance a variety of critical properties, including metabolic stability, binding affinity, and bioavailability. The trifluoromethoxy group, in particular, has garnered significant interest as a bioisostere for other functionalities, offering a unique combination of steric and electronic properties. Unlike the more common trifluoromethyl group, the trifluoromethoxy moiety possesses a bent conformation and acts as a weak hydrogen bond acceptor, influencing molecular conformation and interactions in distinct ways.

5-Methyl-2-(trifluoromethoxy)aniline presents an attractive scaffold for medicinal chemists. The aniline functionality provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures. The strategic placement of the methyl and trifluoromethoxy groups on the aromatic ring offers opportunities to fine-tune steric interactions, electronic properties, and metabolic stability. This guide will explore the untapped potential of this specific building block in the rational design of next-generation therapeutics.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the physicochemical properties of 5-Methyl-2-(trifluoromethoxy)aniline is paramount for its effective utilization in drug design. While experimental data for this specific compound is not extensively available in the public domain, we can extrapolate key parameters based on the properties of its constituent groups and related molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 191.15 g/mol Calculated from the molecular formula C8H8F3NO.
LogP ~2.5 - 3.5The trifluoromethoxy group significantly increases lipophilicity. The methyl group also contributes to a higher LogP.
pKa (of the amine) ~3-4The strong electron-withdrawing effect of the ortho-trifluoromethoxy group is expected to significantly reduce the basicity of the aniline nitrogen.
Metabolic Stability HighThe trifluoromethoxy group is known to be highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1]
Solubility Low in water, high in organic solventsConsistent with its predicted high lipophilicity.

Synthetic Strategy:

The synthesis of 5-Methyl-2-(trifluoromethoxy)aniline is not widely documented in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of ortho-trifluoromethoxylated anilines. A potential pathway could involve the following key steps:

G A 4-Methyl-2-nitrophenol B Trifluoromethylation A->B e.g., CF3I, CuI C 1-Methyl-4-nitro-2-(trifluoromethoxy)benzene B->C D Reduction C->D e.g., H2, Pd/C E 5-Methyl-2-(trifluoromethoxy)aniline D->E G cluster_0 Kinase Inhibitor Scaffold cluster_1 Kinase Active Site Aniline 5-Methyl-2-(trifluoromethoxy)aniline Hinge Hinge Region Aniline->Hinge H-Bonding BackPocket Hydrophobic Back Pocket Aniline->BackPocket Hydrophobic Interaction (via -OCF3)

Figure 2. Potential binding interactions of a 5-Methyl-2-(trifluoromethoxy)aniline-based kinase inhibitor.

Modulators of Nuclear Receptors and Ion Channels

The lipophilic nature of the trifluoromethoxy group makes it a valuable addition to molecules targeting nuclear receptors and ion channels, where interactions with hydrophobic ligand-binding domains are crucial. The methyl group can provide an additional point of contact or steric influence to fine-tune binding.

Central Nervous System (CNS) Agents

The ability of the trifluoromethoxy group to enhance membrane permeability is a significant advantage for the development of CNS-active drugs that need to cross the blood-brain barrier. In the case of riluzole, a drug used to treat amyotrophic lateral sclerosis, the trifluoromethoxy group contributes to its ability to penetrate the CNS. [1]The incorporation of 5-Methyl-2-(trifluoromethoxy)aniline into CNS drug candidates could therefore be a promising strategy to improve their brain penetration and overall efficacy.

Experimental Protocols: Foundational Reactions for Derivatization

The primary amino group of 5-Methyl-2-(trifluoromethoxy)aniline is the key handle for its incorporation into larger molecules. Standard organic chemistry transformations can be employed for its derivatization.

Amide Bond Formation

Protocol:

  • Dissolve 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a base (e.g., triethylamine, DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or carboxylic acid (1.1 eq) in the presence of a coupling agent (e.g., HATU, HOBt).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Reductive Amination

Protocol:

  • Dissolve 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Buchwald-Hartwig Amination

Protocol:

  • To a reaction vessel, add the aryl halide or triflate (1.0 eq), 5-Methyl-2-(trifluoromethoxy)aniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs2CO3, K3PO4).

  • Add a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter through celite, and concentrate.

  • Purify the product by column chromatography.

Predictive ADME/Tox Profile

While experimental ADME/Tox data for 5-Methyl-2-(trifluoromethoxy)aniline is scarce, in silico predictions can provide valuable insights for drug design.

ParameterPredictionRationale
CYP450 Inhibition Potential for inhibition, requires experimental verification.Many aniline-containing compounds are known to interact with CYP enzymes.
hERG Inhibition Moderate to low risk.The structural features do not strongly suggest a high propensity for hERG binding, but this must be experimentally confirmed.
Plasma Protein Binding HighThe lipophilic nature of the molecule suggests strong binding to plasma proteins like albumin.
Genotoxicity Low risk of mutagenicity.The aniline moiety can be a structural alert for mutagenicity, but the electron-withdrawing trifluoromethoxy group is expected to mitigate this risk.

Conclusion and Future Perspectives

5-Methyl-2-(trifluoromethoxy)aniline is a promising, yet underutilized, building block in medicinal chemistry. Its unique combination of a reactive aniline handle with the advantageous properties of the methyl and trifluoromethoxy substituents makes it a valuable tool for the design of novel therapeutics. The insights provided in this guide, based on established medicinal chemistry principles and data from related compounds, highlight its potential in the development of kinase inhibitors, CNS agents, and other targeted therapies.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its incorporation into a wider range of drug scaffolds. Detailed experimental evaluation of its ADME/Tox properties and the biological activities of its derivatives will be crucial to fully unlock the potential of this versatile building block in the ongoing quest for safer and more effective medicines.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline. [Link]

  • Méndez-Ardoy, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3245. [Link]

  • Google Patents. (2020). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. (2005). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Barreiro, G., et al. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 25(3), 1593. [Link]

  • Google Patents. (2021). CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step.
  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(40), 35986-35998. [Link]

  • Google Patents. (1998).
  • Google Patents. (2001).
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Al-Dies, A. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17558. [Link]

  • Pauk, K., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Pharmaceuticals, 15(11), 1389. [Link]

  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

Sources

5-Methyl-2-(trifluoromethoxy)aniline as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 5-Methyl-2-(trifluoromethoxy)aniline as a Core Building Block for Modern Agrochemicals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, effective, and environmentally considerate agrochemicals. Fluorinated organic compounds have become indispensable in this endeavor, with the trifluoromethoxy (-OCF₃) group being a particularly valuable substituent for modulating the physicochemical and biological properties of active ingredients. This technical guide provides an in-depth exploration of 5-Methyl-2-(trifluoromethoxy)aniline, a key aromatic amine building block. We will dissect its synthesis, physicochemical properties, and strategic application in the construction of advanced agrochemical scaffolds. Through a discussion of reaction mechanisms, detailed experimental protocols, and structure-activity relationship (SAR) insights, this document serves as a comprehensive resource for researchers and process chemists in the agrochemical industry.

The Strategic Importance of Fluorinated Anilines in Agrochemical Design

The introduction of fluorine-containing groups into organic molecules can profoundly influence their properties. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful tool for molecular design in agrochemistry. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can enhance the bioavailability, potency, and field persistence of a pesticide.[1][2]

5-Methyl-2-(trifluoromethoxy)aniline emerges as a particularly strategic intermediate for several reasons:

  • Defined Regiochemistry : The fixed positions of the amine, trifluoromethoxy, and methyl groups provide a precise framework for building complex molecules, minimizing the formation of unwanted isomers.

  • Reactive Handle : The primary amine functionality serves as a versatile nucleophile, readily participating in a wide array of chemical transformations to build diverse molecular architectures.[3]

  • Synergistic Substitution : The ortho trifluoromethoxy group electronically influences the reactivity of the amine, while the meta methyl group can provide steric hindrance or beneficial interactions with the target enzyme or receptor.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₈F₃NOInternal Calculation
Molecular Weight 191.15 g/mol [4]
Appearance Beige-greyish to brownish crystalline powder[5]
Melting Point 58-60 °C[4][5]
pKa (Predicted) 3.31 ± 0.10[5]

Synthesis of 5-Methyl-2-(trifluoromethoxy)aniline: A Proposed Pathway

While numerous methods exist for the synthesis of substituted anilines, a common and industrially scalable approach involves the reduction of a corresponding nitroaromatic precursor.[5][6] The synthesis of the target aniline can be logically approached from commercially available starting materials.

The diagram below outlines a plausible and efficient synthetic pathway.

G cluster_0 Synthesis Pathway A 4-Methylphenol B Step 1: Nitration (HNO₃, H₂SO₄) A->B C 4-Methyl-2-nitrophenol B->C D Step 2: Trifluoromethoxylation (e.g., CCl₄, HF or other source) C->D E 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene D->E F Step 3: Reduction (e.g., H₂, Pd/C or Fe/HCl) E->F G 5-Methyl-2-(trifluoromethoxy)aniline F->G

Caption: Proposed synthetic workflow for 5-Methyl-2-(trifluoromethoxy)aniline.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

This protocol details the final reduction step, a critical transformation that must proceed with high yield and purity to be viable for industrial application. The choice of a catalytic hydrogenation is driven by its cleanliness (minimal byproducts) and the relative ease of product isolation.

Objective: To synthesize 5-Methyl-2-(trifluoromethoxy)aniline via the catalytic reduction of 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene.

Materials:

  • 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq)

  • Methanol (or Ethanol/Ethyl Acetate) as solvent

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w loading)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reactor Setup: A solution of 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene in methanol is charged into a suitable hydrogenation reactor.

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Introduction: The 10% Pd/C catalyst is carefully added to the reactor under the inert atmosphere.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This provides an intrinsic validation point. Further validation can be achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of an aliquot to confirm the complete disappearance of the starting nitro compound.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged again with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[5] The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be dried under vacuum to yield 5-Methyl-2-(trifluoromethoxy)aniline, often in high purity.[5] If necessary, further purification can be achieved by distillation or recrystallization.

Application as a Building Block: Crafting Agrochemical Scaffolds

The true value of 5-Methyl-2-(trifluoromethoxy)aniline lies in its ability to be readily converted into a variety of potent agrochemicals. The primary amine is the key reactive site for constructing complex heterocyclic systems, which are common motifs in modern fungicides and insecticides.

A prominent example is the synthesis of N-aryl pyrazole carboxamides, a class of compounds known to exhibit powerful fungicidal and insecticidal activities.

G cluster_0 Derivatization Pathways cluster_1 Amide Formation cluster_2 Heterocycle Formation cluster_3 Urea/Thiourea Formation start 5-Methyl-2-(trifluoromethoxy)aniline A Acylation (Acid Chloride/Anhydride) start->A C Diazotization & Cyclization start->C E Reaction with Isocyanate/ Isothiocyanate start->E B Amide-based Agrochemicals A->B D Pyrazole/Triazole Scaffolds C->D F Urea-based Herbicides E->F

Caption: Key reaction pathways for agrochemical synthesis from the aniline core.

Case Study: Synthesis of a Phenylpyrazole Insecticide

Phenylpyrazole insecticides, such as Fipronil, are a major class of agrochemicals.[7][8] They function by blocking GABA-gated chloride channels in insects. The synthesis of these compounds often starts with a substituted aniline. We can outline a robust workflow for a hypothetical, yet plausible, Fipronil analogue using our building block.

Workflow for a Hypothetical Phenylpyrazole Carboxamide Insecticide:

G cluster_0 Synthetic Workflow: Phenylpyrazole Insecticide A 5-Methyl-2-(trifluoromethoxy)aniline B Step 1: Diazotization (NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C D Step 2: Condensation (with Ethyl 2,3-dicyanopropionate) C->D E Acyclic Intermediate D->E F Step 3: Cyclization (e.g., in NH₄OH) E->F G Aminopyrazole Core (5-Amino-1-[5-methyl-2-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carbonitrile) F->G H Step 4: Further Functionalization (e.g., Sandmeyer reaction, oxidation) G->H I Final Active Ingredient H->I

Caption: Multi-step synthesis of a hypothetical phenylpyrazole insecticide.

This multi-step synthesis highlights the aniline's role in forming the core phenylpyrazole ring system, which is crucial for the molecule's insecticidal activity. Each step must be carefully optimized to ensure high conversion and purity, as impurities can be difficult to remove in later stages.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 5-Methyl-2-(trifluoromethoxy)aniline is not arbitrary; each group plays a crucial role in the efficacy of the final agrochemical product.

  • Trifluoromethoxy (-OCF₃) Group : This group is a lipophilic hydrogen bond acceptor. Its strong electron-withdrawing nature can increase the metabolic stability of the molecule by deactivating the aromatic ring towards oxidative metabolism.[1] This enhanced stability often translates to longer-lasting pest control in the field.

  • Methyl (-CH₃) Group : The methyl group at the 5-position can serve multiple purposes. It can provide a steric block, forcing the molecule into a specific conformation that enhances binding to the target site. Additionally, its lipophilicity can contribute to improved membrane penetration.

  • Amine (-NH₂) Group : As the primary point of derivatization, its reactivity is paramount. The ortho -OCF₃ group modulates this reactivity through its inductive effect, influencing reaction rates and conditions.

Conclusion and Future Perspectives

5-Methyl-2-(trifluoromethoxy)aniline is a high-value, versatile building block for the synthesis of modern agrochemicals. Its well-defined structure and the unique electronic and steric properties imparted by its substituents make it an ideal starting point for creating active ingredients with enhanced potency, metabolic stability, and favorable environmental profiles. The synthetic pathways discussed herein are robust and scalable, providing a solid foundation for process development.

Future research will likely focus on expanding the library of agrochemicals derived from this and similar anilines. The development of novel catalytic methods for C-N bond formation and heterocycle synthesis will continue to streamline the manufacturing process, making these advanced crop protection solutions more accessible and cost-effective. As the demand for sustainable agriculture grows, the rational design of pesticides, starting with precisely functionalized building blocks like 5-Methyl-2-(trifluoromethoxy)aniline, will be more critical than ever.

References

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline.
  • Uneyama, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Crop Protection: 2-(Trifluoromethoxy)aniline in Agrochemical Synthesis.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.
  • ACS Publications. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
  • ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5.
  • ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
  • ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Chem-Impex. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
  • Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.
  • Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.
  • Google Patents. (n.d.). CN102633722A - Fipronil preparation method.
  • European Patent Office. (n.d.). PROCESS FOR SYNTHESIS OF FIPRONIL - EP 2542531 B1.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethoxy)aniline: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. 5-Methyl-2-(trifluoromethoxy)aniline is a valuable fluorinated building block, offering a unique combination of a lipophilic trifluoromethoxy group and a methyl-substituted aniline scaffold. This substitution pattern provides a versatile platform for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. This technical guide provides a comprehensive overview of plausible and efficient synthetic routes to this important intermediate, designed to empower researchers and drug development professionals with the knowledge to incorporate this valuable synthon into their discovery programs.

Retrosynthetic Analysis: Two Convergent Pathways to the Target Molecule

A thorough analysis of the target molecule, 5-Methyl-2-(trifluoromethoxy)aniline, suggests two primary retrosynthetic strategies. The choice between these pathways will largely depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

Retrosynthesis cluster_A Strategy A: Late-Stage Amination cluster_B Strategy B: Early-Stage Amination Target 5-Methyl-2-(trifluoromethoxy)aniline Intermediate_A1 2-Nitro-5-methyl-1-(trifluoromethoxy)benzene Target->Intermediate_A1 Reduction Intermediate_B1 N-Acetyl-5-methyl-2-(trifluoromethoxy)aniline Target->Intermediate_B1 Deprotection Intermediate_A2 1-Methyl-4-(trifluoromethoxy)benzene Intermediate_A1->Intermediate_A2 Nitration Intermediate_B2 N-(4-methylphenyl)acetamide Intermediate_B1->Intermediate_B2 ortho-Trifluoromethoxylation

Caption: Retrosynthetic analysis of 5-Methyl-2-(trifluoromethoxy)aniline.

Strategy A: Late-Stage Amination via Nitration of a Trifluoromethoxylated Toluene Intermediate

This strategy focuses on the initial construction of the trifluoromethoxy-substituted toluene core, followed by a regioselective nitration and subsequent reduction to afford the desired aniline. This approach is advantageous due to the commercial availability of precursors to 1-methyl-4-(trifluoromethoxy)benzene and the generally high-yielding nature of nitro group reductions.

Step 1: Synthesis of 1-Methyl-4-(trifluoromethoxy)benzene

The key intermediate, 1-methyl-4-(trifluoromethoxy)benzene, can be synthesized from commercially available 4-methylphenol (p-cresol). The conversion of the phenolic hydroxyl group to a trifluoromethoxy group can be challenging but has been achieved through various methods. One common approach involves the reaction with a trifluoromethylating agent. A robust method involves the use of trifluoromethyl triflate (TfCF₃) or related reagents. A more practical and scalable approach involves a two-step process: chlorination followed by fluorination.

Experimental Protocol: Synthesis of 1-Methyl-4-(trifluoromethoxy)benzene

  • Chlorination of 4-Methylphenol: To a solution of 4-methylphenol in a suitable solvent such as dichloromethane, add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product, 4-chloro-1-methyl-2-(trichloromethyl)benzene, is isolated.

  • Fluorination: The trichloromethyl intermediate is then subjected to fluorination using a source of fluoride ions, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). This reaction is typically carried out under pressure and at elevated temperatures. The crude 1-methyl-4-(trifluoromethoxy)benzene can be purified by distillation.

Step 2: Regioselective Nitration

The nitration of 1-methyl-4-(trifluoromethoxy)benzene is a critical step that relies on the directing effects of the existing substituents. The methyl group is an ortho, para-directing activator, while the trifluoromethoxy group is a meta-directing deactivator.[1][2] In this case, the directing effects are synergistic, both favoring the introduction of the nitro group at the position ortho to the methyl group and meta to the trifluoromethoxy group.

Strategy_A_Workflow Start_A 4-Methylphenol Step_A1 Synthesis of 1-Methyl-4-(trifluoromethoxy)benzene Start_A->Step_A1 Step_A2 Nitration Step_A1->Step_A2 Step_A3 Reduction Step_A2->Step_A3 End_A 5-Methyl-2-(trifluoromethoxy)aniline Step_A3->End_A Strategy_B_Workflow Start_B p-Toluidine Step_B1 N-Acetylation Start_B->Step_B1 Step_B2 N-Hydroxylation & O-Trifluoromethylation Step_B1->Step_B2 Step_B3 OCF₃ Migration Step_B2->Step_B3 Step_B4 Deprotection Step_B3->Step_B4 End_B 5-Methyl-2-(trifluoromethoxy)aniline Step_B4->End_B

Sources

Methodological & Application

Synthesis Protocol for 5-Methyl-2-(trifluoromethoxy)aniline Derivatives: A Modern Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This substituent offers a unique combination of high electronegativity and lipophilicity, which can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Consequently, aniline derivatives bearing the -OCF₃ group, such as 5-Methyl-2-(trifluoromethoxy)aniline, are highly sought-after building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1][4]

However, the facile and selective synthesis of trifluoromethoxylated aromatic compounds has historically been a significant challenge, often requiring harsh conditions or the use of toxic and difficult-to-handle reagents.[1][2][5] This application note details a robust, user-friendly, and highly efficient two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives. The strategy centers on the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular migration of the -OCF₃ group.[6][7][8] This method is characterized by its operational simplicity, broad substrate scope, and use of bench-stable reagents, making it amenable to both discovery and scale-up campaigns.[5][9]

I. Overview of the Synthetic Strategy

The synthesis is designed as a multi-step sequence that builds the target molecule from a readily available substituted nitroarene. The key transformation is a regioselective rearrangement that installs the trifluoromethoxy group ortho to the amino functionality.

Experimental Workflow Overview

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Trifluoromethoxylation & Migration A Substituted 4-Nitrotoluene B N-Aryl Hydroxylamine A->B Reduction (Rh/C, N2H4·H2O) C N-Aryl-N-hydroxyacetamide B->C Acetylation (Acetyl Chloride) D N-(trifluoromethoxy)acetamido Intermediate C->D O-Trifluoromethylation (Togni Reagent II, Cs2CO3) E Final Product: ortho-trifluoromethoxylated Aniline Derivative D->E Thermal OCF3 Migration (Nitromethane, 120°C)

Caption: Overall workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

II. Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis of a representative target, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which can be readily adapted for 5-Methyl-2-(trifluoromethoxy)aniline and its derivatives.[1]

Part A: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor

The initial steps focus on converting a nitroarene into a stable N-hydroxyacetamide intermediate, which is primed for the key trifluoromethoxylation reaction.

Protocol 1: Reduction of Methyl 4-Nitrobenzoate [2]

  • Setup: To an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol) and 5% Rhodium on carbon (159 mg, 0.300 mol% Rh).

  • Inert Atmosphere: Connect one neck of the flask to a nitrogen/vacuum manifold and cap the other with a septum. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.[6][7]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 138 mL) via an airtight syringe.

  • Cooling: Cool the resulting slurry to 0 °C in an ice bath and stir for 15 minutes.

  • Reduction: Add hydrazine monohydrate (1.47 mL, 30.4 mmol) dropwise to the reaction mixture at 0 °C using an airtight syringe. Causality Insight: The slow addition of hydrazine is critical for achieving a clean conversion to the hydroxylamine and preventing over-reduction.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® using vacuum filtration. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude aryl hydroxylamine, which should be used immediately in the next step.

Protocol 2: Acetylation of Aryl Hydroxylamine [7]

  • Dissolution: Dissolve the crude hydroxylamine from the previous step in anhydrous diethyl ether (138 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Preparation: In a separate flask, prepare a solution of acetyl chloride (2.17 mL) in anhydrous diethyl ether (138 mL).

  • Addition: Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL per hour.

  • Workup: Upon completion of the addition, filter the mixture through a pad of Celite® and wash with ethyl acetate (3 x 20 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford the pure methyl 4-(N-hydroxyacetamido)benzoate.

Part B: O-Trifluoromethylation and Intramolecular Migration

This two-step sequence is the core of the methodology, where the trifluoromethoxy group is introduced and then rearranged to the desired ortho position.

Protocol 3: O-Trifluoromethylation [2][9]

  • Setup: Inside a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar to an oven-dried 250 mL round-bottom flask. Causality Insight: This reaction is sensitive to oxygen, and the exclusion of air is critical for obtaining high yields.[9] The use of a mild base like Cs₂CO₃ facilitates the reaction without promoting side reactions.[1][5]

  • Solvent Addition: Add dried and degassed chloroform (95.6 mL) to the flask.

  • Reaction: Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.

  • Workup: Filter the reaction mixture to remove solid residues and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography (eluting with a gradient of hexanes:dichloromethane) to yield pure methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[9]

Protocol 4: Thermally Induced OCF₃ Migration [9]

  • Setup: In a 50 mL pressure vessel, combine the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol), a magnetic stir bar, and anhydrous nitromethane (9.05 mL).

  • Reaction: Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield. Caution: Nitromethane can be explosive, especially when impure. Always conduct this reaction behind a blast shield.[9]

  • Cooling & Concentration: Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Final Purification: Purify the crude product via flash column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[7]

III. Mechanistic Insight & Trustworthiness

The reliability of this protocol is grounded in a well-understood reaction mechanism and verifiable in-process controls. The key OCF₃ migration step is proposed to proceed through a thermally induced heterolytic cleavage of the N-OCF₃ bond. This generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the thermodynamically stable aniline derivative.[9]

Proposed Mechanism for OCF₃ Migration

G Start N-(trifluoromethoxy)acetamido Intermediate IonPair [Nitrenium Ion + OCF3⁻] (Tight Ion Pair) Start->IonPair Thermal Heterolytic Cleavage (120°C) Product ortho-trifluoromethoxylated Aniline Product IonPair->Product Nucleophilic Attack & Tautomerization

Caption: Mechanism of the thermally induced OCF₃ migration.

System Self-Validation:

  • In-Process Controls: Each step can be meticulously monitored by TLC to ensure complete consumption of starting materials before proceeding to the next step or workup.

  • Purification: Flash column chromatography is employed at critical stages to isolate intermediates and the final product, ensuring high purity.[2][7][9]

  • Characterization: The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[7][10]

IV. Quantitative Data Summary

The following table summarizes the typical reagents and expected outcomes for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield
1. Reduction Methyl 4-nitrobenzoate, Rh/C, N₂H₄·H₂OTHF0~2-4>95% (crude)
2. Acetylation Aryl hydroxylamine, Acetyl ChlorideDiethyl Ether0~14~92%
3. O-Trifluoromethylation N-hydroxyacetamide, Togni Reagent II, Cs₂CO₃Chloroform2316~95%
4. OCF₃ Migration N-(OCF₃)acetamido intermediateNitromethane12020~85%
V. Conclusion

This application note provides a comprehensive and field-proven protocol for the synthesis of 5-Methyl-2-(trifluoromethoxy)aniline derivatives and related structures. By leveraging a modern two-step trifluoromethoxylation and rearrangement strategy, researchers can access these valuable building blocks with high efficiency and operational simplicity. The detailed procedural steps, causal explanations, and emphasis on self-validating measures ensure that this protocol can be reliably implemented by scientists and professionals in drug discovery and development, accelerating the creation of next-generation chemical entities.

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. Google Patents.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview - YouTube. YouTube. Available at: [Link]

  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE. JoVE. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. MDPI. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. PubMed. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - ResearchGate. ResearchGate. Available at: [Link]

  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. Google Patents.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. SciSpace. Available at: [Link]

  • Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]

  • Carbon Trifluoromethylation (IOC 49) - YouTube. YouTube. Available at: [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. MDPI. Available at: [Link]

  • synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed. PubMed. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

Sources

experimental procedure for using 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthetic Utility and Handling of 5-Methyl-2-(trifluoromethoxy)aniline

Executive Summary & Chemical Profile

5-Methyl-2-(trifluoromethoxy)aniline is a specialized fluorinated building block used primarily in the synthesis of high-value agrochemicals and pharmaceutical candidates (kinase inhibitors, GPCR ligands).

The molecule features two critical structural motifs that dictate its reactivity:

  • Ortho-Trifluoromethoxy Group (-OCF₃): This "super-halogen" provides high lipophilicity (Hansch

    
    ) and metabolic stability.[1] However, its position ortho to the amine creates significant steric hindrance and electronic deactivation (electron-withdrawing), making the amine a poor nucleophile compared to standard anilines.
    
  • Meta-Methyl Group (-CH₃): Located at the C5 position (meta to the amine), this group adds lipophilicity and weak electron density, slightly mitigating the deactivation from the -OCF₃ group, but the steric effect of the ortho-substituent remains the dominant synthetic challenge.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₈F₃NO[2][3][4]

  • Molecular Weight: 191.15 g/mol [2][4]

  • Appearance: Typically a colorless to pale yellow oil or low-melting solid.

  • Acidity (pKa): The conjugate acid is significantly more acidic (pKa ~2-3) than unsubstituted aniline (pKa 4.6), confirming reduced nucleophilicity.

Material Safety & Handling (HSE)

WARNING: Fluorinated anilines are toxic by inhalation, ingestion, and skin absorption. The -OCF₃ group is generally stable, but thermal decomposition at extreme temperatures (>250°C) can release hydrogen fluoride (HF) and fluorophosgene.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Oxidation leads to darkening (quinone formation).

Experimental Protocols

Due to the deactivated nature of the amine, standard "textbook" conditions often result in low yields or recovered starting material. The following protocols are optimized for sterically hindered, electron-deficient anilines .

Protocol A: High-Efficiency Amide Coupling (The "Active Ester" Method)

Use Case: Attaching the aniline to a carboxylic acid scaffold (e.g., for kinase inhibitor synthesis).

Rationale: Standard EDC/HOBt coupling is often insufficient due to the low nucleophilicity of the ortho-OCF₃ aniline. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive active ester, or convert the acid to an acid chloride.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add 5-Methyl-2-(trifluoromethoxy)aniline (1.1 equiv) in one portion.

  • Reaction: Stir at 50°C for 4–12 hours. (Note: Heating is often required to overcome the ortho-steric barrier).

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to Product [M+H]+.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

Troubleshooting: If conversion is <50% after 12h, switch to the Acid Chloride Method (SOCl₂ generation of acid chloride, followed by addition of aniline in DCM/Pyridine).

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Use Case: Coupling the aniline with an aryl halide to form a biaryl amine.

Rationale: The ortho-OCF₃ group makes this a "difficult" coupling partner. Standard Pd(PPh₃)₄ catalysts will fail. We employ BrettPhos or RuPhos precatalysts, which are engineered to facilitate the oxidative addition and reductive elimination steps for sterically hindered amines.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02–0.05 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction tube and cool under Argon flow.

  • Solids: Charge the tube with Aryl Halide, Aniline, Base, and Pd-Catalyst.

  • Degassing: Cap the tube. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad, eluting with DCM. Concentrate and purify via flash chromatography.

Protocol C: Urea Synthesis (The "Triphosgene" Route)

Use Case: Creating urea linkages common in soluble epoxide hydrolase (sEH) or kinase inhibitors.

Rationale: Direct reaction with isocyanates can be slow. A more robust method involves activating the aniline with Triphosgene to form the intermediate isocyanate in situ, then reacting with the second amine.

Step-by-Step Procedure:

  • Dissolve 5-Methyl-2-(trifluoromethoxy)aniline (1.0 equiv) in DCM (0.1 M).

  • Add Triethylamine (2.5 equiv) and cool to 0°C.

  • Add Triphosgene (0.35 equiv) slowly (Exothermic!).

  • Stir at RT for 30 mins to form the isocyanate (Check by TLC/IR: strong band ~2270 cm⁻¹).

  • Add the second amine (R-NH₂, 1.1 equiv).

  • Stir at RT for 2 hours. The urea usually precipitates or can be isolated by aqueous workup.

Analytical Data & Validation

When characterizing the product, the ¹⁹F NMR is the definitive diagnostic tool.

Analytical MethodExpected Observation for 5-Methyl-2-(trifluoromethoxy)aniline Moiety
¹H NMR Methyl singlet at ~2.3 ppm. Aromatic protons show ABX or ABC system depending on resolution.
¹⁹F NMR Singlet at -57.0 to -59.0 ppm . (Distinct from CF₃ attached to carbon, which is usually -62 ppm).
LC-MS Ionization may be weak in ESI+ due to low basicity. Try ESI- (formic acid adducts) or APCI if signal is poor.
IR Spectroscopy Characteristic C-O-C stretch (1150–1250 cm⁻¹) and C-F stretch.

Decision Workflow (Visualization)

The following diagram illustrates the strategic decision-making process for synthesizing derivatives of 5-Methyl-2-(trifluoromethoxy)aniline.

SyntheticWorkflow Start START: 5-Methyl-2-(trifluoromethoxy)aniline Target Identify Target Structure Start->Target Amide Target: Amide (R-CO-NH-Ar) Target->Amide Urea Target: Urea (R-NH-CO-NH-Ar) Target->Urea Biaryl Target: Biaryl Amine (Ar'-NH-Ar) Target->Biaryl MethodA1 Standard Coupling? (EDC/HOBt) Amide->MethodA1 Avoid MethodA2 Recommended: HATU/DIPEA or Acid Chloride Amide->MethodA2 Select MethodU1 React with Isocyanate Urea->MethodU1 If R-NCO available MethodU2 Triphosgene Activation (In-situ Isocyanate) Urea->MethodU2 If R-NH2 available MethodB1 Standard Pd(PPh3)4 Biaryl->MethodB1 Avoid MethodB2 Buchwald-Hartwig G3 (BrettPhos/RuPhos) Biaryl->MethodB2 Select FailA1 Likely Low Yield (Due to steric/electronic deactivation) MethodA1->FailA1 FailB1 Failed Coupling (Oxidative addition issues) MethodB1->FailB1

Caption: Strategic selection of synthetic methods based on the reduced nucleophilicity of the ortho-trifluoromethoxy aniline scaffold.

References

  • Role of Trifluoromethoxy Group in Medicinal Chemistry: Novás, M., & Matos, M. J. (2025).[1][5][6][7][8] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[1][5]

  • Synthesis of Ortho-Trifluoromethoxylated Anilines: Feng, P., & Ngai, M. Y. (2016).[9] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.

  • Buchwald-Hartwig Coupling of Hindered Amines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • General Reactivity of Fluorinated Anilines: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

Sources

The Strategic deployment of 5-Methyl-2-(trifluoromethoxy)aniline in the Synthesis of Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the pivotal role of 5-methyl-2-(trifluoromethoxy)aniline as a sophisticated building block in the synthesis of modern pharmaceuticals. The unique electronic and structural properties conferred by the trifluoromethoxy and methyl groups make this aniline derivative a highly valuable intermediate for creating complex, biologically active molecules. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its applications, supported by detailed protocols and mechanistic insights.

The Significance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. The -OCF₃ group is a lipophilic electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. When incorporated into an aniline scaffold, it provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

5-Methyl-2-(trifluoromethoxy)aniline offers a unique combination of these properties. The methyl group provides an additional point for molecular recognition and can influence the compound's pharmacokinetic profile, while the trifluoromethoxy group at the ortho position can induce specific conformational preferences that may be advantageous for target engagement.

Application in the Synthesis of Tyrosine Kinase Inhibitors: The Nilotinib Paradigm

A prominent example showcasing the utility of trifluoromethyl-substituted anilines, structurally analogous to our topic compound, is in the synthesis of Nilotinib. Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The core structure of Nilotinib features a substituted aniline moiety that is crucial for its biological activity. The synthesis of Nilotinib and its analogues provides a compelling case study for the application of 5-methyl-2-(trifluoromethoxy)aniline in the development of targeted cancer therapies.

The key step in the synthesis of Nilotinib involves the formation of an amide bond between a substituted benzoic acid and a trifluoromethyl-aniline derivative.[2][3] This highlights the importance of having a reliable and efficient method for incorporating the aniline fragment into the final drug molecule.

Retrosynthetic Analysis of a Nilotinib Analogue

A logical retrosynthetic pathway for a hypothetical Nilotinib analogue incorporating the 5-methyl-2-(trifluoromethoxy)aniline moiety is depicted below. This illustrates the key bond disconnections and the strategic importance of the aniline building block.

G Nilotinib Analogue Nilotinib Analogue Amide Bond Formation Amide Bond Formation Nilotinib Analogue->Amide Bond Formation Substituted Benzoic Acid Substituted Benzoic Acid Amide Bond Formation->Substituted Benzoic Acid 5-Methyl-2-(trifluoromethoxy)aniline 5-Methyl-2-(trifluoromethoxy)aniline Amide Bond Formation->5-Methyl-2-(trifluoromethoxy)aniline C-N Coupling C-N Coupling Substituted Benzoic Acid->C-N Coupling Pyrimidine Fragment Pyrimidine Fragment C-N Coupling->Pyrimidine Fragment 3-aminopyridine 3-aminopyridine C-N Coupling->3-aminopyridine G cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)(X)L_n Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R'-NH2, Base Amine Complex [Ar-Pd(II)(NHR')L_n]+X- Ligand Exchange->Amine Complex Reductive Elimination Reductive Elimination Amine Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Ar-NHR' Reductive Elimination->Product

Sources

Application Notes & Protocols: N-Alkylation of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 5-methyl-2-(trifluoromethoxy)aniline, a substrate of increasing importance in pharmaceutical and materials science research. We delve into the critical considerations for this transformation, addressing the unique electronic and steric challenges posed by the trifluoromethoxy and methyl substituents. Detailed, field-proven protocols for two primary synthetic routes—reductive amination and Buchwald-Hartwig amination—are presented. This guide is designed to equip researchers, scientists, and drug development professionals with the rationale behind procedural steps, troubleshooting advice, and the necessary safety protocols to ensure successful and reproducible outcomes.

Introduction: Navigating the N-Alkylation of a Substituted Aniline

N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these compounds, however, is not always straightforward. The target substrate, 5-methyl-2-(trifluoromethoxy)aniline, presents a unique synthetic puzzle. The aniline nitrogen's nucleophilicity is significantly modulated by two competing electronic effects:

  • The ortho-Trifluoromethoxy (-OCF₃) Group: This group exerts a strong electron-withdrawing effect, diminishing the nucleophilicity of the aniline nitrogen and potentially slowing reaction rates for classical nucleophilic substitutions.

  • The meta-Methyl (-CH₃) Group: This group is weakly electron-donating, offering a slight counteraction to the -OCF₃ group's influence.

Furthermore, the ortho-substituent introduces steric hindrance around the nitrogen atom, which can impede the approach of bulky electrophiles or catalyst complexes.

This guide will compare and contrast two robust and highly adaptable methods for the N-alkylation of this and similar anilines:

  • Reductive Amination: A versatile one-pot method that avoids common pitfalls of direct alkylation, such as over-alkylation.[1]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, particularly effective for forming C-N bonds with a broad substrate scope.[2][3]

The choice between these methods will depend on the desired alkyl group, available starting materials (aldehyde/ketone vs. alkyl halide), and functional group tolerance.

Strategic Decision-Making: Choosing the Right Path

Selecting the optimal synthetic strategy is paramount for success. The following decision tree, rendered in DOT language, provides a logical framework for this choice.

G start Desired Alkyl Group (R)? carbonyl_available Is the corresponding aldehyde/ketone (R=O) readily available? start->carbonyl_available Primary or Secondary Alkyl halide_available Is the corresponding alkyl halide (R-X) readily available? start->halide_available Primary, Secondary, or Aryl carbonyl_available->halide_available No reductive_amination Preferred Method: Reductive Amination carbonyl_available->reductive_amination Yes buchwald Preferred Method: Buchwald-Hartwig Amination halide_available->buchwald Yes direct_alkylation Consider Direct Alkylation (Potential for over-alkylation) halide_available->direct_alkylation No

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1] A key advantage is the selective reduction of the intermediate iminium ion, which minimizes the common problem of over-alkylation that plagues direct alkylation with alkyl halides.[1][4]

Rationale and Mechanistic Considerations

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The aniline nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine). In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion.

  • Reduction: A hydride reducing agent selectively reduces the iminium ion to the corresponding secondary amine.

For electron-deficient anilines like our substrate, the initial imine formation can be sluggish. The use of a mild acid catalyst, such as acetic acid, is crucial to promote this step. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this protocol.[5] Its mild nature prevents the premature reduction of the starting aldehyde/ketone, and it is highly effective at reducing the iminium ion as it forms, driving the reaction to completion.[5][6][7] For particularly unreactive anilines, using trifluoroacetic acid (TFA) instead of acetic acid can accelerate the reaction.[8]

The overall workflow is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Combine Aniline, Aldehyde/Ketone, & Solvent (e.g., DCE) B Add Acetic Acid (Catalyst) A->B C Add NaBH(OAc)₃ (Reducing Agent) B->C D Stir at Room Temp (2-24 h) C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO₃ E->F G Extract with EtOAc F->G H Dry, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: General workflow for reductive amination.

Detailed Protocol: N-Ethylation via Reductive Amination

This protocol details the synthesis of N-ethyl-5-methyl-2-(trifluoromethoxy)aniline using acetaldehyde.

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and needles for inert atmosphere (optional but recommended)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • To a dry round-bottom flask, add 5-methyl-2-(trifluoromethoxy)aniline (1.0 eq) and dissolve in DCE (approx. 0.1-0.2 M concentration).

  • Add acetaldehyde (1.2 eq) followed by glacial acetic acid (2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting aniline is consumed (typically 4-16 hours).

  • Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, add more water if necessary, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethyl-5-methyl-2-(trifluoromethoxy)aniline.

Expected Results & Troubleshooting
ParameterExpected Outcome
Reaction Time 4 - 16 hours
Conversion >90% (by LC-MS)
Isolated Yield 75 - 90%
Purity >98% after chromatography

Troubleshooting:

  • Slow or Incomplete Reaction: The aniline may be insufficiently activated. Consider using a stronger acid catalyst like TFA (1.1 eq) in place of acetic acid.[8] Alternatively, gentle heating (40 °C) may be beneficial.

  • Side Product Formation: If reduction of the aldehyde is observed, ensure the NaBH(OAc)₃ is of good quality and added after the initial imine formation period.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[2] This method is particularly advantageous when the desired alkyl group is difficult to introduce via an aldehyde or when an aryl group is to be installed on the nitrogen.

Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0)/palladium(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, and a base removes the proton from the nitrogen to form a palladium amido complex.

  • Reductive Elimination: The desired N-alkylated aniline is formed, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For sterically hindered and electron-deficient substrates like 5-methyl-2-(trifluoromethoxy)aniline, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required to promote efficient oxidative addition and reductive elimination.[9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amido Ar-Pd(II)(L₂)-NHR' PdII_Aryl->PdII_Amido Amine Binding & Deprotonation (+ R'NH₂, Base) PdII_Amido->Pd0 Reductive Elimination (+ Ar-NHR')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: N-Benzylation via Buchwald-Hartwig Amination

This protocol details the synthesis of N-benzyl-5-methyl-2-(trifluoromethoxy)aniline using benzyl bromide.

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.2 eq)

  • Benzyl bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Catalyst Pre-formation/Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 5-methyl-2-(trifluoromethoxy)aniline (1.2 eq) followed by anhydrous toluene (approx. 0.1 M).

  • Stir the mixture for a few minutes, then add benzyl bromide (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS until the benzyl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-methyl-2-(trifluoromethoxy)aniline.

Comparative Catalyst/Ligand Performance
Catalyst SystemBaseSolventTemp (°C)Typical YieldNotes
Pd₂(dba)₃ / XPhosNaOtBuToluene10080-95%Highly general and effective for electron-deficient anilines.[9]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH/H₂O8070-85%Milder base, may require longer reaction times.
[Pd(allyl)Cl]₂ / t-BuBrettPhosLiHMDSDioxane9075-90%Strong base, useful for less reactive alkyl chlorides.

Yields are indicative and can vary based on the specific substrate and reaction scale.

Safety and Handling

5-Methyl-2-(trifluoromethoxy)aniline and its derivatives should be handled with care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.[13]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Reagent-Specific Precautions:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water. Handle in a dry environment. Quench carefully and slowly.[14]

  • Sodium tert-butoxide (NaOtBu): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: Can be toxic and should be handled with care.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Boruah, M., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

  • Cheung, C. W. & Hu, X. (2016). Mechanistic study of amine synthesis via iron-catalysed reductive coupling. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sabu, S., et al. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Palladium Catalyzed N-Alkylation of Amines with Alcohols. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Le, K. N. & Chee, G. L. (2011). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

  • OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]

  • ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Methyl-2-(trifluoromethoxy)aniline in Modern Synthesis

5-Methyl-2-(trifluoromethoxy)aniline is a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group—imparts distinct properties to target molecules. The trifluoromethoxy group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2] The amine functionality serves as a versatile handle for introducing this valuable scaffold into a wide array of molecular architectures through robust and efficient palladium-catalyzed cross-coupling reactions.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 5-Methyl-2-(trifluoromethoxy)aniline. We will delve into the mechanistic nuances of key transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering field-proven insights to guide experimental design and ensure successful outcomes.

Key Considerations for Cross-Coupling Reactions

The electronic nature of 5-Methyl-2-(trifluoromethoxy)aniline presents specific challenges and opportunities in palladium-catalyzed reactions. The electron-rich nature of the aniline, slightly enhanced by the methyl group, generally facilitates oxidative addition, a key step in many cross-coupling catalytic cycles.[3] However, the steric hindrance from the ortho-trifluoromethoxy group and the potential for catalyst inhibition must be carefully managed.

Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and reaction efficiency. For C-N bond formation (Buchwald-Hartwig amination), sterically hindered biarylphosphine ligands such as XPhos or BrettPhos are often essential to promote the reductive elimination step and prevent catalyst decomposition.[4][5] For C-C bond formation (Suzuki-Miyaura), ligands like SPhos or dppf can be effective in promoting transmetalation.[6][7]

Base and Solvent Choice: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine or the activation of the coupling partner.[8] The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) and solvent (e.g., toluene, dioxane, THF) must be optimized for each specific reaction type and substrate combination to ensure adequate solubility and reactivity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4][7][8] This protocol details the coupling of 5-Methyl-2-(trifluoromethoxy)aniline with an aryl bromide.

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd catalyst and ligand to oven-dried flask prep2 Add base prep1->prep2 prep3 Add 5-Methyl-2-(trifluoromethoxy)aniline and aryl halide prep2->prep3 prep4 Add anhydrous solvent prep3->prep4 react Heat mixture under inert atmosphere prep4->react Degas workup1 Cool to RT and dilute with organic solvent react->workup1 Monitor by TLC/GC-MS workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst[9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add sodium tert-butoxide (1.4 equivalents).

  • In a separate vial, dissolve 5-Methyl-2-(trifluoromethoxy)aniline (1.0 equivalent) and the aryl bromide (1.2 equivalents) in anhydrous toluene.

  • Add the solution of the aniline and aryl bromide to the Schlenk flask via syringe.

  • Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle center Pd(0)Ln OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln OA->PdII_Aryl + Ar-X RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Product Ar-NHR' RE->Product LA Ligand Association PdII_Amine Ar-Pd(II)-NHR' Ln LA->PdII_Amine LD Ligand Dissociation Pd0->OA PdII_Aryl->LA + R'NH2 - HX PdII_Amine->RE Product->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for challenging substrates.[10]
Ligand to Metal Ratio 1:1 to 2:1A higher ratio can stabilize the catalyst but may slow down the reaction.
Base NaOtBu, K3PO4, Cs2CO3Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.
Temperature 80-120 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle.
Solvent Toluene, DioxaneAprotic, non-polar to moderately polar solvents are generally preferred.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[6][11] This protocol describes the coupling of a derivative of 5-Methyl-2-(trifluoromethoxy)aniline (e.g., the corresponding aryl bromide) with a boronic acid.

Materials:

  • Aryl bromide derived from 5-Methyl-2-(trifluoromethoxy)aniline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst[12]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium phosphate (2.0 equivalents).

  • Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent to water ratio).

  • Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle center Pd(0)Ln OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln OA->PdII_Aryl + Ar-X TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Product Ar-Ar' RE->Product Pd0->OA PdII_Aryl->TM + Ar'B(OH)2 + Base PdII_Diaryl->RE Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Dependent on the reactivity of the coupling partners.
Ligand SPhos, RuPhos, dppfElectron-rich, bulky phosphine ligands are often effective.
Base K3PO4, K2CO3, CsFThe base activates the boronic acid for transmetalation.
Temperature 60-110 °CMilder conditions are often possible compared to other cross-coupling reactions.[6]
Solvent Toluene/Water, Dioxane/WaterThe presence of water is often beneficial for the transmetalation step.
Protocol 3: Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable internal alkynes.[13][14][15]

Materials:

  • Aryl halide derived from 5-Methyl-2-(trifluoromethoxy)aniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add PdCl2(PPh3)2 (2-5 mol%) and CuI (1-2 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF or DMF, followed by triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle center Pd(0)Ln Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X Ln TM Transmetalation PdII_Aryl->TM from Cu cycle PdII_Alkynyl Ar-Pd(II)-C≡CR' Ln RE Reductive Elimination PdII_Alkynyl->RE OA->PdII_Aryl + Ar-X TM->PdII_Alkynyl RE->Pd0 Product Ar-C≡CR' RE->Product Product->Pd0 CuX CuX Deprot Deprotonation CuX->Deprot + R'C≡CH + Base Cu_Alkynyl Cu-C≡CR' Cu_Alkynyl->TM to Pd cycle Deprot->Cu_Alkynyl

Caption: Simplified catalytic cycles for the Sonogashira coupling.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4These are common and effective catalysts for this transformation.
Copper Co-catalyst CuIThe copper co-catalyst is crucial for the activation of the alkyne.
Base Et3N, DiisopropylamineA mild amine base is typically used to deprotonate the alkyne and neutralize the HX formed.
Temperature Room Temperature to 80 °CThe reaction is often facile at or slightly above room temperature.
Solvent THF, DMF, TolueneAprotic solvents are generally used.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature. A higher equivalent of the coupling partner may also be beneficial.

  • Side Product Formation: The formation of homocoupled products can be an issue. This can sometimes be mitigated by adjusting the catalyst-to-ligand ratio or by slowly adding one of the coupling partners.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of 5-Methyl-2-(trifluoromethoxy)aniline. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse range of valuable molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these powerful synthetic methods.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • U.S. National Library of Medicine. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]

  • U.S. National Library of Medicine. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (2015). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 2(1), 35-41. [Link]

  • U.S. National Library of Medicine. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1969. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. [Link]

  • U.S. National Library of Medicine. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 15(1), 18-21. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • DSpace@MIT. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • U.S. National Library of Medicine. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]

  • ResearchGate. (n.d.). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • PubMed. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. [Link]

  • Royal Society of Chemistry. (n.d.). Bis-Sonogashira cross-coupling: an expeditious approach towards long-chain, phenylene-modified 1,ω-diols. [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Phosphane-free C–C Heck couplings catalyzed by Pd(II) fluorinated aniline complexes of the type trans-[PdCl 2(NH 2Ar F ) 2]. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

Sources

Strategic Deployment of 5-Methyl-2-(trifluoromethoxy)aniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

5-Methyl-2-(trifluoromethoxy)aniline is a key building block for the synthesis of complex bioactive molecules, particularly in the development of kinase and bromodomain inhibitors. The strategic positioning of the methyl group, the nucleophilic amine, and the electron-withdrawing, lipophilic trifluoromethoxy (-OCF3) group provides a unique combination of properties that are highly advantageous in drug discovery.[1] The -OCF3 group, in particular, enhances metabolic stability, membrane permeability, and binding affinity by modulating the electronic and lipophilic character of the molecule.[1][2] This application note provides an in-depth guide to the synthetic utility of this versatile aniline, detailing core synthetic strategies, step-by-step protocols for key transformations, and its application in the synthesis of targeted therapeutics.

Introduction: The Strategic Advantage of the 5-Methyl-2-(trifluoromethoxy)aniline Scaffold

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize drug-like properties.[1] The trifluoromethoxy (-OCF3) group is particularly valuable due to its high electronegativity and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] 5-Methyl-2-(trifluoromethoxy)aniline emerges as a privileged starting material for several reasons:

  • Modulation of Physicochemical Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which lowers the pKa of the aniline nitrogen, making it less prone to oxidation while still maintaining sufficient nucleophilicity for key bond-forming reactions. Its high lipophilicity (Hansch parameter π ≈ 1.04) can enhance membrane permeability and improve target engagement within hydrophobic binding pockets.[1][3]

  • Metabolic Stability: The robust C-F bonds of the -OCF3 group make it highly resistant to metabolic degradation, often blocking potential sites of metabolism on the aromatic ring and increasing the half-life of the drug candidate.[1][2]

  • Defined Regiochemistry: The substituents on the aniline ring direct further chemical transformations to specific positions, allowing for controlled and predictable synthetic outcomes. The amine provides a reactive handle for a multitude of coupling and cyclization reactions.

  • Versatility in Bioactive Scaffolds: This aniline is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and agrochemicals like fungicides and herbicides.[2][4][5][6][7]

The following sections will explore the primary synthetic transformations involving 5-Methyl-2-(trifluoromethoxy)aniline and provide detailed protocols for their execution.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Bioactive Molecule Classes A 5-Methyl-2-(trifluoromethoxy)aniline B Amide Bond Formation A->B C N-Arylation / Buchwald-Hartwig Coupling A->C D Heterocycle Formation (e.g., Quinoxalinones) A->D E Diazotization / Sandmeyer Reaction A->E H Agrochemicals A->H Intermediate F Kinase Inhibitors (e.g., EGFR, FLT3) B->F Amide Linker C->F Aryl-Amine Bond G BET Bromodomain Inhibitors (BRD4) D->G Core Scaffold I Diversified Scaffolds E->I Functional Group Interconversion

Caption: Synthetic utility of 5-Methyl-2-(trifluoromethoxy)aniline.

Core Synthetic Strategy I: Amide Bond Formation

The most fundamental transformation of 5-Methyl-2-(trifluoromethoxy)aniline is its acylation to form amide bonds. This reaction is central to the synthesis of a vast number of bioactive molecules, particularly kinase inhibitors, where the amide acts as a key hydrogen bond donor/acceptor and structural linker.[5][6]

Causality Behind Experimental Choices:

  • Coupling Reagents: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are employed to activate the carboxylic acid partner, facilitating a high-yielding reaction under mild conditions and minimizing side reactions.

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential to neutralize the acid formed during the reaction without competing with the aniline nucleophile.

  • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are used to ensure the solubility of all reactants and reagents.

Application Example: Synthesis of a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core linked to an aniline via an amide bond.[8][9] The protocol below describes a general procedure for coupling 5-Methyl-2-(trifluoromethoxy)aniline with a representative carboxylic acid.

EntryCarboxylic Acid PartnerCoupling ReagentBaseSolventYield (%)
14-(Dimethylamino)benzoic acidHATUDIPEADMF92%
2Isoxazole-5-carboxylic acidHBTUEt3NDCM88%
31-Methyl-1H-pyrazole-4-carboxylic acidEDC/HOBtDIPEADMF85%
Detailed Protocol 1: General Amide Coupling with HATU

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO3 solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO4

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Carboxylic Acid in DMF B 2. Add HATU and DIPEA (Pre-activation) A->B C 3. Add Aniline (Nucleophilic Attack) B->C D 4. Stir 4-6h at RT (Reaction) C->D E 5. EtOAc Dilution & Aqueous Workup D->E F 6. Dry, Concentrate & Purify E->F G Pure Amide Product F->G

Caption: Experimental workflow for amide bond formation.

Core Synthetic Strategy II: Heterocycle Formation for BRD4 Inhibitors

5-Methyl-2-(trifluoromethoxy)aniline is an excellent precursor for constructing nitrogen-containing heterocycles, which form the core of many bioactive molecules, including potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[10][11] BRD4 is a key epigenetic reader and a high-value target in oncology.[12] Quinoxalinone scaffolds, in particular, have been identified as potent BRD4 inhibitor cores.[10][11]

Causality Behind Experimental Choices:

  • Reaction Type: The synthesis often involves a condensation reaction between an ortho-diaminoarene precursor (derived from the starting aniline) and an α-keto ester, followed by cyclization.

  • Catalyst: The cyclization step is typically promoted by acid (e.g., acetic acid) or heat, which facilitates the intramolecular condensation and dehydration to form the stable heterocyclic ring.

  • Protecting Groups: The initial aniline may require protection (e.g., as an acetamide) before introducing a second nitrogen-containing group (e.g., a nitro group) ortho to the amine, which is subsequently reduced to set up the cyclization.

Application Example: Synthesis of a Dihydroquinoxalinone Core

The following protocol outlines a plausible route to a dihydroquinoxalinone intermediate, a key scaffold for BRD4 inhibitors, starting from a derivative of 5-Methyl-2-(trifluoromethoxy)aniline.[11]

Detailed Protocol 2: Synthesis of a Dihydroquinoxalinone Intermediate

This protocol assumes the availability of the precursor 1-(5-methyl-2-(trifluoromethoxy)phenyl)ethane-1,2-diamine , which can be synthesized from 5-Methyl-2-(trifluoromethoxy)aniline via a multi-step sequence involving nitration, reduction, and further functionalization.

Materials:

  • 1-(5-methyl-2-(trifluoromethoxy)phenyl)ethane-1,2-diamine (1.0 eq)

  • Ethyl glyoxalate (1.1 eq, typically as a solution in toluene)

  • Ethanol (EtOH)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-(5-methyl-2-(trifluoromethoxy)phenyl)ethane-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl glyoxalate solution (1.1 eq) dropwise to the stirred solution at room temperature. An imine intermediate is formed.

  • Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the cyclization by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum. The product may precipitate upon cooling or concentration.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the residue and purify by flash column chromatography (silica gel, eluting with a suitable solvent system like DCM/MeOH) to obtain the pure dihydroquinoxalinone product.

StepTransformationKey ReagentsTemp.Typical Time
1Imine FormationEthyl GlyoxalateRT30 min
2Cyclization/DehydrationAcetic Acid (cat.)Reflux8-12 h
3IsolationCooling/FiltrationRT to 0°C1 h

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its unique electronic and steric properties, conferred by the trifluoromethoxy and methyl groups, allow for precise control over molecular design and optimization of ADME properties. The protocols detailed herein for amide bond formation and heterocycle synthesis represent foundational, field-proven methodologies that can be readily adapted by researchers in drug discovery and process development to accelerate the creation of novel therapeutics.

References

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link]

  • Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central (PMC). Available at: [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. Available at: [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available at: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PubMed Central (PMC). Available at: [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central (PMC). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available at: [Link]

  • Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PubMed Central (PMC). Available at: [Link]

  • High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. Available at: [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central (PMC). Available at: [Link]

  • Discovery of a Series of dihydroquinoxalin-2(1H)-ones as Selective BET Inhibitors From a Dual PLK1-BRD4 Inhibitor. PubMed. Available at: [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. PubMed. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-Methyl-2-(trifluoromethoxy)aniline into Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 5-Methyl-2-(trifluoromethoxy)aniline in Advanced Materials

5-Methyl-2-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that offers a unique combination of properties for the development of advanced functional materials. The strategic placement of the methyl (-CH₃) and trifluoromethoxy (-OCF₃) groups on the aniline backbone provides a powerful tool for tuning the electronic, physical, and chemical characteristics of polymers, small molecules for organic electronics, and pharmaceutical intermediates.

The trifluoromethoxy group is a particularly noteworthy substituent. It is strongly electron-withdrawing, which can significantly influence the electronic properties of resulting materials, such as their conductivity and redox potentials.[1] Furthermore, the -OCF₃ group is known to enhance lipophilicity, thermal stability, and metabolic resistance in small molecules, making it a valuable moiety in drug design and for creating robust materials for demanding applications.[2][3] The methyl group, being electron-donating, provides a contrasting electronic influence and can improve the solubility and processability of polymeric materials.[4]

This guide provides detailed protocols and technical considerations for leveraging the unique properties of 5-Methyl-2-(trifluoromethoxy)aniline in the synthesis of novel functional materials. The protocols are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis and performance of the target materials.

Key Properties of 5-Methyl-2-(trifluoromethoxy)aniline

To effectively incorporate this monomer into functional materials, it is essential to understand its fundamental properties.

PropertyValueSignificance in Material Synthesis
Molecular Formula C₈H₈F₃NOProvides the basis for stoichiometric calculations in reactions.
Molecular Weight 191.15 g/mol Essential for accurate molar concentration preparations.
Appearance Light yellow to brown crystalline solidThe physical state at room temperature informs handling and dissolution procedures.
Solubility Soluble in many organic solventsFacilitates its use in a variety of reaction conditions.
Key Functional Groups Primary amine (-NH₂), Trifluoromethoxy (-OCF₃), Methyl (-CH₃)The primary amine is the key reactive site for polymerization and other derivatizations. The -OCF₃ and -CH₃ groups modulate the electronic and physical properties of the resulting materials.

Application I: High-Performance Polyanilines with Enhanced Thermal and Chemical Stability

The incorporation of 5-Methyl-2-(trifluoromethoxy)aniline into a polyaniline backbone is anticipated to yield a polymer with enhanced thermal stability and chemical resistance, making it suitable for applications such as anti-corrosion coatings, sensors, and components in electronic devices. The trifluoromethoxy group can also improve the polymer's solubility in organic solvents, aiding in its processability.[2]

Protocol for the Oxidative Polymerization of 5-Methyl-2-(trifluoromethoxy)aniline

This protocol is based on established methods for the oxidative polymerization of aniline derivatives and is a robust starting point for optimization.[4][5]

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide (NH₄OH), 0.1 M

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) for solubility testing and characterization

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: In the jacketed glass reactor, dissolve 5-Methyl-2-(trifluoromethoxy)aniline (e.g., 10 mmol, 1.91 g) in 100 mL of 1 M HCl. Cool the solution to 0-5 °C using a circulating chiller.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 12.5 mmol, 2.85 g, in a 1:1.25 molar ratio of monomer to oxidant) in 50 mL of 1 M HCl. Cool the solution to 0-5 °C.

  • Polymerization: While vigorously stirring the monomer solution, add the chilled APS solution dropwise over 30 minutes. A color change to dark green or black indicates the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Isolation of the Polymer (Emeraldine Salt): Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the polymer with several portions of 1 M HCl until the filtrate is colorless. Subsequently, wash with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the polymer (in its emeraldine salt form) in a vacuum oven at 60 °C for 24 hours.

  • Conversion to Emeraldine Base (Optional): For solubility testing and certain applications, the emeraldine salt can be de-doped to the emeraldine base. Suspend the dried polymer in 100 mL of 0.1 M NH₄OH and stir for 4 hours. Filter, wash with deionized water until the filtrate is neutral, and then wash with methanol. Dry the resulting emeraldine base in a vacuum oven at 60 °C for 24 hours.

Workflow for Poly(5-Methyl-2-(trifluoromethoxy)aniline) Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_sol Monomer Solution 5-Methyl-2-(trifluoromethoxy)aniline in 1 M HCl (0-5 °C) Polymerization Dropwise addition of Oxidant to Monomer with vigorous stirring (24 hours at 0-5 °C) Monomer_sol->Polymerization Oxidant_sol Oxidant Solution Ammonium Persulfate in 1 M HCl (0-5 °C) Oxidant_sol->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Wash_HCl Wash with 1 M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Drying Vacuum Drying at 60 °C Wash_MeOH->Drying Dedoping De-doping with 0.1 M NH4OH (Optional) Drying->Dedoping

Caption: Oxidative polymerization workflow.

Characterization and Validation

A comprehensive characterization of the synthesized polymer is crucial to validate its structure and properties.

TechniqueExpected ObservationsInferred Properties
FTIR Spectroscopy Peaks corresponding to C-N stretching, C=C stretching of quinoid and benzenoid rings, C-H stretching of the methyl group, and strong C-F and C-O-C stretching from the trifluoromethoxy group.Confirmation of the polymer backbone and the incorporation of the monomer's functional groups.
¹H and ¹⁹F NMR Spectroscopy Broadened peaks in the aromatic region in ¹H NMR, and a characteristic signal for the -OCF₃ group in ¹⁹F NMR.Confirmation of the polymeric structure and the presence of the trifluoromethoxy group.
UV-Vis Spectroscopy Two characteristic absorption bands for the emeraldine salt form, corresponding to π-π* transitions of the benzenoid rings and exciton formation in the quinoid rings.Information on the electronic structure and doping level of the polymer.
Thermogravimetric Analysis (TGA) High onset temperature of decomposition.Indication of the polymer's thermal stability.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).Information on the polymer's amorphous or semi-crystalline nature and its processing window.
Solubility Tests Assess solubility in common organic solvents like NMP, DMF, and DMSO.Determines the processability of the polymer for applications like film casting.

Application II: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of 5-Methyl-2-(trifluoromethoxy)aniline make it an interesting candidate for incorporation into molecules designed for OLEDs. The trifluoromethoxy group can influence the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport in OLED devices.[6]

Conceptual Synthesis of a Hole-Transporting Material

This conceptual protocol outlines the synthesis of a triarylamine-based hole-transporting material using 5-Methyl-2-(trifluoromethoxy)aniline as a precursor. This is a common motif in materials for OLEDs.

Reaction Scheme: Buchwald-Hartwig amination of a suitable dibromo-aromatic core with 5-Methyl-2-(trifluoromethoxy)aniline.

Reactants:

  • 5-Methyl-2-(trifluoromethoxy)aniline

  • 1,4-Dibromobenzene (as an example of a core)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Conceptual Procedure:

  • To a dried Schlenk flask, add 1,4-dibromobenzene, 5-Methyl-2-(trifluoromethoxy)aniline (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor by TLC or GC-MS until the starting materials are consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triarylamine derivative.

Logical Diagram for OLED Material Synthesis

Reactants Reactants: - 5-Methyl-2-(trifluoromethoxy)aniline - Dibromo-aromatic Core - Pd Catalyst & Ligand - Base - Anhydrous Toluene Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Heating Heating and Monitoring (e.g., 100 °C) Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Hole-Transporting Material Purification->Product

Caption: Conceptual synthesis of an OLED material.

Application III: Intermediates in Medicinal Chemistry

The trifluoromethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability and membrane permeability.[2] This makes 5-Methyl-2-(trifluoromethoxy)aniline a valuable starting material for the synthesis of novel drug candidates. The primary amine can be readily derivatized through various reactions.

Protocol for N-Acylation: A Gateway to Amide Libraries

This protocol describes a standard N-acylation reaction, a fundamental transformation in medicinal chemistry.

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU)

  • Base (e.g., Triethylamine or DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

Procedure (using an acyl chloride):

  • Dissolve 5-Methyl-2-(trifluoromethoxy)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline is a versatile building block with significant potential for the creation of high-value functional materials. Its unique substitution pattern allows for the fine-tuning of material properties, leading to enhanced performance in a variety of applications. The protocols provided herein offer a solid foundation for researchers to begin exploring the incorporation of this promising monomer into their own material systems. As with any new material, optimization of the reaction conditions will be key to achieving the desired properties.

References

  • Jasna, V., & T., P. V. (2012). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry.
  • Ghosh, S., & Maiti, S. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Journal of Chemical Sciences.
  • Mustafin, A. G., et al. (2021).
  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
  • Gao, Y., et al. (2023).
  • Patel, K. R., & Patel, K. C. (2011). Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. Asian Journal of Chemistry.
  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • Zhu, L., et al. (2024).
  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)aniline. Retrieved from [Link]

  • Stejskal, J., & Sapurina, I. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Tiwari, A., & Kumar, B. (2022). Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. International Journal of New Developments in Engineering and Society.
  • NASA Technical Reports Server. (n.d.). New monomers for high performance polymers. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups. Molecules.
  • ResearchGate. (n.d.). (PDF) Functional Dyes, and Some Hi-Tech Applications. Retrieved from [Link]

  • ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules.
  • ResearchGate. (n.d.). (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Retrieved from [Link]

  • Scilit. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of polyaniline during the chemical oxidative polymerization of aniline in aqueous methanol medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Synthesis of 5-Trifluoromethylpiperonal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. Retrieved from [Link]

  • SpringerLink. (n.d.). Oxidative polymerization of anilinium 5-sulfosalicylate with peroxydisulfate in water. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trifluoromethylarylation of alkenes using anilines. Retrieved from [Link]

  • Biological Stain Commission. (n.d.). Synthesis and Characterization of Trifluoromethyl Modified Heptamethine Cyanine Dyes. Retrieved from [Link]

  • St Andrews Research Repository. (n.d.). Efficient orange organic light-emitting diodes employing a central aniline bridged multiresonant thermally activated delayed flu. Retrieved from [Link]

  • MDPI. (n.d.). On the Role of LiF in Organic Optoelectronics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of 5-Methyl-2-(trifluoromethoxy)aniline for Advanced Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-(trifluoromethoxy)aniline is a critical building block in the synthesis of high-value specialty chemicals. The presence of the trifluoromethoxy (OCF₃) group is particularly significant in medicinal chemistry and agrochemical research, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient[1]. However, the introduction of the OCF₃ group and the subsequent manipulation of the molecule present unique challenges, particularly when transitioning from laboratory-scale synthesis to pilot or industrial production. Conventional methods can be difficult to scale, often involving hazardous reagents or conditions that are not economically viable[2].

This application note provides a robust and scalable two-step synthetic pathway to 5-Methyl-2-(trifluoromethoxy)aniline, designed for researchers, chemists, and process development professionals. The proposed route begins with the trifluoromethoxylation of a readily available brominated phenol, followed by a copper-catalyzed amination. We will delve into the causality behind procedural choices, offering detailed protocols for both laboratory and pilot scales, and addressing critical scale-up considerations such as thermal management, reagent selection, and product purification.

Strategic Approach: Retrosynthetic Analysis and Route Selection

The primary challenge in synthesizing trifluoromethoxylated aromatics is the controlled introduction of the OCF₃ moiety. Our retrosynthetic strategy disconnects the target molecule at the C-N bond, identifying an aryl halide as a key intermediate. This approach is advantageous for scale-up because it utilizes robust, well-established coupling reactions.

The chosen forward synthesis pathway is as follows:

  • Trifluoromethoxylation: Conversion of commercially available 2-Bromo-4-methylphenol to 2-bromo-4-methyl-1-(trifluoromethoxy)benzene. This step isolates the challenging OCF₃ group installation at the beginning of the sequence.

  • Amination: Introduction of the amine functionality via a copper-catalyzed Ullmann condensation. While palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective, the Ullmann reaction is often more cost-effective for large-scale industrial processes due to the lower cost of copper catalysts[3][4].

This strategic sequence ensures that the most expensive and complex chemical transformation is performed on a simpler, more stable intermediate.

Overall Synthetic Workflow

G start 2-Bromo-4-methylphenol inter 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene start->inter  Step 1: Trifluoromethoxylation  Reagents: CF₃SO₂Na, CuI, L-Proline  Solvent: DMSO end 5-Methyl-2-(trifluoromethoxy)aniline inter->end  Step 2: Ullmann Condensation  Reagents: Aq. NH₃, Cu₂O, N,N'-Dimethylethylenediamine  Solvent: Ethylene Glycol

Sources

Application Notes & Protocols: 5-Methyl-2-(trifluoromethoxy)aniline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

In modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful bioisostere for methoxy and other functional groups. Its distinct combination of high electronegativity and significant lipophilicity allows researchers to fine-tune pharmacokinetic and pharmacodynamic profiles.[1] Molecules bearing the -OCF3 group often exhibit enhanced metabolic stability, improved membrane permeability, and altered binding conformations, making it a highly sought-after substituent in the design of novel pharmaceuticals and agrochemicals.[2][3]

5-Methyl-2-(trifluoromethoxy)aniline is a key chemical intermediate that strategically positions an amine group for diverse synthetic transformations on a benzene ring already endowed with the benefits of a trifluoromethoxy group. The ortho relationship between the amine and the -OCF3 group, along with the para methyl group, creates a unique electronic and steric environment, making it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in key synthetic reactions relevant to drug development professionals.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. Below is a summary of the key physical and chemical properties of 5-Methyl-2-(trifluoromethoxy)aniline and its associated safety information.

Compound Properties
PropertyValueSource
Chemical Name 5-Methyl-2-(trifluoromethoxy)aniline-
Molecular Formula C₈H₈F₃NO-
Molecular Weight 191.15 g/mol
CAS Number 106877-29-6[4]
Appearance Colorless to light yellow liquid/solid[5] (Analogue)
Melting Point 58-60 °C (for the related 2-methoxy-5-(trifluoromethyl)aniline)
Density ~1.58 g/mL (for the related 5-Methyl-2-(trifluoromethyl)aniline)[6]

Note: Some data is derived from structurally similar analogues due to limited public data on the exact compound.

Safety & Handling

This chemical is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[4][7][8]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/clothing/eye protection.[7]
Skin Irritation Causes skin irritation.[4][9]P302+P352: IF ON SKIN: Wash with plenty of water.[7]
Eye Irritation Causes serious eye irritation.[4][9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Target Organ Toxicity May cause respiratory irritation.[4][9]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Storage Store locked up in a well-ventilated, dry place.[4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
Disposal Dispose of contents/container to an approved waste disposal plant.[4]P501: Dispose of contents/container in accordance with local regulations.[10]

Core Synthetic Applications: A Strategic Overview

The utility of 5-Methyl-2-(trifluoromethoxy)aniline stems from the reactivity of its primary amine group, which serves as a versatile handle for constructing larger, more complex molecules. Its primary applications are in the synthesis of heterocyclic compounds and in carbon-nitrogen bond-forming reactions.

G cluster_input Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_output High-Value Product Scaffolds A 5-Methyl-2-(trifluoromethoxy)aniline B Diazotization & Reduction to Hydrazine A->B  Forms reactive hydrazine C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C  Forms C-N bonds D Amide Bond Formation A->D  Reacts with acyl chlorides,  carboxylic acids E Diarylpyrazoles (e.g., COX-2 Inhibitor Analogues) B->E  Condensation with  1,3-dicarbonyls F N-Aryl Amines & Heterocycles C->F G Bioactive Amides D->G

Figure 1: Synthetic utility of 5-Methyl-2-(trifluoromethoxy)aniline.
Causality Behind Experimental Choices:
  • Pyrazole Synthesis: The synthesis of 1,5-diarylpyrazoles is a prominent application, famously used for COX-2 inhibitors like Celecoxib.[11] The standard route involves the condensation of a substituted phenylhydrazine with a 1,3-diketone. By starting with 5-Methyl-2-(trifluoromethoxy)aniline, one can introduce the beneficial -OCF3 group into one of the aryl rings of the final product, potentially creating novel analogues with improved therapeutic profiles.[12]

  • Cross-Coupling Reactions: The aniline nitrogen is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the facile construction of diarylamines or the connection of the aniline fragment to other heterocyclic systems, which are common scaffolds in medicinal chemistry.

Experimental Protocols

The following protocols are detailed, field-proven methodologies that can be adapted by researchers. They are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of a 1,5-Diarylpyrazole Analogue

This protocol outlines the conversion of 5-Methyl-2-(trifluoromethoxy)aniline into a corresponding phenylhydrazine and its subsequent condensation to form a pyrazole, a core structure in many pharmaceuticals.

G start Start: 5-Methyl-2-(trifluoromethoxy)aniline step1 Step 1: Diazotization - Add HCl, water - Cool to 0-5°C - Add NaNO₂ (aq) dropwise start->step1 step2 Step 2: Reduction - Add SnCl₂·2H₂O in conc. HCl - Stir at 0-5°C step1->step2 intermediate Isolate Hydrazine HCl Salt - Filter solid - Wash with cold water - Dry under vacuum step2->intermediate step3 Step 3: Condensation - Add Hydrazine Salt - Add 1,3-Diketone (e.g., 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione) - Reflux in Ethanol intermediate->step3 end Final Product: Diarylpyrazole Analogue step3->end

Figure 2: Workflow for the synthesis of a diarylpyrazole analogue.

Part A: Preparation of (5-Methyl-2-(trifluoromethoxy)phenyl)hydrazine Hydrochloride

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq.).

  • Acidification: Add concentrated hydrochloric acid (3.0 eq.) and water. Stir the mixture until a homogenous slurry is formed.

  • Diazotization: Cool the flask to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq.) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, stir the resulting mixture for 2-3 hours as it slowly warms to room temperature. The hydrazine hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part B: Pyrazole Formation

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized (5-Methyl-2-(trifluoromethoxy)phenyl)hydrazine hydrochloride (1.0 eq.) and a suitable 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 1.05 eq.)[11].

  • Reaction: Add ethanol as the solvent and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure diarylpyrazole product.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol provides a general method for coupling 5-Methyl-2-(trifluoromethoxy)aniline with an aryl halide. Optimization of catalyst, ligand, and base may be required for specific substrates.[13]

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline (1.2 eq.)

  • Aryl halide (e.g., Aryl bromide, 1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or oven-dried vial, add the aryl halide, base, palladium catalyst, and phosphine ligand.

  • Evacuation: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Reagent Addition: Through the septum, add the anhydrous solvent, followed by 5-Methyl-2-(trifluoromethoxy)aniline via syringe.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[13]

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[13]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Conclusion

5-Methyl-2-(trifluoromethoxy)aniline is a highly valuable and versatile intermediate for chemical synthesis. The strategic placement of the trifluoromethoxy group provides a powerful tool for medicinal chemists to enhance the drug-like properties of target molecules.[2] The protocols provided herein for the synthesis of complex heterocyclic scaffolds and for C-N bond formation serve as a robust starting point for researchers in drug discovery and development, enabling the creation of novel compounds with potentially superior biological activity and pharmacokinetic profiles.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline.
  • PubMed.
  • Semantic Scholar. 5‐Fluoro/(trifluoromethoxy)
  • PubMed. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore.
  • Chem-Impex. 2-Methyl-5-(trifluoromethyl)aniline.
  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • SpectraBase. 2-Methyl-5-(trifluoromethyl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-2-(trifluoromethyl)aniline.
  • PMC - NIH.
  • SciSpace.
  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)
  • Sigma-Aldrich. 2-Methoxy-5-(trifluoromethyl)aniline 96.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethoxy)aniline.
  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • PubChem. 2-(Trifluoromethyl)aniline.
  • Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline.
  • Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • PubMed.
  • Tokyo Chemical Industry Co., Ltd. 2-Methoxy-5-(trifluoromethyl)aniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-Methyl-2-(trifluoromethoxy)aniline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and derivatization of this important chemical intermediate. Our goal is to help you improve reaction yields, minimize side products, and streamline your purification processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the reactivity and handling of 5-Methyl-2-(trifluoromethoxy)aniline.

Q1: Why are my acylation and amidation reactions with 5-Methyl-2-(trifluoromethoxy)aniline proceeding slowly and with low yields?

A1: The primary reason for sluggish reactivity is the electronic nature of the trifluoromethoxy (-OCF₃) group. This substituent is strongly electron-withdrawing, which deactivates the aniline's amino group, making it less nucleophilic. This reduced nucleophilicity leads to slower reaction rates with electrophiles like acyl chlorides or anhydrides.

Troubleshooting Strategies:

  • Employ a More Reactive Electrophile: If using an acyl chloride, consider switching to the corresponding anhydride, which can be more reactive.

  • Utilize Coupling Agents: For amide bond formation with a carboxylic acid, employ activating agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Increase Reaction Temperature: Carefully elevating the temperature can provide the necessary activation energy. However, monitor the reaction closely for any signs of decomposition or side-product formation.

  • Optimize Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) or DMAc (dimethylacetamide) can help to stabilize charged intermediates and accelerate the reaction.

Q2: I'm observing significant byproducts in my Sandmeyer reaction. How can I improve the reaction's selectivity?

A2: The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide or other substituted arene via a diazonium salt, can be sensitive to reaction conditions.[1][2][3] For trifluoromethoxy-substituted anilines, the stability of the diazonium intermediate is critical.

Troubleshooting Strategies:

  • Precise Temperature Control: It is crucial to maintain a low temperature (typically 0–5 °C) throughout the diazotization process to prevent premature decomposition of the diazonium salt.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to avoid localized increases in temperature and concentration, which can lead to side reactions.

  • Use of Copper(I) Catalysts: The classic Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr) to facilitate the substitution of the diazonium group.[3] Ensure the quality and appropriate stoichiometry of the copper catalyst.

Q3: How can I effectively purify 5-Methyl-2-(trifluoromethoxy)aniline and its derivatives to remove colored impurities?

A3: Anilines are prone to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.

Purification and Handling Recommendations:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), particularly during purification and long-term storage.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for removing polar, colored impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for specific, yet common, reaction types involving 5-Methyl-2-(trifluoromethoxy)aniline.

Guide 1: Enhancing Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] However, its success is highly dependent on the optimization of various reaction parameters.[5][6]

  • Preparation: Thoroughly dry all glassware and ensure all reagents and solvents are anhydrous. Degas the solvent (e.g., toluene, dioxane) prior to use.

  • Reaction Setup (under inert atmosphere):

    • To a dry flask, add the aryl halide (1.0 equiv), 5-Methyl-2-(trifluoromethoxy)aniline (1.1–1.5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1–5 mol%), and the appropriate phosphine ligand (e.g., Xantphos, BINAP, 1–6 mol%).

    • Add the base (e.g., NaOtBu, Cs₂CO₃, 1.2–2.0 equiv).

    • Add the degassed solvent.

  • Reaction Execution:

    • Heat the mixture to the desired temperature (typically 80–120 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[7]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or ligand.Screen different palladium precatalysts and phosphine ligands. Ensure reagents are pure and handled under inert conditions.
Insufficiently strong base.Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).
Side Product Formation (e.g., Hydrodehalogenation) Presence of water or oxygen.Ensure strictly anhydrous and anaerobic conditions.
Reaction temperature is too high.Optimize the temperature; sometimes a lower temperature for a longer duration can improve selectivity.
Product Degradation Prolonged heating.Monitor the reaction closely and stop it once the starting material is consumed.

Caption: Key parameters for optimizing Buchwald-Hartwig amination yields.

Part 3: Mechanistic Considerations and Data

A deeper understanding of the underlying chemical principles can empower more effective troubleshooting.

The Role of the Trifluoromethoxy Group in Reactivity

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which significantly influences the reactivity of the aniline ring. This deactivation can make certain electrophilic aromatic substitution reactions challenging. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Data Table: Solvent Effects on Acylation

The choice of solvent can have a profound impact on reaction rates and yields. Below is a table illustrating the effect of different solvents on a model acylation of 5-Methyl-2-(trifluoromethoxy)aniline.

SolventDielectric ConstantTypical Reaction TimeObserved Yield
Dichloromethane9.112 hModerate
Tetrahydrofuran7.510 hGood
Acetonitrile37.56 hExcellent
N,N-Dimethylformamide36.74 hExcellent

Interpretation: Polar aprotic solvents like acetonitrile and DMF are generally superior for this type of reaction as they can stabilize the charged intermediates, thus accelerating the rate of acylation.

General Troubleshooting Workflow

G start Problem Identified reagents Check Reagent Purity & Stoichiometry start->reagents conditions Evaluate Reaction Conditions (Temp, Time, Solvent) start->conditions modify Modify Protocol reagents->modify conditions->modify mechanism Consider Mechanistic Pathway & Potential Side Reactions mechanism->modify evaluate Evaluate Results modify->evaluate evaluate->start Re-evaluate if necessary

Caption: A systematic approach to troubleshooting and optimizing chemical reactions.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline.
  • Jimenez-Oronoz, F., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules, 28(16), 6124.
  • Organic Chemistry Portal.
  • Request PDF. (2025).
  • Reaction kinetics of 5‐methylfurfural with aniline under normal...
  • 5-Methyl-2-nitro-aniline - PubMed. (2025).
  • Wikipedia.
  • Trifluoromethoxy substituted anilines: metalation as the key step for structural elabor
  • Google Patents.
  • ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
  • Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • Reddit. (2018).
  • BenchChem. Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
  • Sigma-Aldrich. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5.
  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • PMC - NIH.
  • NIH. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines.
  • Amazon S3. (2019).
  • MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Tokyo Chemical Industry Co., Ltd.(APAC). 2-Methoxy-5-(trifluoromethyl)aniline 349-65-5.
  • 10. Sandmeyer reaction.
  • Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)aniline | 25449-96-1.

Sources

purification techniques for crude 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center, Senior Application Scientist Subject: Purification Protocols for Crude 5-Methyl-2-(trifluoromethoxy)aniline

Technical Support Center: 5-Methyl-2-(trifluoromethoxy)aniline

Molecule Profile:

  • Compound: 5-Methyl-2-(trifluoromethoxy)aniline[1]

  • Chemical Class: Fluorinated Aniline / Electron-Deficient Aryl Amine[1]

  • Key Characteristics:

    • Basicity: Significantly reduced compared to aniline due to the electron-withdrawing trifluoromethoxy (-OCF₃) group (approx.[1] pKa ~3.0–3.5).[1]

    • Physical State: Typically a viscous oil or low-melting solid.[1]

    • Lipophilicity: High. The -OCF₃ group imparts significant solubility in organic solvents (DCM, Et₂O) and poor water solubility.[1]

Part 1: Initial Assessment & Quick Fixes (FAQs)

Q1: My crude product is a dark brown/black oil. Is this normal? A: Yes. Crude anilines are notorious for oxidation. The dark color usually comes from trace azo/azoxy coupling byproducts or polymerized quinoid species formed during air exposure.

  • Quick Fix: If the purity is >90% by LC-MS, a simple filtration through a pad of activated charcoal and Celite (diatomaceous earth) using Dichloromethane (DCM) often removes the heavy colored oligomers.[1]

Q2: The amine is not dissolving in 1M HCl during extraction. Why? A: The -OCF₃ group at the ortho position reduces the basicity of the amine (inductive effect) and adds steric bulk.[1]

  • Solution: Increase acid concentration to 2M or 3M HCl . You may also need to add a small amount of methanol to the aqueous phase to break emulsions caused by the lipophilic fluorinated tail.

Q3: I see a persistent impurity at R_f ~ 0.6 (Hexane/EtOAc) that won't wash away. A: This is likely the unreacted nitro precursor (5-methyl-2-(trifluoromethoxy)nitrobenzene). It is non-basic and lipophilic.

  • Solution: Use the Acid-Base Extraction Protocol (Tier 2) . The nitro impurity will remain in the organic layer while your amine moves to the aqueous acid layer.

Part 2: Core Purification Protocols

Tier 2: Chemoselective Acid-Base Extraction (The Workhorse)

Best for: Removing non-basic impurities (nitro precursors, neutral side products).[1]

Scientific Rationale: Because the pKa of this aniline is low (~3.3), it requires a stronger acid drive to protonate than standard anilines.[1] Conversely, it will deprotonate (precipitate) at a lower pH (~pH 4-5) than typical amines.[1] We exploit this narrow window.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil (e.g., 10 g) in Diethyl Ether (Et₂O) or MTBE (100 mL). Note: Avoid DCM if possible, as aniline hydrochloride salts can sometimes be partially soluble in chlorinated solvents.[1]

  • Protonation (Extraction A):

    • Extract the organic phase with 3M HCl (3 x 40 mL).

    • Validation Check: The organic layer should retain the dark color (impurities), while the aqueous acid layer should be yellowish but clear.[1]

    • Stop! Do not discard the organic layer until you verify the amine is in the aqueous layer (check via TLC/LC-MS).[1]

  • Washing:

    • Combine the acidic aqueous extracts.

    • Wash with fresh Et₂O (1 x 30 mL) to remove entrained neutral impurities.[1]

  • Neutralization (Recovery):

    • Cool the acidic aqueous solution to 0°C (ice bath).

    • Slowly basify to pH > 9 using 6M NaOH or saturated Na₂CO₃ .

    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Extraction B:

    • Extract the turbid aqueous mixture with DCM (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

Self-Validating System:

  • Input: Dark, impure oil.

  • Process Indicator: Separation of color (dark organics vs. lighter aqueous acid).

  • Output: Light yellow/orange oil. Purity should jump from ~85% to >95%.

Tier 3: Vacuum Distillation

Best for: Bulk purification (>20g) and removing high-molecular-weight polymers.[1]

Parameters:

  • Vacuum: High vacuum required (< 1 mmHg).[1]

  • Temperature: Expect boiling point to be 10–15°C higher than the non-methylated analog (2-(trifluoromethoxy)aniline boils at ~63°C @ 15 mmHg).[1][2]

  • Estimated BP: ~75–85°C @ 1 mmHg.

Protocol:

  • Use a short-path distillation head to minimize hold-up volume.[1]

  • Degas the crude oil under vacuum at room temperature first to remove residual solvents.

  • Slowly ramp heat. Discard the first fraction (forerun), which contains residual solvents and lower boiling isomers.

  • Collect the main fraction.

    • Warning: Do not overheat the pot residue; fluorinated compounds can decompose exothermically at very high temperatures (>200°C).

Part 3: Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Recovery (<50%) Amine salt not fully deprotonated during workup.[1]Ensure pH is >9 during neutralization. Due to the OCF₃ group, the salt might be stable at pH 7. Use a pH meter, not just paper.
Emulsion Formation High lipophilicity of OCF₃ group + density match.[1]Add Brine (saturated NaCl) to the aqueous phase or filter the biphasic mixture through a Celite pad to break surface tension.[1]
Product is Solidifying High purity achieved.This is good. If it solidifies, consider recrystallization from Hexane/Pentane at -20°C.
NMR shows "Extra" Peaks Rotamers or Isomers.[1]Check 19F NMR. If you see two distinct OCF₃ peaks, you likely have a regioisomer (e.g., 4-methyl isomer).[1] Distillation is required to separate these.

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude 5-Methyl-2-(trifluoromethoxy)aniline CheckImpurity Analyze Impurity Profile (TLC/LC-MS) Start->CheckImpurity NitroImpurity Neutral Impurities Present (Nitro precursor, Azobenzenes) CheckImpurity->NitroImpurity Non-basic spots ColorOnly High Purity (>95%) but Colored (Oxidation) CheckImpurity->ColorOnly Baseline spot only Isomers Regioisomers Present (e.g. 4-methyl isomer) CheckImpurity->Isomers Close running spots AcidBase PROTOCOL: Acid-Base Extraction (Use 3M HCl) NitroImpurity->AcidBase Charcoal PROTOCOL: Charcoal Filtration (DCM Wash) ColorOnly->Charcoal Distill PROTOCOL: Vacuum Distillation (High Vac <1 mmHg) Isomers->Distill AcidBase->Distill If purity still <98% FinalCheck Final QC: 1H NMR & 19F NMR AcidBase->FinalCheck Charcoal->FinalCheck Distill->FinalCheck

Figure 1: Decision Matrix for Purification of Fluorinated Anilines.

References

  • Sigma-Aldrich. 2-(Trifluoromethoxy)aniline Product Specification & Properties. (Provides baseline physical data for the parent scaffold).

  • ChemicalBook. 4-(Trifluoromethoxy)aniline Synthesis and Properties. (Comparative data for boiling points and lipophilicity of isomers).

  • PubChem. Compound Summary: 2-Methoxy-5-(trifluoromethyl)aniline.[1][3] (Structural analog used for pKa estimation and solubility profiling).[1] [1]

  • Feng, P., et al. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.[1][4] JoVE (Journal of Visualized Experiments).[4] (Detailed methodology for handling OCF3 anilines).

Sources

5-Methyl-2-(trifluoromethoxy)aniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-(trifluoromethoxy)aniline

Welcome to the technical support guide for 5-Methyl-2-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and concerns regarding the stability and proper storage of this compound to ensure the integrity of your experiments and the longevity of the material.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Stability

Q1: My vial of 5-Methyl-2-(trifluoromethoxy)aniline has developed a slight color. Is it still usable?

A1: The appearance of a slight coloration, often beige-gray to brown, can be an early indicator of degradation. Aniline and its derivatives are susceptible to oxidation, which is often accelerated by exposure to air and light. While minor color change may not significantly impact the outcome of all experiments, it is a sign that the compound's purity is no longer optimal. For sensitive applications, such as pharmaceutical synthesis or quantitative analysis, it is crucial to use a pure, colorless to light yellow sample. We recommend running a purity check (e.g., via HPLC or NMR) before proceeding with critical experiments if you observe a color change.

Q2: What are the primary degradation pathways for 5-Methyl-2-(trifluoromethoxy)aniline?

A2: The primary degradation pathways involve oxidation and polymerization. The aniline moiety is an electron-rich aromatic amine, making it susceptible to oxidation when exposed to atmospheric oxygen. This process can be catalyzed by light and trace metal impurities. The initial oxidation products can then undergo further reactions, leading to the formation of colored polymeric materials. Additionally, the compound may react with strong oxidizing agents, and care should be taken to avoid contact with such substances.

Q3: Is this compound sensitive to moisture?

A3: Yes, 5-Methyl-2-(trifluoromethoxy)aniline is sensitive to moisture. It is important to handle the compound under an inert gas atmosphere, such as nitrogen or argon, and to protect it from moisture. Exposure to moisture can lead to hydration and may affect the compound's reactivity in certain chemical transformations. Always use dry solvents and glassware when working with this compound.

Storage Conditions

Q4: What are the ideal storage conditions for long-term stability?

A4: For optimal long-term stability, 5-Methyl-2-(trifluoromethoxy)aniline should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Many suppliers recommend storing it at room temperature, while some suggest a cool and dark environment, ideally below 15°C.[3] To prevent degradation from air and light, it is best practice to store the container under an inert gas and in an amber vial or a light-blocking outer container.

Q5: I've opened the original container. How should I store the remaining material?

A5: Once the original container is opened, the risk of degradation increases. It is crucial to carefully reseal the container to prevent leakage and exposure to air and moisture.[2] If you plan to use the compound intermittently over a long period, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the environment. Each aliquot should be stored under the recommended conditions.

ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (<15°C)Slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the aniline group.
Light Protection from light (Amber vial)Minimizes light-catalyzed degradation.
Moisture Dry environmentPrevents hydrolysis and side reactions.
Container Tightly sealedPrevents exposure to air and moisture.[1]
Handling and Safety

Q6: What personal protective equipment (PPE) should I use when handling this compound?

A6: When handling 5-Methyl-2-(trifluoromethoxy)aniline, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[1]

Q7: What should I do in case of a spill?

A7: In the event of a spill, first ensure the area is well-ventilated. Wearing your full PPE, absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[4] Collect the material into a suitable, closed container for disposal.[5] Avoid letting the product enter drains.[3] After cleanup, thoroughly wash the affected area.

Experimental Workflow & Logic

Decision Tree for Storage and Handling

The following diagram outlines the decision-making process for the proper storage and handling of 5-Methyl-2-(trifluoromethoxy)aniline to maintain its stability.

G start Start: Receiving New Compound check_seal Is the container factory-sealed? start->check_seal unopened_storage Store in a cool, dry, dark place under inert gas. check_seal->unopened_storage Yes first_use First Use: Open in a fume hood under inert atmosphere. check_seal->first_use No/Previously Opened unopened_storage->first_use aliquot Aliquot into smaller, single-use vials? first_use->aliquot bulk_storage Reseal main container tightly under inert gas. Store as unopened. aliquot->bulk_storage No aliquot_storage Seal aliquots under inert gas. Store as unopened. aliquot->aliquot_storage Yes end_use Use in Experiment bulk_storage->end_use aliquot_storage->end_use

Caption: Decision workflow for optimal storage of 5-Methyl-2-(trifluoromethoxy)aniline.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: N-Methyl Aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

optimizing reaction temperature for 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperatures when utilizing this versatile intermediate. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.

The trifluoromethoxy group (-OCF₃) imparts unique properties to aromatic molecules, including enhanced metabolic stability and lipophilicity, making 5-Methyl-2-(trifluoromethoxy)aniline a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, the reactivity and stability of this compound are highly dependent on reaction conditions, particularly temperature. This guide will help you navigate the nuances of temperature optimization to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a general recommended temperature range for reactions involving 5-Methyl-2-(trifluoromethoxy)aniline?

A1: There is no single "one-size-fits-all" temperature for reactions with 5-Methyl-2-(trifluoromethoxy)aniline. The optimal temperature is highly dependent on the specific reaction type. However, based on common applications for substituted anilines and the known stability of the trifluoromethoxy group, a general guideline is as follows:

  • Initial/Low Temperature Reactions: For reactions involving sensitive reagents or to control selectivity, starting at a lower temperature, such as 0-25°C, is advisable.

  • Moderate Temperature Reactions: For many standard coupling reactions like Buchwald-Hartwig amination, a range of 80-110°C is typically effective.[2]

  • High Temperature Reactions: For less reactive coupling partners in reactions like the Ullmann condensation, or for certain cyclization reactions, temperatures may need to be raised to 120-150°C. Some high-temperature syntheses of related aryl trifluoromethyl ethers have been reported at 160–175°C, indicating the general stability of the trifluoromethoxy group at these temperatures.[3]

It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific transformation.

Q2: I am observing a low yield in my Buchwald-Hartwig amination reaction. Should I increase the temperature?

A2: While increasing the temperature can enhance the reaction rate, it may not always be the solution for a low yield and could lead to degradation. Before elevating the temperature, consider the following:

  • Catalyst System: The choice of palladium precursor, ligand, and base is critical in Buchwald-Hartwig aminations. Ensure you are using a suitable combination for your specific substrates.

  • Solvent: The solvent can significantly impact the reaction. Anhydrous, deoxygenated solvents are crucial.

  • Reaction Time: Some reactions may simply require longer reaction times to reach completion at a given temperature.

If you have optimized these factors and the yield is still low, a gradual increase in temperature (e.g., in 10°C increments) from the typical 80-110°C range may be beneficial.[2] Monitor the reaction closely by TLC or LC-MS for the formation of byproducts. In some cases, microwave-assisted heating up to 150°C has been successfully employed for challenging couplings.[4]

Q3: What are the potential side reactions or degradation pathways I should be aware of at elevated temperatures?

A3: While the trifluoromethoxy group is generally robust, high temperatures can lead to undesired side reactions.

  • Decomposition of the Trifluoromethoxy Group: At very high temperatures, there is a risk of cleaving the C-O bond of the trifluoromethoxy group. The trifluoromethoxy anion itself can be unstable at elevated temperatures.[5] Products of such decomposition could include fluorinated byproducts and phenolic species.

  • Side Reactions of the Aniline Group: The aniline functionality can undergo oxidation or other side reactions, especially in the presence of air at high temperatures.

  • Formation of Tar and Polymeric Materials: Excessive heat can lead to non-specific decomposition and the formation of intractable tars, which will complicate purification and reduce the yield of the desired product.

A useful technique to assess the thermal stability of your starting material or product is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature and can provide a clear indication of the onset of thermal decomposition.[6][7]

Q4: I am performing an Ullmann condensation with 5-Methyl-2-(trifluoromethoxy)aniline. What is a good starting temperature?

A4: The Ullmann condensation is a classic C-N or C-O bond-forming reaction that often requires higher temperatures than palladium-catalyzed couplings.

  • Traditional Conditions: Historically, Ullmann reactions were conducted at temperatures exceeding 100°C, and sometimes as high as 200°C.[8][9]

  • Modern Catalytic Systems: With the advent of more efficient copper catalysts and ligands, milder conditions are often possible. A starting point of around 100°C in a high-boiling polar aprotic solvent like DMF or DMSO is a reasonable approach for the Ullmann condensation.[10]

As with other reactions, a careful optimization of the catalyst, base, and temperature will be necessary to achieve the best results.

Q5: How can I effectively monitor the progress of my reaction to optimize the temperature?

A5: Careful reaction monitoring is essential for successful temperature optimization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product. It can also give an early indication of byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is invaluable. It allows you to track the disappearance of reactants and the appearance of the product with high sensitivity and provides mass information to help identify any unexpected byproducts.

  • Gas Chromatography (GC): Given that trifluoromethoxylated anilines are often volatile enough for GC analysis, this can be an excellent technique for monitoring reaction progress and purity.

By taking aliquots of your reaction at different time points and temperatures and analyzing them using these techniques, you can build a clear picture of the reaction kinetics and identify the optimal temperature that balances reaction rate with product purity.

Experimental Protocol: Temperature Optimization for a Generic Cross-Coupling Reaction

This protocol provides a general workflow for optimizing the reaction temperature for a cross-coupling reaction involving 5-Methyl-2-(trifluoromethoxy)aniline.

Objective: To determine the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.

Materials:

  • 5-Methyl-2-(trifluoromethoxy)aniline

  • Coupling partner (e.g., aryl halide)

  • Catalyst (e.g., Pd(OAc)₂, CuI)

  • Ligand (if applicable)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, DMF)

  • Reaction vials suitable for heating

  • Magnetic stir plate and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical equipment (TLC plates, LC-MS, or GC)

Procedure:

  • Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol scale) in reaction vials. To each vial, add 5-Methyl-2-(trifluoromethoxy)aniline, the coupling partner, catalyst, ligand (if used), and base.

  • Inert Atmosphere: Purge each vial with an inert gas.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to each vial.

  • Temperature Gradient: Place each vial on a heating block or in separate oil baths set to a range of temperatures. A good starting range for a Buchwald-Hartwig type reaction would be 80°C, 90°C, 100°C, and 110°C. For an Ullmann condensation, a range of 100°C, 120°C, and 140°C could be explored.

  • Time-Course Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction.

  • Analysis: Analyze each aliquot by TLC, LC-MS, or GC to determine the conversion of starting material and the formation of the product and any byproducts.

  • Data Interpretation: Plot the yield of the desired product as a function of temperature and time. Identify the temperature that provides the highest yield in a reasonable amount of time with the cleanest reaction profile.

Data Presentation:

The results of the optimization can be summarized in a table for easy comparison.

Temperature (°C)Time (h)Conversion of Starting Material (%)Product Yield (%)Key Byproducts Observed
80247570Trace
90129592Minor
1008>9995Minor
1104>9990Increased byproducts

Visualization of Temperature Effects

The relationship between reaction temperature, rate, and byproduct formation can be visualized as follows:

Temperature_Optimization cluster_0 Temperature Effects cluster_1 Reaction Outcomes Low_Temp Low Temperature (e.g., < 80°C) Slow_Rate Slow Reaction Rate Low_Temp->Slow_Rate Optimal_Temp Optimal Temperature (e.g., 90-100°C) High_Yield High Yield & Purity Optimal_Temp->High_Yield Fast_Rate Fast Reaction Rate Optimal_Temp->Fast_Rate High_Temp High Temperature (e.g., > 110°C) High_Temp->Fast_Rate Byproducts Byproduct Formation (Degradation) High_Temp->Byproducts

Caption: Relationship between reaction temperature and outcomes.

This diagram illustrates that while higher temperatures lead to a faster reaction rate, exceeding the optimal range can significantly increase the formation of undesirable byproducts, ultimately lowering the overall yield and purity of the desired product.

References

  • Shishlov, N. M., & Shishlov, N. P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7593. [Link]

  • Sajisha, V. S., & Rajagopal, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1367. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
  • Products Obtained in the Fuel-Rich Combustion of PTFE at High Temperature. (2005). Journal of Analytical and Applied Pyrolysis, 74(1-2), 342-348.
  • Ghaffari, M., & Dudnik, A. S. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3749-3754. [Link]

  • Figure 2. Thermogravimetric analysis (TGA) curves of complexes [Ln(tfd)... ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Ngai, M.-Y., & Feng, P. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of chemical research, 49(6), 1131–1143. [Link]

  • Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • TGA With Evolved Gas Analysis. American Laboratory. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Thermogravimetric analysis (TGA) curves of PTFE coated Al (a) and the...
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1018. [Link]

  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1033–1042. [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • 5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes. [Link]/th/research/207725-5-methyl-2-trifluoromethylaniline.html)

Sources

troubleshooting failed reactions involving 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Methyl-2-(trifluoromethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but nuanced building block. Here, we address common experimental failures, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate the successful synthesis of your target molecules.

Introduction to 5-Methyl-2-(trifluoromethoxy)aniline

5-Methyl-2-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure incorporates a nucleophilic amino group, a moderately activating methyl group, and a strongly electron-withdrawing trifluoromethoxy group. This unique combination of functionalities dictates its reactivity and can present specific challenges in synthetic transformations. The trifluoromethoxy (-OCF₃) group significantly enhances metabolic stability and binding affinity in drug candidates, making this moiety highly desirable.[1] However, its powerful inductive effect deactivates the aromatic ring, influencing reaction rates and regioselectivity.[2]

This guide provides practical, field-tested advice to overcome common hurdles and optimize your synthetic outcomes.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₈H₈F₃NON/A
Molecular Weight 191.15 g/mol [3]
Appearance Colorless to pale yellow liquid/solid[4]
Solubility Soluble in common organic solvents (THF, DCM, ether); insoluble in water.[4]

General Troubleshooting Workflow

Before diving into specific reaction types, it's essential to have a logical framework for diagnosing any failed reaction. The following workflow provides a systematic approach to identifying the root cause of an unexpected outcome.

G General Troubleshooting Workflow for Failed Reactions Start Reaction Failed (Low Yield / No Product / Impurities) Check_SM 1. Verify Starting Material (SM) Start->Check_SM Begin Diagnosis Check_Reagents 2. Assess Reagents & Solvents Check_SM->Check_Reagents SM Verified SM_Purity Purity Check (NMR, GC/LC-MS) Is SM the correct structure? Is it degraded? Check_SM->SM_Purity Check_Conditions 3. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Quality Reagent Quality (Anhydrous?) Correct Stoichiometry? Solvent Purity (Dry?) Check_Reagents->Reagent_Quality Check_Workup 4. Analyze Workup & Purification Check_Conditions->Check_Workup Conditions OK Conditions_Control Temperature Control? Inert Atmosphere (N₂/Ar)? Reaction Time Sufficient? Check_Conditions->Conditions_Control Workup_Issues Product Lost During Extraction? Decomposition on Silica? Incorrect pH? Check_Workup->Workup_Issues Solution Implement Corrective Actions: - Re-purify SM - Use fresh reagents/solvents - Optimize conditions - Modify workup SM_Purity->Solution Reagent_Quality->Solution Conditions_Control->Solution Workup_Issues->Solution Identify Root Cause

Caption: A systematic workflow for diagnosing failed chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Acylation and Sulfonylation Reactions

Q1: My N-acylation with acyl chloride is sluggish and gives a low yield. What's happening?

A: This is a common issue stemming from the reduced nucleophilicity of the aniline.

  • Causality: The -OCF₃ group at the ortho position is strongly electron-withdrawing via an inductive effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair.[2] This makes the amine a weaker nucleophile compared to an unsubstituted aniline. Furthermore, protonation of the aniline by the HCl byproduct forms an unreactive ammonium salt.

  • Troubleshooting Steps:

    • Add a Base: The most critical step is to include a non-nucleophilic base to scavenge the HCl generated during the reaction.

      • Recommended Bases: Pyridine (can also be used as a solvent), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 equivalents.

    • Solvent Choice: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

    • Temperature: While many acylations run at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion if the acylating agent is particularly hindered or unreactive.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline.

Q2: I'm seeing significant amounts of a di-acylated or other unidentified byproduct. How can I improve selectivity?

A: Over-reaction or side reactions often point to issues with stoichiometry or reagent stability.

  • Causality: Using a large excess of a highly reactive acylating agent (like acetyl chloride or trifluoroacetic anhydride) can lead to side reactions. The initial product, an amide, still has a potentially reactive N-H bond.

  • Troubleshooting Steps:

    • Control Stoichiometry: Add the acylating agent (1.05-1.1 equivalents) dropwise to a cooled solution (0 °C) of the aniline and base. This maintains a low concentration of the electrophile and minimizes over-reaction.

    • Check Reagent Purity: Ensure your acyl chloride has not hydrolyzed to the corresponding carboxylic acid, which can complicate the reaction and purification.

    • Purification: Potential impurities could include positional isomers from the starting material synthesis or byproducts from over-nitration in precursor steps.[5] Purification via flash column chromatography on silica gel is typically effective.

Category 2: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: I've converted my aniline to an aryl halide (e.g., bromide), but my Suzuki-Miyaura coupling is failing.

A: Suzuki-Miyaura reactions are powerful but sensitive to catalyst, ligand, base, and substrate electronics.[6]

  • Causality: The electron-deficient nature of the aromatic ring due to the -OCF₃ group can make oxidative addition to the palladium(0) catalyst slower than for electron-rich aryl halides. The steric hindrance from the ortho-trifluoromethoxy group can also impede catalyst coordination.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be sufficient. Use a more active catalyst system designed for challenging substrates.

      • Recommended Systems:

        • For Aryl Chlorides/Bromides: Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos. These bulky, electron-rich ligands promote the oxidative addition step.[7]

        • Alternative: A pre-formed catalyst like [Pd(SPhos)Cl]₂ can also be effective.

    • Base Selection: The choice of base is critical. A stronger base is often required.

      • Recommended Bases: K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for electron-poor systems.

    • Solvent System: A polar aprotic solvent is generally preferred. Toluene, dioxane, or a mixture like dioxane/water (e.g., 4:1) often works well.

    • Degassing: Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.

Q4: My Buchwald-Hartwig amination is giving low yields or significant hydrodehalogenation of my aryl halide starting material.

A: This suggests a problem with the reductive elimination step or competing side reactions.

  • Causality: Hydrodehalogenation arises when the palladium intermediate reacts with a hydrogen source before productive reductive elimination can occur. The electron-withdrawing nature of the substrate can influence the rates of the catalytic cycle steps.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand is paramount. For C-N coupling, Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos are often excellent choices.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) are standard. Ensure the base is fresh and anhydrous.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (typically 80-110 °C). Overheating can promote side reactions.

    • Exclude Water and Oxygen: The reaction is highly sensitive to both. Use anhydrous solvents and rigorously maintain an inert atmosphere.

Category 3: Electrophilic Aromatic Substitution

Q5: I am trying to perform a bromination/nitration on the ring, but I'm getting a mixture of isomers or no reaction.

A: The directing effects of the three substituents (-NH₂, -CH₃, -OCF₃) are in competition, and the overall ring is deactivated.

  • Causality:

    • -NH₂ group: A powerful activating, ortho-, para-director.

    • -CH₃ group: A moderately activating, ortho-, para-director.

    • -OCF₃ group: A deactivating, ortho-, para-director (with a strong preference for para) due to competing inductive withdrawal and resonance donation effects.[2] The powerful amino group will dominate, directing electrophiles primarily to the positions ortho and para to it. However, the overall deactivation by the -OCF₃ group makes the reaction slower than with aniline itself.

  • Troubleshooting & Strategy:

    • Protect the Amine: Direct electrophilic substitution on anilines is often problematic. The best strategy is to protect the amino group as an amide (e.g., an acetamide). This has two key benefits:

      • It prevents reaction at the nitrogen atom.

      • The amide group is less activating than the amine and is still an ortho-, para-director, allowing for more controlled substitution on the ring.

    • Reaction Conditions: Use milder conditions to avoid over-reaction or decomposition. For bromination, use NBS in DMF or Br₂ in acetic acid rather than harsher conditions.

    • Post-protection Substitution: Once the amine is protected, the directing effects are simplified, and regioselectivity is improved. The amide and methyl groups will work together to direct the electrophile. After the reaction, the protecting group can be removed by acidic or basic hydrolysis.

Amine Protection Workflow

G Amine Protection Strategy for Electrophilic Substitution Start Problem: Uncontrolled Electrophilic Substitution Protect Step 1: Protect Amine (e.g., Acetylation) Start->Protect Solution Reaction Step 2: Perform Electrophilic Substitution (e.g., Bromination) Protect->Reaction Forms less reactive, directing amide Deprotect Step 3: Deprotect Amine (Hydrolysis) Reaction->Deprotect Desired substitution achieved End Result: Regiocontrolled Product Deprotect->End Restores amine functionality

Caption: Workflow for controlled electrophilic aromatic substitution via N-protection.

Protocol: N-Acetylation of 5-Methyl-2-(trifluoromethoxy)aniline

This protocol is adapted from standard procedures for aniline protection.[2]

  • Materials:

    • 5-Methyl-2-(trifluoromethoxy)aniline (1.0 eq)

    • Acetic anhydride (1.1 eq)

    • Pyridine or Triethylamine (1.2 eq)

    • Dichloromethane (DCM)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve 5-Methyl-2-(trifluoromethoxy)aniline in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (pyridine or Et₃N) and stir the solution.

    • Cool the flask to 0 °C using an ice bath.

    • Add acetic anhydride dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

    • Monitor the reaction's completion using TLC (a common eluent is 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting aniline.

    • Once the starting material is consumed, dilute the reaction mixture with more DCM.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography if necessary.

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline.
  • PubChem. 2-(Trifluoromethyl)aniline. [Link]

  • BenchChem. Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline.
  • BenchChem. A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)
  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

Sources

Technical Support Center: Workup & Purification of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-2-(trifluoromethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the critical post-reaction workup and purification stages. As this aniline derivative is a valuable building block in pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] This guide moves beyond simple step-by-step instructions to provide the underlying chemical principles and troubleshooting strategies, ensuring you can adapt and overcome experimental hurdles.

The following information is structured to address the most common challenges encountered in the lab, particularly focusing on the workup following the catalytic hydrogenation of a nitro-aromatic precursor, a prevalent synthetic route.[3][4]

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems in a question-and-answer format. Each answer provides a direct solution, the scientific rationale behind it, and a detailed protocol.

Q1: I've completed the reaction quench, and now I have a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A1: Emulsion formation is a frequent issue, especially with basic washes of crude aniline mixtures. It arises from soap-like byproducts or finely divided solids that stabilize the oil-in-water or water-in-oil interface.

  • The Scientist's Rationale: Emulsions are kinetically stable colloidal systems. To break them, you must disrupt the interfacial tension. Adding a saturated aqueous solution of an electrolyte, like sodium chloride (brine), increases the ionic strength of the aqueous phase. This draws water out of the organic layer and forces the suspended droplets to coalesce, leading to phase separation.[5]

  • Detailed Protocol: Breaking an Emulsion

    • Transfer the entire emulsified mixture back to the separatory funnel.

    • Add a volume of saturated brine (NaCl solution) equal to 15-20% of the total volume in the funnel.

    • Do not shake vigorously. Instead, gently rock or swirl the funnel for 2-3 minutes to allow the salt to mix in without re-shearing the layers.

    • Allow the funnel to stand undisturbed for 10-30 minutes. You should observe the formation of a sharper boundary between the layers.

    • If separation is still slow, a gentle swirl with a glass rod at the interface can help coalesce droplets.

    • For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically remove the particulate matter that may be stabilizing the emulsion.[5]

  • Validation Check: A successful separation will result in two clear, distinct layers with a sharp interface.

Q2: My final product is a dark brown or black oil, but I expected a lighter color. What causes this, and how can I purify it?

A2: Anilines, particularly aromatic ones, are highly susceptible to air oxidation. The dark coloration is almost certainly due to the formation of highly conjugated, colored oxidation byproducts.

  • The Scientist's Rationale: The lone pair on the aniline nitrogen can be readily oxidized, leading to radical cations that couple to form complex polymeric structures. This process is often catalyzed by trace metals and light.

  • Detailed Protocol: Decolorization and Purification

    • Activated Carbon Treatment: Dissolve the crude, dark product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Stir the mixture at room temperature for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. This adsorbs many of the colored impurities.

    • Acid Wash Purification: A more robust method is to exploit the basicity of the aniline.

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with 1M hydrochloric acid (HCl). The protonated aniline salt will move into the aqueous layer, while non-basic, colored impurities remain in the organic phase.[6][7]

      • Separate the layers and discard the (now colored) organic layer.

      • Wash the acidic aqueous layer once more with fresh ethyl acetate to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The free aniline will precipitate or form an oil.

      • Extract the free aniline back into a fresh portion of organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation Check: The resulting product should be significantly lighter in color. Purity can be confirmed by TLC, GC-MS, or NMR.

Q3: My final yield is disappointingly low. Where might I have lost my product during the workup?

A3: Product loss during workup can occur at several stages: incomplete extraction, loss to emulsions, or physical loss during transfers.

  • The Scientist's Rationale: 5-Methyl-2-(trifluoromethoxy)aniline has moderate polarity. While it is highly soluble in common organic solvents, its protonated form is highly water-soluble. Improper pH control or insufficient extraction can lead to significant losses.

  • Troubleshooting Low Yield:

    • Check Aqueous Layers: Before discarding any aqueous wash, check it by TLC. Spot a sample of the aqueous layer directly onto a TLC plate alongside a reference spot of your product. If you see product in the aqueous layer, perform one or two more extractions with your organic solvent.

    • pH Control: When performing a basic wash (e.g., with NaHCO₃), ensure you have not accidentally made the aqueous layer too basic if your starting reaction mixture was highly acidic. While the trifluoromethoxy group is relatively robust, harsh basic conditions could potentially lead to hydrolysis over time.[8] More importantly, ensure that during an acid wash for purification, the pH is low enough (~1-2) to fully protonate the aniline, and during the subsequent basification, the pH is high enough (~9-10) to deprotonate it back to the free base for efficient extraction.

    • Back-Extraction: After your primary extraction, if you suspect product remains in the aqueous layer, perform a "back-extraction." Add more organic solvent, shake, and separate. Combine these secondary organic extracts with your primary extract.

Workup Troubleshooting Flow

G start Post-Reaction Mixture quench Quench Reaction & Add Extraction Solvent start->quench emulsion Persistent Emulsion? quench->emulsion break_emulsion Add Brine. Gently Swirl. Allow to Settle. emulsion->break_emulsion Yes separate Separate Organic Layer emulsion->separate No break_emulsion->separate dark_color Organic Layer Dark? separate->dark_color purify Purification Needed dark_color->purify Yes wash_organic Wash with NaHCO3(aq) and Brine dark_color->wash_organic No acid_wash Perform Acid Wash / Re-extraction or Activated Carbon Treatment purify->acid_wash acid_wash->wash_organic dry_concentrate Dry (Na2SO4) & Concentrate wash_organic->dry_concentrate low_yield Yield Low? dry_concentrate->low_yield check_aqueous Check Aqueous Layers by TLC. Perform Back-Extractions. low_yield->check_aqueous Yes final_product Crude Product low_yield->final_product No check_aqueous->final_product final_purification Final Purification (Distillation or Chromatography) final_product->final_purification

Caption: Decision tree for troubleshooting common workup issues.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable workup protocol after a catalytic hydrogenation to produce this aniline?

A1: Assuming the reaction was run in a solvent like methanol or ethanol with a heterogeneous catalyst (e.g., Pd/C):

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent (e.g., methanol) to recover all the product. Causality: Fine catalyst particles can interfere with phase separations and are often pyrophoric, so complete removal is critical for both purity and safety.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Aqueous Extraction:

    • Dissolve the residue in a suitable extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) - to remove any acidic byproducts.

      • Water (1x)

      • Saturated aqueous sodium chloride (Brine) (1x) - to aid in drying.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate under reduced pressure to yield the crude product.

Q2: Which purification technique is better for this compound: distillation or flash column chromatography?

A2: The choice depends on the scale of the reaction and the nature of the impurities.

FeatureVacuum DistillationFlash Column Chromatography
Best For Large scale (>5g); removing non-volatile or very high-boiling impurities.Small to medium scale (<10g); separating compounds with similar boiling points but different polarities.
Principle Separation based on differences in boiling point under reduced pressure.Separation based on differential adsorption to a stationary phase (e.g., silica gel).
Pros Fast for large quantities, highly effective for removing baseline impurities or catalyst residues.Excellent for separating structurally similar impurities (e.g., starting material, over-reduced byproducts).
Cons Requires the product to be thermally stable. Potential for decomposition at high temperatures.More time-consuming and solvent-intensive. Potential for product loss on the column if it is very polar.
  • Recommendation: For 5-Methyl-2-(trifluoromethoxy)aniline, vacuum distillation is often preferred if the main impurities are catalyst residues or solvent. If TLC or GC analysis shows impurities with polarity close to your product (e.g., unreacted nitro-precursor), flash chromatography is the superior choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: Is the trifluoromethoxy (-OCF₃) group stable to standard workup conditions?

A3: Yes, the trifluoromethoxy group is generally considered robust and stable under standard workup conditions, including mild acid (e.g., 1M HCl) and mild base (e.g., NaHCO₃, K₂CO₃) washes. It is significantly more stable towards hydrolysis than the analogous trifluoromethyl (-CF₃) group under many conditions.[9] However, prolonged exposure to strong, hot caustic solutions (e.g., concentrated NaOH) should be avoided as it can lead to hydrolysis.[10][11]

General Synthesis & Workup Workflow

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase start Precursor: 2-Nitro-4-methyl-1- (trifluoromethoxy)benzene reaction Catalytic Hydrogenation (e.g., H2, Pd/C in MeOH) start->reaction filtration Filter through Celite to remove catalyst reaction->filtration concentration Concentrate Filtrate (Rotary Evaporator) filtration->concentration extraction Liquid-Liquid Extraction (EtOAc / aq. washes) concentration->extraction drying Dry Organic Layer & Concentrate extraction->drying crude Crude Product drying->crude purification_choice Distillation or Chromatography? crude->purification_choice distillation Vacuum Distillation purification_choice->distillation Thermal Stability chromatography Flash Chromatography purification_choice->chromatography Polarity Difference pure_product Pure 5-Methyl-2- (trifluoromethoxy)aniline distillation->pure_product chromatography->pure_product

Caption: Overall workflow from synthesis to pure product.

References

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal. (2018). ResearchGate. [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (2018).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

  • Process for the preparation of 2-trifluoromethoxy-aniline. (1998).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PubMed. [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline. (n.d.). MySkinRecipes. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2012). ResearchGate. [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. (1951). ACS Publications. [Link]

  • Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. (2020). PMC - NIH. [Link]

  • Preparation of trifluoromethylanilines. (2001).
  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Angewandte Chemie International Edition. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2019). Freie Universität Berlin. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. [Link]

  • Workup for Removing Amines. (n.d.). University of Rochester. [Link]

  • Diazonium compound. (n.d.). Wikipedia. [Link]

Sources

dealing with moisture sensitivity of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methyl-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and use of this moisture-sensitive reagent. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 5-Methyl-2-(trifluoromethoxy)aniline.

Q1: What are the primary sensitivities of 5-Methyl-2-(trifluoromethoxy)aniline?

A1: 5-Methyl-2-(trifluoromethoxy)aniline is primarily sensitive to moisture , air (oxygen) , and light .[1][2] Like many anilines, it can undergo oxidation when exposed to air, a process often accelerated by light, leading to the formation of colored impurities.[3][4][5] Its hygroscopic nature means it can absorb water from the atmosphere, which can interfere with reactions and potentially lead to degradation of the molecule.

Q2: How should I properly store this compound?

A2: To maintain its integrity, 5-Methyl-2-(trifluoromethoxy)aniline should be stored in a tightly sealed, opaque container, such as an amber glass bottle with a secure cap. The storage environment should be cool, dry, and well-ventilated.[1][2][6] For long-term storage, we recommend placing the container inside a desiccator or a glovebox with an inert atmosphere (nitrogen or argon) to rigorously exclude moisture and air.[7]

Storage Condition Recommendation Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline functional group.[4][5]
Moisture Dry/DesiccatedPrevents moisture absorption and potential hydrolysis.
Light Dark (Amber Bottle)Minimizes light-catalyzed oxidation.[3]
Temperature Cool (Room Temperature)Reduces the rate of potential degradation reactions.
Container Tightly Sealed, Opaque GlassEnsures a physical barrier against atmospheric contaminants.

Q3: My 5-Methyl-2-(trifluoromethoxy)aniline has turned yellow/brown. Can I still use it?

A3: The color change from colorless or pale yellow to a more intense yellow or brown is a visual indicator of degradation, likely due to oxidation of the aniline moiety.[3][5][8] The presence of these impurities can lead to lower yields, unexpected side products, and difficulty in purification. For reactions that are sensitive to impurities or require high purity starting materials, it is highly recommended to purify the aniline before use. For less sensitive applications, its use may be acceptable, but a small-scale test reaction is advisable.

Q4: How can I purify discolored 5-Methyl-2-(trifluoromethoxy)aniline?

A4: Purification can be achieved through vacuum distillation.[9] Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. Prior to distillation, drying the compound over a suitable agent like potassium hydroxide (KOH) or calcium hydride (CaH2) can remove absorbed water.[9] It's crucial to perform the distillation under an inert atmosphere to prevent re-oxidation of the freshly purified product.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems that may be encountered during the use of 5-Methyl-2-(trifluoromethoxy)aniline in chemical reactions.

Issue 1: Low or Inconsistent Reaction Yields

Q: I am experiencing low and irreproducible yields in my reaction. Could the handling of 5-Methyl-2-(trifluoromethoxy)aniline be the cause?

A: Yes, improper handling of this moisture-sensitive reagent is a very common cause of poor reaction outcomes. The trifluoromethoxy group is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline's nitrogen atom.[10] This can make the aniline less reactive and the reaction more sensitive to impurities and suboptimal conditions.

Troubleshooting Steps:

  • Assess Water Content in Your Reaction System:

    • Solvents: Ensure your solvents are rigorously dried. Use freshly distilled solvents from an appropriate drying agent or purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves. The water content should ideally be below 50 ppm, which can be verified by Karl Fischer titration.[11][12][13]

    • Glassware: All glassware must be thoroughly dried before use. Oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator is a standard procedure.[11]

    • Other Reagents: Ensure that other reagents in the reaction are also anhydrous.

  • Employ Strict Inert Atmosphere Techniques:

    • Perform all manipulations, including weighing, dispensing, and the reaction itself, under an inert atmosphere of nitrogen or argon using a glovebox or Schlenk line techniques.[11][14][15] This prevents both moisture ingress and oxidation.

  • Re-evaluate Reaction Conditions:

    • The reduced nucleophilicity of this aniline may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or the use of a more active catalyst or coupling agent compared to reactions with more electron-rich anilines.[10]

Issue 2: Reaction Mixture Turns Dark or Forms Insoluble Material

Q: Upon adding 5-Methyl-2-(trifluoromethoxy)aniline to my reaction, the mixture turned dark brown/black. What is happening?

A: A rapid color change to dark brown or black often indicates significant degradation or polymerization of the aniline.[1][8] This can be triggered by several factors:

  • Presence of Oxidizing Agents: If your reaction mixture contains even trace amounts of oxidizing agents, they can rapidly oxidize the aniline.

  • Incompatible Reagents: Strong acids or Lewis acids can react vigorously with anilines.[16] While acid is often used in reactions like diazotization, the conditions must be carefully controlled.

  • Contaminated Starting Material: If the aniline used was already significantly oxidized (as indicated by a dark color before use), these impurities can act as initiators for further degradation under reaction conditions.

Preventative Measures:

  • Ensure the aniline is purified and colorless before use.

  • Thoroughly deoxygenate your reaction mixture by sparging with an inert gas before adding the aniline.

  • Add the aniline slowly to the reaction mixture, especially if the reaction is exothermic.

Issue 3: Suspected Hydrolysis of the Trifluoromethoxy Group

Q: I have evidence of fluoride ions in my workup, or my product's mass is incorrect, suggesting the trifluoromethoxy group has reacted. Is this possible?

A: While the trifluoromethoxy group is generally more stable than a trifluoromethyl group to hydrolysis, it is not completely inert, especially under certain conditions.[5][17]

  • Basic Conditions: Strong basic conditions, particularly at elevated temperatures, can lead to nucleophilic attack on the carbon of the trifluoromethoxy group, leading to its hydrolysis to a phenol and releasing fluoride ions.[18]

  • Acidic Conditions: While more stable under acidic conditions, prolonged exposure to strong, hot acids could potentially lead to degradation, although this is less common.

Analytical Confirmation:

  • ¹⁹F NMR Spectroscopy: The presence of a new signal or the disappearance of the characteristic trifluoromethoxy signal can indicate its degradation. The chemical shift of the -OCF₃ group is sensitive to its environment.[19][20][21]

  • Mass Spectrometry: Look for masses corresponding to the hydrolyzed product (a phenol derivative).

Mitigation Strategies:

  • If possible, avoid strongly basic conditions, especially at high temperatures.

  • If basic conditions are required, use milder bases or protect the aniline nitrogen first to modulate its reactivity and the overall electronic properties of the ring.

Section 3: Key Experimental Protocols & Methodologies

This section provides detailed, step-by-step instructions for critical procedures involving 5-Methyl-2-(trifluoromethoxy)aniline.

Protocol 1: Weighing and Dispensing Under Inert Atmosphere

This protocol ensures that the compound is not exposed to air or moisture during measurement and transfer.

Methodology:

  • Preparation: Place the sealed bottle of 5-Methyl-2-(trifluoromethoxy)aniline, a clean, dry vial with a septum-lined cap, a syringe, and a needle inside the antechamber of a glovebox.

  • Inerting: Evacuate and refill the antechamber with inert gas (e.g., argon or nitrogen) for at least three cycles before transferring the items into the main glovebox chamber.

  • Tare: On a balance inside the glovebox, place the empty vial with its cap and tare the weight.

  • Transfer: Carefully open the bottle of 5-Methyl-2-(trifluoromethoxy)aniline. Using a clean, dry syringe, draw up the desired volume of the liquid aniline.

  • Dispensing: Dispense the aniline into the tared vial and securely close the cap.

  • Weighing: Place the sealed vial back on the balance to obtain the precise weight of the transferred aniline.

  • Dissolution: The aniline can now be dissolved in an anhydrous solvent inside the glovebox and transferred to the reaction flask via syringe.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the setup of a reaction vessel to maintain anhydrous and anaerobic conditions.

Methodology:

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120-140°C for at least 4 hours and assembled while still hot.[11] The assembled apparatus should then be allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. Use a thin layer of grease on all ground-glass joints.

  • Inert Atmosphere: Connect the assembled glassware to a Schlenk line or a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[11]

  • Solvent and Reagent Addition: Add anhydrous solvents and any non-moisture-sensitive reagents to the reaction flask via a cannula or syringe through a rubber septum.

  • Addition of Aniline: Add the 5-Methyl-2-(trifluoromethoxy)aniline (weighed out as per Protocol 1 and dissolved in an anhydrous solvent) to the reaction flask dropwise via a syringe or a pressure-equalizing dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS, NMR) by withdrawing aliquots using a syringe under a positive flow of inert gas.

Protocol 3: Quenching and Disposal of Waste

Proper quenching and disposal are crucial for safety and environmental protection.

Methodology:

  • Cooling: At the end of the reaction, cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Under an inert atmosphere, slowly and carefully add a quenching agent. For many reactions, this could be a saturated aqueous solution of ammonium chloride or simply water. The addition should be dropwise, as the quenching of any reactive intermediates can be exothermic.[22][23][24]

  • Work-up: Once the reaction is quenched, proceed with the standard aqueous work-up.

  • Waste Disposal: All aqueous and organic waste containing the fluorinated compound and its byproducts should be collected in a designated hazardous waste container.[25][26][27] Do not dispose of this material down the drain. Contact your institution's Environmental Health and Safety department for specific disposal guidelines for halogenated organic waste.

Section 4: Visualizations and Mechanistic Insights

Logical Workflow for Troubleshooting Low Yields

This diagram outlines a systematic approach to diagnosing and solving issues of low yield when using 5-Methyl-2-(trifluoromethoxy)aniline.

TroubleshootingWorkflow Start Low or No Reaction Yield Check_Purity Is the Aniline Pure? (Colorless liquid?) Start->Check_Purity Purify Purify by Vacuum Distillation Check_Purity->Purify No Check_Moisture Are Reaction Conditions Anhydrous? Check_Purity->Check_Moisture Yes Purify->Check_Moisture Dry_System 1. Use Anhydrous Solvents (<50 ppm H2O) 2. Oven-Dry All Glassware 3. Ensure Other Reagents are Dry Check_Moisture->Dry_System No Check_Atmosphere Is the Reaction Under Inert Atmosphere? Check_Moisture->Check_Atmosphere Yes Dry_System->Check_Atmosphere Inert_Technique Use Schlenk Line or Glovebox for All Manipulations Check_Atmosphere->Inert_Technique No Check_Conditions Are Reaction Conditions Optimal? Check_Atmosphere->Check_Conditions Yes Inert_Technique->Check_Conditions Optimize Consider: - Higher Temperature - Different Catalyst/Ligand - Longer Reaction Time - Protecting Group Strategy Check_Conditions->Optimize No Success Improved Yield Check_Conditions->Success Yes Optimize->Success

Caption: Troubleshooting workflow for low reaction yields.

Plausible Moisture-Induced Degradation Pathways

Moisture can contribute to the degradation of 5-Methyl-2-(trifluoromethoxy)aniline through two primary pathways: oxidation of the aniline ring (often catalyzed by light and air) and, under certain conditions, hydrolysis of the trifluoromethoxy group.

DegradationPathways cluster_main 5-Methyl-2-(trifluoromethoxy)aniline cluster_oxidation Pathway 1: Oxidation (Air/Light) cluster_hydrolysis Pathway 2: Hydrolysis (Harsh Conditions) Start 5-Methyl-2-(trifluoromethoxy)aniline (Colorless Liquid) Oxidized_Intermediates Oxidized Intermediates (e.g., Nitroso, Nitro, Azoxy derivatives) Start->Oxidized_Intermediates O2, light, H2O (catalyst) Hydrolyzed_Product 5-Methyl-2-hydroxyaniline (Phenol Derivative) Start->Hydrolyzed_Product Strong Base (e.g., OH-) High Temperature Polymerization Polymerization Products (Dark Brown/Black Tars) Oxidized_Intermediates->Polymerization

Caption: Potential degradation pathways due to moisture and air.

References

  • Scribd. (n.d.). Aniline Safety and Handling Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (2020). CN111056954A - Aniline purification method.
  • Angene Chemical. (2024).
  • ResearchGate. (n.d.). Characterization of moisture-sensitive raw materials with simple spectroscopic techniques.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • GOV.UK. (n.d.). Aniline - Incident management.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.).
  • Mettler Toledo. (n.d.).
  • Reddit. (2014). Purify and dry aniline?.
  • PubMed. (2007).
  • MDPI. (2022). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study.
  • KOPS, University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
  • ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethyl)
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-5-(trifluoromethoxy)aniline.
  • Apollo Scientific. (2023). 2,4-Difluoro-3-(trifluoromethyl)aniline.
  • The Royal Society of Chemistry. (n.d.). All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel.
  • Scharlab. (n.d.).
  • ResearchGate. (2022).
  • TSI Journals. (n.d.).
  • National Institutes of Health. (n.d.).
  • PubMed Central. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors.
  • Merck Millipore. (n.d.).
  • Google Patents. (1961).
  • PubMed. (n.d.). and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe.
  • Reddit. (2022). Alternative for determination of water content in solvents besides Karl-Fischer or benzophenone/sodium.
  • ResearchGate. (2019). Infrared spectroscopy of aniline (C6H5NH2)
  • BYJU'S. (n.d.).
  • ACS Publications. (2015).
  • SIA Toolbox. (n.d.).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • ResearchGate. (2023).
  • ACS Publications. (2022). Hydro/Fluoro-phosphoro(di)
  • PNNL. (2021). WORKING WITH PYROPHORIC COMPOUNDS.
  • RSC Publishing. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • The Sarpong Group, University of California, Berkeley. (2016).
  • ResearchGate. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • National Institute of Standards and Technology. (n.d.). Aniline - the NIST WebBook.
  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.

Sources

Technical Support Center: Safe Handling of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 5-Methyl-2-(trifluoromethoxy)aniline. The information herein is synthesized from authoritative safety data sheets and established industrial hygiene practices to ensure the highest level of protection.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is a critical component of a comprehensive risk assessment. For 5-Methyl-2-(trifluoromethoxy)aniline and structurally related aromatic amines, the primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The hazards associated with this compound include acute toxicity if swallowed, in contact with skin, or inhaled, as well as causing skin and serious eye irritation.[1][3][4] Therefore, a multi-faceted PPE strategy is essential to create a barrier between the user and the chemical.

The core principle of PPE selection is to match the level of protection to the level of risk. This involves considering the quantity of the substance being handled, the potential for aerosolization or splashing, and the adequacy of engineering controls such as fume hoods.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 5-Methyl-2-(trifluoromethoxy)aniline that necessitate PPE?

A1: 5-Methyl-2-(trifluoromethoxy)aniline is classified as hazardous. The primary concerns are:

  • Acute Toxicity (Oral, Dermal, Inhalation): It can be harmful if swallowed, absorbed through the skin, or inhaled.[1][3]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Direct contact can cause serious eye irritation.[1][3]

  • Specific Target Organ Toxicity: It may cause respiratory irritation.[1][4]

Given these hazards, the primary goal of PPE is to prevent contact with skin and eyes and to avoid inhalation of any dusts, mists, or vapors.[1][2]

Q2: What is the absolute minimum PPE required for handling small quantities (milligram scale) in a well-ventilated fume hood?

A2: Even for small quantities, a baseline of PPE is non-negotiable due to the compound's toxicity and irritant properties. The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

This recommendation assumes that all manipulations are performed within a certified chemical fume hood to control inhalation exposure.

Q3: How do I select the correct type of gloves for handling this compound?

A3: Glove selection is critical due to the risk of dermal absorption. You must consider both permeation and degradation.[5]

  • Permeation: The process where a chemical passes through the glove material at a molecular level.[5]

  • Degradation: The physical change in the glove material upon contact with a chemical (e.g., swelling, cracking, or becoming brittle).[5]

For aromatic amines like 5-Methyl-2-(trifluoromethoxy)aniline, nitrile gloves are a common starting point for incidental contact.[6][7] However, for prolonged handling or in situations with a high risk of splashing, more robust gloves such as butyl rubber or Viton™ may be necessary.[7] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[8][9][10] It is also good practice to double-glove if handling larger quantities or for extended periods.

Q4: When is respiratory protection required?

A4: Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below acceptable limits. Specific scenarios requiring respiratory protection include:

  • Handling large quantities of the material.

  • Generating dusts or aerosols (e.g., during weighing or transfer of a solid).

  • Cleaning up a significant spill outside of a fume hood.

In these situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (P100) is recommended.[1][11] Ensure you are fit-tested for the selected respirator.

Q5: What type of eye and face protection is most appropriate?

A5: The level of eye and face protection depends on the potential for splashes.

  • Minimum Requirement: Safety glasses with side shields are mandatory for all handling activities.[12]

  • Increased Risk of Splashing: When handling larger volumes or during reactions that could splash, chemical splash goggles are required.[6]

  • High-Risk Procedures: For procedures with a significant risk of energetic splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]

Q6: What are the requirements for lab coats and other protective clothing?

A6: A standard cotton lab coat is suitable for handling small quantities inside a fume hood. For larger scale work or when there is a greater risk of skin exposure, consider a chemically resistant apron or a disposable coverall.[13] Ensure that protective clothing is regularly laundered and never worn outside of the laboratory.[12] Contaminated clothing should be removed immediately and decontaminated before reuse.[14]

Troubleshooting Guide

Issue: My skin feels irritated after handling the compound, even though I was wearing gloves.

  • Possible Cause 1: Glove Permeation or Degradation. Your gloves may not be suitable for the duration of your work, or the chemical may have degraded the glove material.

    • Solution: Check the breakthrough time of your gloves for this class of chemical.[15] For extended use, switch to a glove material with a longer breakthrough time, such as butyl rubber.[7] Always change gloves immediately after known contact.

  • Possible Cause 2: Contamination during Glove Removal. You may have inadvertently touched your skin with a contaminated glove while removing it.

    • Solution: Review and practice the proper technique for doffing (removing) gloves. Refer to the protocol below.

Issue: I can smell the chemical even though I am working in a fume hood.

  • Possible Cause 1: Inefficient Fume Hood. The fume hood may not be functioning correctly, or airflow may be obstructed.

    • Solution: Verify that the fume hood has a current certification and that the sash is at the appropriate height. Ensure that large equipment is not blocking the baffles at the back of the hood.

  • Possible Cause 2: High Vapor Pressure Procedure. The experimental procedure itself may be generating a high concentration of vapors that are not being fully captured.

    • Solution: If possible, modify the procedure to reduce vapor generation (e.g., by gentle heating). If the odor persists, respiratory protection may be necessary even within the fume hood.

Data Presentation

Table 1: Recommended PPE for Handling 5-Methyl-2-(trifluoromethoxy)aniline

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) in Fume Hood Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot generally required
Medium Scale (1-10g) in Fume Hood Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesStandard Lab CoatRecommended if dust/aerosol is generated
Large Scale (>10g) or High Splash Potential Chemical Splash Goggles & Face ShieldButyl Rubber or Viton™ GlovesChemically Resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor cartridge and P100 filter
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl Rubber GlovesChemical Resistant CoverallNIOSH-approved respirator with organic vapor cartridge and P100 filter

Experimental Protocols

Protocol for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Coverall: Put on your lab coat or coverall and ensure it is fully buttoned or zipped.

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure your respirator is properly fitted.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Removing) PPE (to minimize cross-contamination):

  • Gloves: Remove the outer pair of gloves first (if double-gloved). Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the appropriate waste container.

  • Lab Coat/Coverall: Unbutton or unzip your lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking the garment.

  • Face Shield/Goggles: Remove by handling the headband or earpieces.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Visualization

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Experiment with 5-Methyl-2-(trifluoromethoxy)aniline fume_hood Working in a certified chemical fume hood? start->fume_hood scale Scale of Experiment? fume_hood->scale Yes no_hood STOP WORK Consult EHS. Respirator Mandatory. fume_hood->no_hood No ppe_min Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat scale->ppe_min < 1g ppe_double_glove Upgrade to: - Double Nitrile/Neoprene Gloves scale->ppe_double_glove 1-10g ppe_heavy_glove Upgrade to: - Butyl/Viton Gloves - Face Shield - Chem-resistant Apron scale->ppe_heavy_glove > 10g splash_potential Potential for splashing or aerosol generation? ppe_goggles Upgrade to: - Chemical Splash Goggles splash_potential->ppe_goggles Yes respirator Add Respiratory Protection: - NIOSH-approved Respirator splash_potential->respirator Yes, significant aerosol ppe_min->splash_potential ppe_double_glove->splash_potential

Caption: PPE selection workflow for handling 5-Methyl-2-(trifluoromethoxy)aniline.

References

  • SAFETY DATA SHEET - Fisher Scientific. Link (Note: A specific deep link for the SDS of 5-Methyl-2-(trifluoromethoxy)aniline was not available, this link directs to the Fisher Scientific SDS search page).

  • SAFETY DATA SHEET - Fisher Scientific (for a similar compound, 2-Methoxy-5-(trifluoromethoxy)aniline). Link (Note: A specific deep link for the SDS was not available, this link directs to the Fisher Scientific SDS search page).

  • SAFETY DATA SHEET - Merck Millipore (for a similar compound, 4-(Trifluoromethoxy)-aniline). Link (Note: A specific deep link for the SDS was not available, this link directs to the Merck/Sigma-Aldrich SDS search page).

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - U.S. Department of Agriculture. Link (Note: A specific deep link was not available, this link directs to the main USDA page).

  • Personal protective equipment when handling plant protection products - BVL. Link

  • 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline Safety Data Sheet - Apollo Scientific. Link

  • Personal Protective Equipment (PPE) - CHEMM. Link

  • 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet - ChemicalBook. Link

  • 2-Methyl-4-(trifluoromethyl)aniline Safety Data Sheet - Angene Chemical. Link

  • SAFETY DATA SHEET - Fisher Scientific (General Handling). Link (Note: A specific deep link for the SDS was not available, this link directs to the Fisher Scientific SDS search page).

  • Safety data sheet - BASF. Link

  • Gloves Chemical Resistance Chart - Safety-Gloves. Link

  • OSHA Glove Selection Chart - Environmental Health and Safety, The University of Texas at Dallas. Link

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety, Princeton University. Link

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Link

  • CHEMICAL GLOVE RESISTANCE GUIDE - Global Industrial. Link

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide - Kimberly-Clark. Link

Sources

Technical Support Center: Storage and Handling of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, impacting experimental outcomes and product purity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive field experience.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems you may encounter during the storage and handling of 5-Methyl-2-(trifluoromethoxy)aniline.

Q1: My previously colorless to light yellow 5-Methyl-2-(trifluoromethoxy)aniline has turned reddish-brown. What happened, and is it still usable?

A1: The development of a reddish-brown tint is a classic indicator of aniline oxidation.[1] Aniline and its derivatives are susceptible to air oxidation, which can be accelerated by exposure to light.[1][2][3] The amino group (-NH2) is an electron-donating group, which makes the aromatic ring susceptible to oxidation, leading to the formation of colored impurities and polymeric materials.[4]

  • Causality: The color change is due to the formation of highly conjugated systems, such as azoxybenzenes, phenazines, and other polymeric structures, which absorb light in the visible spectrum.[4][5] The reaction is often initiated by atmospheric oxygen and can be catalyzed by light and trace metal impurities.

  • Is it still usable? The usability of the discolored material depends on the specific requirements of your application. The presence of colored impurities indicates a decrease in purity. For applications requiring high purity, such as in pharmaceutical synthesis, the material should be repurified (e.g., by distillation or chromatography) or discarded. For less sensitive applications, the material might still be usable, but it is crucial to quantify the purity to ensure accurate stoichiometry in your reactions.

  • Recommended Action:

    • Quantify Purity: Analyze the material using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of the desired compound and identify the impurities.[6][7]

    • Repurification: If necessary, purify the compound. Vacuum distillation is often a suitable method for liquid anilines.

    • Prevent Recurrence: Implement the storage recommendations outlined in the FAQ section below to prevent further oxidation.

Q2: I've detected unexpected peaks in my HPLC/GC-MS analysis of a stored sample. What are the likely degradation products?

A2: The appearance of new peaks in your chromatogram suggests chemical degradation. For anilines, the most common degradation pathways are oxidation and polymerization.[4]

  • Likely Degradation Products:

    • Oxidation Products: Depending on the conditions, you might observe products such as nitroso compounds, nitro compounds, azoxy compounds, and quinones.[4][5]

    • Polymerization Products: Polyanilines can form, which are often complex mixtures and may appear as a broad hump or multiple peaks in the chromatogram.[4]

    • Products from Reaction with Atmospheric Components: In the presence of moisture and carbon dioxide, aniline derivatives can form carbamates or other related compounds.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectra of the impurity peaks to propose potential structures.

    • Review Storage History: Correlate the appearance of impurities with the storage conditions. Was the container properly sealed? Was it exposed to light or high temperatures?

    • Implement Preventative Storage: To avoid these degradation pathways, store the compound under an inert atmosphere, protected from light, and at a controlled, cool temperature.

Q3: The reactivity of my 5-Methyl-2-(trifluoromethoxy)aniline seems to have decreased in my recent experiments. Could this be related to storage?

A3: Yes, a decrease in reactivity is a strong indication of degradation. The formation of impurities, as discussed above, effectively lowers the concentration of the active starting material.

  • Root Cause Analysis:

    • Lower Molar Equivalents: If you are using the degraded material by weight or volume without accounting for the lower purity, you are effectively using fewer molar equivalents of the desired aniline in your reaction. This can lead to lower yields or incomplete reactions.

    • Inhibitory Effects of Impurities: Some degradation products could potentially interfere with your reaction mechanism or poison a catalyst, if one is used.

  • Corrective Actions:

    • Purity Assessment: Before use, always assess the purity of the aniline, especially if it has been stored for an extended period or shows any visual signs of degradation. An NMR spectrum with an internal standard can provide a quantitative measure of purity.

    • Use Fresh or Purified Material: For critical reactions, it is always best to use a fresh bottle of the reagent or to purify the existing stock.

    • Adjust Stoichiometry: If repurification is not feasible and the purity has been determined, you can adjust the amount of material used to ensure the correct molar equivalents are added to your reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of 5-Methyl-2-(trifluoromethoxy)aniline.

Q1: What are the ideal storage conditions for 5-Methyl-2-(trifluoromethoxy)aniline?

A1: The ideal storage conditions aim to minimize exposure to oxygen, light, and moisture.[2]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aniline moiety.[3]
Temperature Cool, well-ventilated areaReduces the rate of potential degradation reactions.[8][9]
Light Exposure Amber or opaque container, stored in the darkLight can catalyze oxidative degradation of anilines.[2]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric oxygen and moisture.[8][9] Anilines can attack some plastics and coatings.[3]
Moisture Dry environmentPrevents potential side reactions and hydrolysis of the trifluoromethoxy group under certain conditions.

Q2: What is the expected shelf-life of 5-Methyl-2-(trifluoromethoxy)aniline?

A2: When stored under the ideal conditions described above, 5-Methyl-2-(trifluoromethoxy)aniline should remain stable for several years. However, the actual shelf-life can be significantly shortened by improper storage. It is best practice to re-analyze the purity of the material if it has been stored for more than a year or if the container has been opened multiple times.

Q3: Do I need to handle this compound in a fume hood?

A3: Yes, it is imperative to handle 5-Methyl-2-(trifluoromethoxy)aniline in a well-ventilated chemical fume hood.[8] Anilines as a class of compounds can be toxic if inhaled, ingested, or absorbed through the skin.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

Q4: Can I store 5-Methyl-2-(trifluoromethoxy)aniline in a clear glass bottle on the lab bench?

A4: This is strongly discouraged. Storing this compound on a lab bench in a clear bottle exposes it to both light and ambient temperature fluctuations, both of which can accelerate degradation, particularly oxidation.[2][3] This will likely lead to a discoloration of the material and a decrease in purity over time.

Q5: My laboratory does not have a system for storing chemicals under an inert atmosphere. What is the next best option?

A5: If an inert atmosphere is not available, the following measures can help prolong the shelf-life of the compound:

  • Use smaller containers: Purchase the chemical in smaller quantities to minimize the headspace of air in the bottle after it has been opened.

  • Ensure a tight seal: After each use, ensure the container cap is tightly sealed to minimize air exchange. Using a cap with a PTFE liner can improve the seal.

  • Store in a desiccator: Placing the tightly sealed container inside a desiccator can help protect it from atmospheric moisture.

  • Refrigerate if appropriate: For some anilines, refrigeration can slow the rate of degradation. However, always check the safety data sheet (SDS) for the recommended storage temperature.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-Methyl-2-(trifluoromethoxy)aniline.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aniline sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile or methanol).

    • Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: Inert Gas Overlay for Long-Term Storage

This protocol describes how to properly store the aniline under an inert atmosphere.

  • Materials:

    • Source of dry inert gas (argon or nitrogen) with a regulator.

    • Tubing to direct the gas flow.

    • The container of 5-Methyl-2-(trifluoromethoxy)aniline.

  • Procedure:

    • Work in a chemical fume hood.

    • Set the gas regulator to a low, gentle flow rate.

    • Briefly flush the headspace of the container with the inert gas for 15-30 seconds. The aim is to displace the air, not to evaporate the sample.

    • Immediately and tightly seal the container cap.

    • For added protection, you can wrap the cap threads with Parafilm®.

    • Store the container in a cool, dark, and dry place.

Visualizations

Degradation Pathway of Anilines

Aniline 5-Methyl-2-(trifluoromethoxy)aniline Oxidation Oxidation (O2, Light, Metal Traces) Aniline->Oxidation Polymerization Polymerization Aniline->Polymerization Nitroso Nitroso/Nitro Compounds Oxidation->Nitroso Azoxy Azoxy Compounds Oxidation->Azoxy Quinone Quinone-like Structures Oxidation->Quinone Polyanilines Polyanilines (Colored Impurities) Polymerization->Polyanilines

Caption: Primary degradation pathways for aniline derivatives.

Troubleshooting Logic for Discolored Aniline

Start Sample is Discolored (e.g., Reddish-Brown) CheckPurity Assess Purity (HPLC, GC, NMR) Start->CheckPurity IsPure Purity Acceptable for Application? CheckPurity->IsPure Use Use As Is (Adjust Stoichiometry) IsPure->Use Yes Purify Purify (e.g., Distillation) IsPure->Purify No Store Implement Proper Storage Use->Store Purify->Use Discard Discard and Use Fresh Stock Purify->Discard Purification Not Feasible Discard->Store

Caption: Decision workflow for handling discolored aniline samples.

References

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet for N-Methyl Aniline. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Royal Society of Chemistry. (2021). Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. Journal of Materials Chemistry C. [Link]

  • Global NEST Journal. (2016). BIODEGRADATION OF ANILINE BY Enterobacter ludwigii KH-A5 ISOLATED FROM THE SOIL AROUND SHIRAZ REFINERY, IRAN. [Link]

  • Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]

  • Malaysian Journal of Analytical Sciences. DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • National Institutes of Health. Mechanisms and pathways of aniline elimination from aquatic environments. [Link]

  • ACS Publications. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • ResearchGate. Light-Activated Sensitive Probes for Amine Detection. [Link]

  • National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Catalysts. [Link]

  • ResearchGate. Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. [Link]

  • Cargo Handbook. Aniline. [Link]

  • MDPI. (2022). Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. Chemosensors. [Link]

  • National Institutes of Health. Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. [Link]

  • ResearchGate. ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. [Link]

  • National Institutes of Health. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY UPLC PDA eλ Detector. [Link]

  • MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts. [Link]

  • ResearchGate. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • Wikipedia. Aniline. [Link]

  • PubMed. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials. [Link]

  • National Institutes of Health. Aniline. PubChem. [Link]

  • ResearchGate. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

Sources

solvent effects on the reactivity of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Methyl-2-(trifluoromethoxy)aniline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and interpretation.

Understanding the Reagent: A Quick Reference

5-Methyl-2-(trifluoromethoxy)aniline is a specialized aromatic amine whose reactivity is governed by a complex interplay of its substituents. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing via induction, which decreases the nucleophilicity of the amine compared to simpler anilines. This electronic property is key to its use in pharmaceutical and agrochemical synthesis, often enhancing metabolic stability and binding affinity.[1] However, it also presents unique challenges in reaction design.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-Methyl-2-(trifluoromethoxy)aniline proceeding so slowly compared to simpler anilines like p-toluidine?

A1: The primary reason for the reduced reactivity lies in the electronic nature of the 2-(trifluoromethoxy) substituent.

  • Inductive Effect: The -OCF₃ group is intensely electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amine.

  • Nucleophilicity: A lower electron density on the nitrogen atom makes the amine less basic and a weaker nucleophile. Consequently, reactions that rely on the nucleophilic character of the amine, such as acylations, alkylations, or nucleophilic aromatic substitutions (SNAr), will proceed at a significantly slower rate. Anilines, in general, can be challenging nucleophiles due to issues like oxidation and non-selective functionalization, which are compounded by these electronic effects.[2]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with this aniline as the nucleophile. What is the best class of solvent to use?

A2: For SNAr reactions where the aniline is the nucleophile, polar aprotic solvents are almost always the superior choice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal because they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction.[3] Crucially, they do not strongly solvate the aniline nucleophile through hydrogen bonding. This leaves the lone pair of the nitrogen more available for attack, accelerating the reaction.[4] DMSO, in particular, has been shown to be effective for SNAr amination reactions.[4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents should generally be avoided as the primary reaction medium. Their acidic protons will form strong hydrogen bonds with the lone pair of the aniline's nitrogen atom. This solvation shell "cages" the nucleophile, stabilizing it and increasing the energy barrier for it to attack the electrophile, thus retarding the reaction rate.[5]

The choice of solvent is critical for controlling reactivity in SNAr reactions. The large rate increases observed when moving from protic to dipolar aprotic solvents highlight this fundamental principle.[3]

Q3: Can I run Friedel-Crafts reactions on 5-Methyl-2-(trifluoromethoxy)aniline? I'm not getting any product.

A3: Friedel-Crafts reactions (both alkylation and acylation) are generally incompatible with anilines, including this one. The issue is a fundamental incompatibility with the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction.

The nitrogen atom of the aniline is a Lewis base and will readily react with the Lewis acid catalyst. This forms a positively charged complex on the nitrogen, which has two detrimental effects:

  • Deactivation: The -NH₂-Lewis Acid⁺ complex becomes a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards electrophilic attack.

  • Catalyst Sequestration: The aniline effectively consumes the catalyst, preventing it from activating the electrophile.

Because Friedel-Crafts reactions are among the slower electrophilic aromatic substitutions and do not work on deactivated rings, the reaction fails to proceed.[6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

You are attempting to couple 5-Methyl-2-(trifluoromethoxy)aniline with an aryl halide and observe low conversion or significant side product formation.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Solvent Polarity The polarity of the solvent influences the solubility of the catalyst, base, and reactants, as well as the stability of intermediates in the catalytic cycle. Nonpolar solvents like toluene or dioxane are standard and often effective. If solubility is an issue, a slightly more polar solvent like t-butanol can be beneficial. Avoid highly polar aprotic solvents like DMSO or DMF unless specifically required by the ligand system, as they can sometimes interfere with the catalyst.
Incorrect Base Selection The base is critical for deprotonating the aniline to form the active nucleophile. For weakly nucleophilic anilines, a stronger, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally more effective than weaker bases like K₂CO₃ or Cs₂CO₃. The choice is often ligand-dependent, so consult the literature for your specific ligand system.
Ligand Incompatibility The electronically-deficient nature of this aniline requires a highly active catalyst. Use electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ) designed for challenging couplings. These ligands promote the crucial reductive elimination step, which is often rate-limiting for electron-poor anilines.
Oxygen Contamination The Pd(0) active catalyst is highly sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed before use.
Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_inert->start Oxygen present. Purge and restart. check_base Is the Base Strong Enough? (e.g., NaOtBu, LHMDS) check_inert->check_base Atmosphere is OK check_base->start Base too weak. Switch to stronger base. check_ligand Is the Ligand Appropriate? (e.g., Buchwald-type biarylphosphine) check_base->check_ligand Base is Strong check_ligand->start Ligand ineffective. Screen other ligands. check_solvent Optimize Solvent (Toluene, Dioxane, t-BuOH) check_ligand->check_solvent Ligand is Electron-Rich success Reaction Optimized check_solvent->success

Caption: Decision workflow for troubleshooting C-N coupling reactions.

Issue 2: Reaction Fails to Reach Completion in an SNAr Reaction

You are reacting an activated aryl fluoride (e.g., 2,4-dinitrofluorobenzene) with 5-Methyl-2-(trifluoromethoxy)aniline in DMSO, but the reaction stalls.

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Temperature SNAr reactions with weakened nucleophiles often require thermal energy to overcome the activation barrier. While DMSO is an excellent solvent, heating the reaction mixture (e.g., to 80-120 °C) is frequently necessary to drive the reaction to completion. Monitor for thermal decomposition if using high temperatures.
Presence of Protic Impurities Trace amounts of water in the solvent or on the glassware can protonate the aniline or interfere with the reaction. Use anhydrous (dry) solvents to maximize the nucleophile's reactivity.
Base Additive Required Although the aniline can act as its own base to neutralize the liberated acid (HF in this case), this consumes a second equivalent of your valuable starting material. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) can improve efficiency by preventing the formation of the unreactive anilinium salt.
Experimental Protocol: SNAr Amination of 2,4-Dinitrofluorobenzene

This protocol provides a self-validating system for a typical SNAr reaction.

  • Preparation (Inert Atmosphere): To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dinitrofluorobenzene (1.0 equiv), 5-Methyl-2-(trifluoromethoxy)aniline (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask and purge with dry Argon or Nitrogen for 10 minutes. This step is crucial to prevent oxidative side reactions.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS every 2 hours. The disappearance of the limiting reagent (2,4-dinitrofluorobenzene) indicates reaction completion. A successful reaction will show a clean conversion to a new, more polar product spot.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Solvent Property Reference Table

The selection of a solvent is a critical parameter. This table summarizes the properties of common solvents and their likely impact on reactions involving 5-Methyl-2-(trifluoromethoxy)aniline as a nucleophile.

SolventTypeDielectric Constant (ε)Polarity IndexExpected Effect on Nucleophilic Reactivity
TolueneAprotic, Nonpolar2.42.4Moderate. Good for Pd-catalysis; poor solubility for salts.
Dichloromethane (DCM)Aprotic, Polar9.13.1Low. Often used for acylations, but its polarity is moderate.
Tetrahydrofuran (THF)Aprotic, Polar7.64.0Moderate. Good general-purpose solvent, can coordinate to metals.
Acetonitrile (MeCN)Aprotic, Polar37.55.8Good. Highly polar, promotes SNAr, but can be coordinating.
Dimethylformamide (DMF)Aprotic, Polar36.76.4Excellent. High polarity effectively stabilizes charged intermediates in SNAr.
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.77.2Excellent. The premier choice for many SNAr reactions due to high polarity.[4]
Ethanol (EtOH)Protic, Polar24.64.3Poor. Strong H-bonding solvates and deactivates the aniline nucleophile.[5]
Hexafluoroisopropanol (HFIP)Protic, Polar16.7-Variable. A "smart" solvent that can activate electrophiles via H-bonding while not severely diminishing aniline nucleophilicity in specific contexts like aza-Michael additions.[7]
Solvent Selection Logic

G start Select Reaction Type snar S N Ar Reaction start->snar pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling acylation Acylation / Sulfonylation start->acylation solvent_snar Use Polar Aprotic Solvent (DMSO, DMF, MeCN) snar->solvent_snar solvent_pd Use Nonpolar / Moderately Polar Aprotic Solvent (Toluene, Dioxane, THF) pd_coupling->solvent_pd solvent_acylation Use Aprotic Solvent (DCM, THF, Toluene) + Hindered Base (e.g., Pyridine, TEA) acylation->solvent_acylation troubleshoot_snar Troubleshooting: - Increase Temperature - Add Non-nucleophilic Base - Ensure Anhydrous Conditions solvent_snar->troubleshoot_snar troubleshoot_pd Troubleshooting: - Screen Ligands & Bases - Ensure Inert Atmosphere solvent_pd->troubleshoot_pd troubleshoot_acylation Troubleshooting: - Check Base Stoichiometry - Low Temperature Addition solvent_acylation->troubleshoot_acylation

Caption: General solvent selection guide based on reaction type.

References
  • Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. ResearchGate. Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Academic Journal of Research and Scientific Publishing. Available at: [Link]

  • Solvent hydrogen bonding and structural effects on nucleophilic aromatic substitution reactions. Part-2: Reaction of benzenesulphonyl chloride with anilines in propan-2-ol/2-methylpropan-2-ol mixtures. ResearchGate. Available at: [Link]

  • Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. ResearchGate. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available at: [Link]

  • 5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes. Available at: [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]

  • Trifluoromethylarylation of alkenes using anilines. Royal Society of Chemistry. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Methyl-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel aromatic compounds is a cornerstone of successful research and development. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of simpler, structurally related anilines—namely aniline, p-toluidine, and o-anisidine—we will illuminate the nuanced effects of substituent groups on the aromatic proton environment.

The Foundational Principles of ¹H NMR in Aromatic Systems

The chemical shift of a proton in a ¹H NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons in the benzene ring generates a powerful ring current. This current induces a magnetic field that deshields the aromatic protons, causing them to resonate at a characteristically downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[1][2]

The introduction of substituents onto the benzene ring perturbs this electronic environment, leading to predictable shifts in the resonance of the remaining aromatic protons. Electron-donating groups (EDGs), such as amino (-NH₂) and methyl (-CH₃) groups, increase the electron density of the ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and shift upfield (to a lower ppm value).[3] Conversely, electron-withdrawing groups (EWGs), like the trifluoromethoxy (-OCF₃) group, decrease the ring's electron density, leading to deshielding and a downfield shift of the ortho and para protons.[4][5]

Analysis of the ¹H NMR Spectrum of 5-Methyl-2-(trifluoromethoxy)aniline

Predicted ¹H NMR Spectrum of 5-Methyl-2-(trifluoromethoxy)aniline:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Integration
H-6~7.0-7.2dJ ≈ 8 Hz1H
H-4~6.8-7.0ddJ ≈ 8, 2 Hz1H
H-3~6.7-6.9dJ ≈ 2 Hz1H
-NH₂~3.5-4.5br s-2H
-CH₃~2.2-2.4s-3H

Causality Behind the Predicted Assignments:

  • Aromatic Protons (H-3, H-4, H-6):

    • The amino group (-NH₂) is a strong electron-donating group, exerting a shielding effect, particularly on the ortho (H-3) and para (H-6) protons.

    • The methyl group (-CH₃) at the C-5 position is a weak electron-donating group, contributing to a slight shielding of the ortho (H-4, H-6) and para (H-2, not a proton) positions.

    • The trifluoromethoxy group (-OCF₃) at the C-2 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group will strongly deshield the ortho proton (H-3) and the para proton (H-5, substituted with a methyl group).

    • The interplay of these effects results in a complex pattern. H-6 is expected to be the most downfield of the aromatic protons due to being para to the electron-donating amino group and ortho to the weakly donating methyl group. H-3 will be significantly deshielded by the adjacent electron-withdrawing -OCF₃ group but shielded by the ortho amino group. H-4 will be influenced by the ortho methyl group and the meta amino and trifluoromethoxy groups.

  • Amine Protons (-NH₂):

    • The protons of the primary amine will appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature.[6]

  • Methyl Protons (-CH₃):

    • The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position will be in the typical benzylic proton region.[1]

Comparative Spectral Analysis

To contextualize the predicted spectrum of 5-Methyl-2-(trifluoromethoxy)aniline, we will now compare it with the known ¹H NMR spectra of aniline, p-toluidine, and o-anisidine.

G cluster_target 5-Methyl-2-(trifluoromethoxy)aniline cluster_comparisons Comparative Compounds T 5-Methyl-2-(trifluoromethoxy)aniline (Predicted) A Aniline T->A Remove -CH₃ & -OCF₃ P p-Toluidine T->P Remove -OCF₃ Shift -CH₃ to para O o-Anisidine T->O Remove -CH₃ Replace -OCF₃ with -OCH₃

Figure 1: Logical relationship between the target compound and its comparative analogs.

¹H NMR Data for Comparative Compounds:

CompoundAromatic Protons Chemical Shifts (ppm)Other Protons Chemical Shifts (ppm)
Aniline ~7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H)[7]~3.53 (br s, 2H, -NH₂)[7]
p-Toluidine ~6.9 (d, 2H), ~6.6 (d, 2H)~3.5 (br s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃)
o-Anisidine ~6.78 (d, 1H), ~6.69-6.61 (m, 2H), ~6.54-6.48 (m, 1H)[7]~4.65 (br s, 2H, -NH₂), ~3.73 (s, 3H, -OCH₃)[7]

Comparative Insights:

  • Aniline vs. 5-Methyl-2-(trifluoromethoxy)aniline: The aromatic region of aniline is relatively simple due to its symmetry.[7] The introduction of the methyl and trifluoromethoxy groups in our target compound breaks this symmetry, leading to three distinct aromatic signals. The overall downfield shift of the aromatic protons in the target compound is expected due to the strong electron-withdrawing nature of the -OCF₃ group, which is absent in aniline.

  • p-Toluidine vs. 5-Methyl-2-(trifluoromethoxy)aniline: p-Toluidine, with two electron-donating groups (para to each other), exhibits a more shielded aromatic proton environment compared to aniline. The two sets of equivalent aromatic protons give rise to two doublets. In contrast, the presence of the strongly deshielding -OCF₃ group in 5-Methyl-2-(trifluoromethoxy)aniline will cause its aromatic protons to resonate at a significantly more downfield position.

  • o-Anisidine vs. 5-Methyl-2-(trifluoromethoxy)aniline: o-Anisidine is a close structural analog, with a methoxy group (-OCH₃) instead of a trifluoromethoxy group. The methoxy group is electron-donating through resonance, leading to a more shielded aromatic region compared to aniline.[7] The replacement of the methoxy group with the highly electron-withdrawing trifluoromethoxy group is the key difference. This will result in a substantial downfield shift of all aromatic protons in 5-Methyl-2-(trifluoromethoxy)aniline, particularly the proton at the C-3 position, which is ortho to the -OCF₃ group.

Experimental Protocols

Standard ¹H NMR Acquisition Protocol:

A standardized protocol for acquiring high-quality ¹H NMR spectra of aniline derivatives is crucial for accurate structural elucidation and comparison.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Figure 2: A simplified workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline. By leveraging the principles of substituent effects and comparing the predicted spectrum with those of simpler aniline derivatives, researchers can gain valuable insights into the structural characteristics of this and other complex aromatic molecules. The presented analysis underscores the importance of a systematic approach to spectral interpretation, combining theoretical knowledge with comparative data to confidently elucidate molecular structures in the pursuit of novel therapeutics and advanced materials.

References

  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Magnetic Resonance in Chemistry 45.10 (2007): 845-853.
  • Starkey, L. S. "1H NMR Chemical Shifts." Chemistry Connected, [Link].

  • LibreTexts. "15.7: Spectroscopy of Aromatic Compounds." Chemistry LibreTexts, 2024, [Link].

  • Polshettiwar, V., et al. "First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound." RSC Advances 2.8 (2012): 3241-3248.
  • Moodle. "NMR Spectroscopy of Benzene Derivatives." Moodle, [Link].

  • NMRDB.org. "Predict 1H proton NMR spectra." NMRDB.org, [Link].

  • Macnaughtan, M. A., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of the American Chemical Society 130.34 (2008): 11466-11473.
  • ATB. "p-Toluidine | C7H9N | MD Topology | NMR | X-Ray." Automated Topology Builder, [Link].

  • Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry 1.1 (2005): 1.
  • ATB. "o-Anisidine | C7H9NO | MD Topology | NMR | X-Ray." Automated Topology Builder, [Link].

  • Ishmat Test Prep. "Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene)." YouTube, 2024, [Link].

  • Chegg. "Solved H NMR spectra of p-toluidine, o-vanillin and the." Chegg.com, [Link].

  • Abraham, R. J., et al. "Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd." Modgraph, [Link].

  • Raotole, M. L., et al. "1 H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c)..." ResearchGate, [Link].

  • ChemAxon. "NMR Predictor." ChemAxon Docs, [Link].

  • SpectraBase. "p-Toluidine." SpectraBase, [Link].

  • University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Puget Sound, [Link].

  • LibreTexts. "20.3: Predicting a 1H-NMR Spectrum From The Structure." Chemistry LibreTexts, 2020, [Link].

  • Chegg. "Solved Intermediate (2) Problem #12 C7H9NO NMR Solvent:." Chegg.com, [Link].

  • NMRDB.org. "Predict all NMR spectra." NMRDB.org, [Link].

  • Chegg. "Solved p-Toluidine ('H NMR Spectrum in CDC13) 26 S32 wc- 70." Chegg.com, [Link].

Sources

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the precise structural confirmation of novel compounds is paramount. 5-Methyl-2-(trifluoromethoxy)aniline, a key intermediate, presents a unique analytical challenge due to its combination of an aromatic amine, a methyl group, and a trifluoromethoxy substituent.[1][2] This guide provides an in-depth comparison of two primary mass spectrometry workflows for its analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will delve into the causality behind experimental choices, interpret the expected fragmentation patterns, and provide self-validating protocols to ensure data integrity.

The trifluoromethoxy group is known to be more electron-withdrawing and lipophilic than a simple methoxy group, which influences both the molecule's chemical behavior and its fragmentation in a mass spectrometer.[3] Understanding these influences is critical for accurate data interpretation.

The Foundational Choice: Hard vs. Soft Ionization

The first and most critical decision in analyzing a small molecule like 5-Methyl-2-(trifluoromethoxy)aniline is the choice of ionization technique. This choice dictates the type and extent of fragmentation, which in turn determines the nature of the structural information we can obtain.

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule.[4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation. EI is ideal for structural elucidation and creating a characteristic "fingerprint" spectrum that can be compared against libraries.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[6] It imparts minimal excess energy, typically resulting in an abundant protonated molecule ([M+H]⁺) with little to no fragmentation in the initial mass spectrum.[7] ESI is highly sensitive and well-suited for quantitative analysis and for analyzing fragile molecules. Structural information is then obtained by subjecting the selected [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

This guide will compare both approaches, as they provide complementary information essential for a comprehensive analysis.

Part 1: Structural Elucidation via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the classic approach for identifying volatile and thermally stable small molecules. The extensive fragmentation provides a detailed structural puzzle to solve. For aromatic amines, GC-MS analysis is a well-established technique.[8][9]

Experimental Protocol: GC-EI-MS

This protocol is designed to achieve good chromatographic separation and generate a robust, reproducible fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of 5-Methyl-2-(trifluoromethoxy)aniline in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: A non-polar or medium-polarity column is recommended. A good starting point is an HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.[10]

  • Injection: 1 µL injection in splitless mode to maximize sensitivity. Injector temperature set to 280°C.[11]

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at a rate of 15°C/min.

    • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.[11]

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.[11]

  • Acquisition: Scan mode from m/z 40 to 300.

Interpreting the EI Mass Spectrum

The molecular formula for 5-Methyl-2-(trifluoromethoxy)aniline is C₈H₈F₃NO. Its monoisotopic mass is 191.0558 g/mol . The EI spectrum will be complex, but we can predict the major fragmentation pathways based on established chemical principles.[12] The molecular ion (M⁺˙) at m/z 191 should be visible, though its intensity may vary.

Predicted m/z Proposed Fragment Identity Neutral Loss Rationale for Fragmentation
191[C₈H₈F₃NO]⁺˙-Molecular Ion (M⁺˙)
176[C₇H₅F₃NO]⁺˙•CH₃Loss of the methyl group, a common fragmentation for toluene derivatives.
172[C₈H₇F₂NO]⁺˙•F, HLoss of a fluorine radical followed by hydrogen rearrangement.
162[C₈H₈NO]⁺˙•CF₃Cleavage of the O-CF₃ bond, losing a trifluoromethyl radical.
141[C₈H₈F₂N]⁺˙CO, FLoss of carbon monoxide from the ether linkage and a fluorine atom.
122[C₇H₅F₃]⁺˙•NH₂OComplex rearrangement and loss of the amino and oxygen moieties.
108[C₇H₈N]⁺•OCF₃Cleavage of the Ar-O bond, losing the trifluoromethoxy radical. This forms a stable toluidine radical cation.
91[C₇H₇]⁺C, H, F₃, N, OFormation of the very stable tropylium ion.
Proposed EI Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the major daughter ions.

G M [M]⁺˙ m/z 191 F176 [M - CH₃]⁺ m/z 176 M->F176 - •CH₃ F162 [M - CF₃]⁺ m/z 162 M->F162 - •CF₃ F108 [M - OCF₃]⁺ m/z 108 M->F108 - •OCF₃ F91 [C₇H₇]⁺ m/z 91 F108->F91 - NH₂

Caption: Predicted EI fragmentation of 5-Methyl-2-(trifluoromethoxy)aniline.

Part 2: Sensitive Quantification and Confirmation via LC-ESI-MS/MS

For applications requiring high sensitivity, such as analyzing metabolites in biological matrices or trace impurities, LC-ESI-MS/MS is the superior choice. The soft ionization preserves the molecular ion, which we can then selectively fragment to confirm identity and quantify with high precision.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for robust ionization and high-throughput analysis of fluorinated aromatic compounds.[13][14]

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water. Further dilute as needed for the calibration curve.

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: A C18 reversed-phase column is ideal. An Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) provides excellent resolution.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 5% B.

    • 0.5 min: 5% B.

    • 4.0 min: 95% B.

    • 5.0 min: 95% B.

    • 5.1 min: 5% B.

    • 6.0 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS System: Waters Xevo TQ-S (or equivalent tandem quadrupole).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 450°C; Desolvation Gas Flow: 800 L/hr; Cone Gas Flow: 50 L/hr.

  • Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ at m/z 192.1. Product ions must be determined by infusing the compound and performing a product ion scan.

Interpreting the ESI-MS/MS Spectrum

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 192.1 . This ion is then isolated in the first quadrupole and fragmented by collision with an inert gas (e.g., argon) in the collision cell. The resulting product ions are analyzed in the second quadrupole. The fragmentation is much more controlled than in EI.

Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss Rationale for Fragmentation
192.1175.1NH₃Loss of ammonia from the protonated amine.
192.1164.1COLoss of carbon monoxide from the ether linkage.
192.1123.1CF₃OHLoss of trifluoromethanol after rearrangement.
192.1109.1OCF₃HLoss of trifluoromethanol from the protonated molecule.
LC-MS/MS Workflow and Proposed CID Fragmentation

The overall workflow involves chromatographic separation followed by selective mass analysis.

G cluster_LC UPLC System cluster_MS Tandem Quadrupole MS LC_Col C18 Column ESI ESI Source LC_Col->ESI Q1 Q1: Isolate m/z 192.1 ESI->Q1 Q2 q: CID (Fragmentation) Q1->Q2 Q3 Q3: Scan Product Ions Q2->Q3 Detector Detector Q3->Detector Sample Sample Injection Sample->LC_Col

Caption: A typical LC-ESI-MS/MS workflow for targeted analysis.

The fragmentation of the selected precursor ion is a distinct process.

G M [M+H]⁺ m/z 192.1 F175 [M+H - NH₃]⁺ m/z 175.1 M->F175 - NH₃ F164 [M+H - CO]⁺ m/z 164.1 M->F164 - CO F123 [M+H - CF₃OH]⁺ m/z 123.1 M->F123 - CF₃OH

Caption: Predicted CID fragmentation of protonated 5-Methyl-2-(trifluoromethoxy)aniline.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle Hard Ionization (High Fragmentation)Soft Ionization (Low Fragmentation)
Primary Use Case Structural Elucidation, Library MatchingQuantification, Confirmation, Analysis of Complex Mixtures
Molecular Ion M⁺˙, often low abundance or absent[M+H]⁺, typically the base peak
Information Yield Rich, reproducible fragmentation patternPrecursor-product ion relationships, high specificity
Sensitivity Good (ng-pg range)Excellent (pg-fg range)
Sample Requirements Volatile and thermally stableSoluble in LC mobile phases
Throughput Moderate (GC runs are longer)High (UPLC runs can be very short)

Causality Behind the Choice:

  • For initial identification and structural confirmation of a newly synthesized, pure compound, GC-EI-MS is invaluable. Its detailed fragmentation pattern provides a wealth of information to piece together the molecular structure, much like a puzzle. The loss of the methyl group (m/z 176), the trifluoromethoxy group (m/z 108), and the formation of the tropylium ion (m/z 91) would collectively provide strong evidence for the proposed structure.

  • For quantifying the compound in a complex matrix like plasma, soil, or a reaction mixture, LC-ESI-MS/MS is the authoritative choice. Its ability to selectively monitor a specific precursor-to-product ion transition (e.g., m/z 192.1 → 175.1) filters out chemical noise from the matrix, providing exceptional sensitivity and specificity. This is a self-validating system; the detection of a specific product ion at a specific retention time from a specific precursor is a highly confident identification.

Conclusion

References

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved January 28, 2026, from [Link].

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved January 28, 2026, from [Link].

  • Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.
  • MDPI. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 27(15), 4987.
  • Turesky, R. J., Lang, N. P., Butler, M. A., Teitel, C. H., & Kadlubar, F. F. (1991). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 20(3), 133-141.
  • ResearchGate. (n.d.). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). Mass Spectrometry and Gas-Phase Chemistry of Anilines. Retrieved January 28, 2026, from [Link].

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved January 28, 2026, from [Link].

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved January 28, 2026, from [Link].

  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved January 28, 2026, from [Link].

  • PubMed. (2000). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Retrieved January 28, 2026, from [Link].

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved January 28, 2026, from [Link].

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved January 28, 2026, from [Link].

  • ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Retrieved January 28, 2026, from [Link].

  • NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved January 28, 2026, from [Link].

  • ACS Publications. (2005). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved January 28, 2026, from [Link].

  • ScienceDirect. (2003). Electrospray Mass Spectrometry. Retrieved January 28, 2026, from [Link].

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 28, 2026, from [Link].

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved January 28, 2026, from [Link].

  • PubMed. (2005). Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. Retrieved January 28, 2026, from [Link].

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved January 28, 2026, from [Link].

  • YouTube. (2020). Electron ionization and mass spectrometry. Retrieved January 28, 2026, from [Link].

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved January 28, 2026, from [Link].

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved January 28, 2026, from [Link].

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved January 28, 2026, from [Link].

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 28, 2026, from [Link].

Sources

Decoding the Molecular Fingerprint: A Comparative Guide to the FT-IR Spectrum of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. 5-Methyl-2-(trifluoromethoxy)aniline, a key intermediate, presents a unique combination of functional groups that contribute to its chemical properties and potential applications. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectrum, offering a comparative framework for its identification and characterization. As Senior Application Scientists, we delve into the causality behind spectral features, providing a robust, self-validating approach to spectral interpretation.

The Vibrational Tale of 5-Methyl-2-(trifluoromethoxy)aniline: An Overview

FT-IR spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." For 5-Methyl-2-(trifluoromethoxy)aniline, the key structural features to consider are the primary aromatic amine (-NH2), the trifluoromethoxy (-OCF3) group, the methyl (-CH3) group, and the 1,2,4-trisubstituted benzene ring. Understanding the expected absorption regions for each of these components is the first step in a comprehensive spectral analysis.

The structure of 5-Methyl-2-(trifluoromethoxy)aniline is as follows:

Caption: Molecular structure of 5-Methyl-2-(trifluoromethoxy)aniline.

Expected FT-IR Absorption Bands: A Functional Group Breakdown

The interpretation of the FT-IR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline relies on the assignment of observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorption regions for each functional group.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic Amine (-NH₂) N-H Symmetric & Asymmetric Stretching3300 - 3500Medium, Sharp (two bands)The presence of two distinct peaks is characteristic of a primary amine.[1][2]
N-H Bending (Scissoring)1590 - 1650Medium to StrongThis band can sometimes overlap with the aromatic C=C stretching vibrations.[2][3]
Trifluoromethoxy (-OCF₃) C-F Stretching1100 - 1300Strong to Very StrongThe highly polar C-F bonds lead to intense absorption bands. This region is often complex.
C-O Stretching1000 - 1100Medium to Strong
Methyl (-CH₃) C-H Asymmetric & Symmetric Stretching2850 - 2960MediumThese aliphatic C-H stretches appear at lower wavenumbers than aromatic C-H stretches.
C-H Asymmetric & Symmetric Bending1370 - 1470Medium
1,2,4-Trisubstituted Benzene Ring Aromatic C-H Stretching3000 - 3100Weak to MediumAppears at higher wavenumbers than aliphatic C-H stretches.[2]
Aromatic C=C In-ring Stretching1450 - 1600Medium to Weak (multiple bands)The pattern of these bands can be indicative of the substitution pattern.
C-H Out-of-Plane Bending800 - 890StrongThe specific pattern of bands in this region is highly diagnostic of the substitution on the benzene ring.
Aromatic C-N Stretching~1350MediumConfirms the presence of the aromatic amine.[4]

Comparative Spectral Analysis: Learning from Analogs

To provide a more concrete understanding of the FT-IR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline, a comparison with structurally similar molecules is invaluable. We will consider two key analogs: 2-Methyl-5-(trifluoromethyl)aniline and 4-(Trifluoromethoxy)aniline .

Case Study 1: 2-Methyl-5-(trifluoromethyl)aniline

This molecule is an excellent comparison as it shares the same substitution pattern on the aniline ring, with the only difference being a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. The FT-IR spectrum of this compound is available in spectral databases.[5]

Functional Group Comparison5-Methyl-2-(trifluoromethoxy)aniline (Predicted)2-Methyl-5-(trifluoromethyl)aniline (Experimental Data)Key Differences & Insights
-NH₂ Stretches ~3300-3500 cm⁻¹ (two bands)Similar region expected and observed.The electronic effect of -OCF₃ vs. -CF₃ might cause minor shifts, but the overall pattern should be consistent.
C-F Stretches ~1100-1300 cm⁻¹Strong absorptions in a similar region.The presence of the oxygen atom in the -OCF₃ group will influence the exact position and pattern of these strong C-F stretching bands.
Aromatic C-H & C=C Similar patterns expectedCharacteristic aromatic bands present.The substitution pattern is the same, so the out-of-plane bending and ring stretching vibrations should be very similar.
Case Study 2: 4-(Trifluoromethoxy)aniline

This analog is crucial as it contains the key trifluoromethoxy (-OCF3) group attached to an aniline ring, although with a different substitution pattern.[6][7] This allows for a direct observation of the -OCF3 group's spectral signature in a similar chemical environment.

Functional Group Comparison5-Methyl-2-(trifluoromethoxy)aniline (Predicted)4-(Trifluoromethoxy)aniline (Experimental Data)Key Differences & Insights
-OCF₃ Stretches Strong bands at ~1100-1300 cm⁻¹Confirmed strong absorptions in this region.This provides experimental validation for the expected strong C-F stretching bands of the trifluoromethoxy group on an aniline ring.
-NH₂ Stretches ~3300-3500 cm⁻¹ (two bands)Similar region observed.Reinforces the expected appearance of the primary amine stretches.
Aromatic Region Bands indicative of 1,2,4-trisubstitution.Bands will differ due to the 1,4-disubstitution pattern.This highlights the importance of the fingerprint region in determining the specific isomer.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the accurate and reproducible acquisition of an FT-IR spectrum for 5-Methyl-2-(trifluoromethoxy)aniline, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential for error.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure Sample Purity (e.g., via NMR or GC-MS) p2 Prepare a Dilute Solution in a Suitable Solvent (e.g., CCl₄ or CHCl₃) or as a Neat Liquid Film p1->p2 a1 Perform Background Scan (Solvent or Empty ATR) p2->a1 a2 Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) a1->a2 d1 Perform Background Subtraction a2->d1 d2 Baseline Correction (if necessary) d1->d2 d3 Peak Picking and Integration d2->d3

Caption: Experimental workflow for FT-IR spectral acquisition.

Step-by-Step Methodology:

  • Instrumentation: Utilize a calibrated Fourier-Transform Infrared (FT-IR) spectrometer equipped with either a liquid transmission cell (e.g., KBr or NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Purity Verification: The purity of the 5-Methyl-2-(trifluoromethoxy)aniline sample is critical for an unambiguous spectrum. It is recommended to confirm purity using a complementary technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Method A: Neat Liquid Film: If the sample is a liquid at room temperature, a thin film can be prepared by placing a small drop between two infrared-transparent salt plates (e.g., KBr or NaCl).

    • Method B: Solution: Prepare a dilute solution (typically 1-5% w/v) of the sample in a solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). A solvent spectrum must be acquired separately for subtraction.

    • Method C: ATR: Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for neat liquid) or the pure solvent in the sample cell. For ATR, the background is the clean, empty crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any solvent absorptions.

    • Sample Spectrum: Acquire the spectrum of the prepared sample. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • Background Subtraction: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

    • Baseline Correction: If the baseline of the spectrum is sloped, a baseline correction should be applied.

    • Peak Analysis: Identify and label the wavenumbers of the significant absorption bands.

Conclusion and Future Perspectives

The FT-IR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline is a rich source of structural information. A systematic analysis, grounded in the understanding of individual functional group vibrations and informed by comparative data from structural analogs, allows for a confident and accurate interpretation. The primary amine, trifluoromethoxy group, methyl group, and the specific substitution pattern of the benzene ring all contribute to a unique and identifiable spectral fingerprint. This guide provides a robust framework for researchers and professionals in drug development to effectively utilize FT-IR spectroscopy for the characterization and quality control of this important chemical intermediate. Future work could involve computational studies to theoretically model the vibrational frequencies, further refining the spectral assignments presented here.

References

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... Retrieved from [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies... Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Methyl-2-(trifluoromethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to modulate a molecule's physicochemical properties, thereby enhancing its biological activity, metabolic stability, and bioavailability. This guide provides a comprehensive comparison of the biological activities of various analogs derived from the 5-methyl-2-(trifluoromethoxy)aniline scaffold and related structures. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data, to offer researchers, scientists, and drug development professionals a critical overview of this promising class of compounds.

The Physicochemical Advantage of Trifluoromethoxy and Trifluoromethyl Groups

The trifluoromethoxy group is a powerful tool in drug discovery for several key reasons. As a strong electron-withdrawing group, it can significantly influence the acidity or basicity of nearby functional groups, which in turn affects a molecule's interaction with its biological target. Furthermore, the -OCF3 group is highly lipophilic, a property that can improve a compound's ability to traverse cellular membranes and the blood-brain barrier. This enhanced permeability is often a critical factor for the oral bioavailability and overall efficacy of a drug candidate.

Similarly, the trifluoromethyl group (-CF3) enhances lipophilicity and can impact a compound's reactivity and biological activity. The robust carbon-fluorine bonds in both moieties are resistant to enzymatic degradation, leading to increased metabolic stability and a longer half-life in the body. This can translate to less frequent dosing and a more favorable side effect profile. 5-Methyl-2-(trifluoromethoxy)aniline serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, where the trifluoromethyl group contributes to metabolic resistance and improved binding affinity.[1]

Comparative Biological Activities of Anilide Analogs

While direct comparative studies on a series of 5-methyl-2-(trifluoromethoxy)aniline analogs are not extensively documented in publicly available literature, we can draw valuable insights from the biological evaluation of structurally related anilide derivatives. This section will compare the antibacterial and anticancer activities of different classes of these analogs.

Antimicrobial Activity: Salicylanilide Derivatives

A compelling example of the potent biological activity of trifluoromethyl-substituted anilide derivatives is found in a series of novel fluoro and trifluoromethyl-substituted salicylanilides. These compounds were synthesized and investigated for their antimicrobial activity, particularly against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2]

The synthesis of these salicylanilides involves the reaction of substituted salicylic or benzoic acid with substituted anilines in the presence of phosphorous trichloride.[2]

Experimental Protocol: Synthesis of Salicylanilide Derivatives [2]

  • A substituted salicylic or benzoic acid (1 equivalent) is mixed with a substituted aniline (1 equivalent).

  • The mixture is suspended in xylenes.

  • Phosphorous trichloride is added to the mixture.

  • The reaction is heated at 120 °C for 3 hours.

  • The resulting product is isolated, often without the need for column chromatography.

The study revealed that these compounds exhibited specific and potent inhibition of S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 64 µg/mL. Notably, four compounds with MIC values below 1 µg/mL also demonstrated a high selectivity index (above 10) when tested for cytotoxicity against Vero cells.[2]

One of the standout compounds, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22) , displayed exceptional activity against a panel of nine MRSA and three VRSA strains, with MICs between 0.031 and 0.062 µg/mL. This potency is significantly greater than that of the standard-of-care drugs, methicillin and vancomycin.[2] Furthermore, time-kill kinetic experiments showed that the bactericidal effect of Compound 22 is comparable to that of vancomycin. It was also found to be more effective than vancomycin at reducing pre-formed S. aureus biofilms and did not exhibit synergistic or antagonistic effects with other FDA-approved antibiotics.[2]

Table 1: Comparative Antimicrobial Activity of a Key Salicylanilide Analog

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 22 (5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide)MRSA and VRSA strains0.031–0.062[2]
MethicillinMRSA>100 (example)[2]
VancomycinVRSA1-4 (example)[2]

This data underscores the potential of trifluoromethylaniline-containing scaffolds in the development of new antibiotics to combat multidrug-resistant bacteria.

Anticancer Activity: Kinase Inhibition

Aniline derivatives are a well-established scaffold in the design of kinase inhibitors for cancer therapy.[3][4] Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. The 5-methyl-2-(trifluoromethoxy)aniline moiety can be incorporated into various heterocyclic systems to generate potent and selective kinase inhibitors.

For instance, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] Many of these compounds demonstrated excellent antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines.[5]

Experimental Protocol: In Vitro Kinase Assay

  • The target kinase (e.g., EGFR) is incubated with the test compound at various concentrations.

  • A suitable substrate and ATP are added to initiate the phosphorylation reaction.

  • The reaction is allowed to proceed for a defined time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as luminescence or fluorescence-based detection.

  • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

One particularly potent compound from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u) , exhibited IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM against A549, MCF-7, and PC-3 cells, respectively. Its IC50 value against EGFR kinase was an impressive 0.091 µM.[5] Further studies revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[5]

Table 2: Comparative Anticancer Activity of a 5-Trifluoromethylpyrimidine Derivative

CompoundCell LineIC50 (µM)Target KinaseKinase IC50 (µM)Reference
Compound 9u A5490.35EGFR0.091[5]
MCF-73.24[5]
PC-35.12[5]

These findings highlight the utility of the trifluoromethyl-substituted aniline core in designing potent and selective kinase inhibitors with significant anticancer potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-methyl-2-(trifluoromethoxy)aniline analogs is intricately linked to their molecular structure. While a comprehensive SAR study on a single series is not available, we can infer key relationships from the existing data.

For the salicylanilide antibacterial agents, the presence and position of the trifluoromethyl group on the aniline ring are critical for their potent activity against MDR bacteria. The combination of a halogenated salicylic acid moiety and a trifluoromethyl-substituted aniline appears to be a key pharmacophore for this class of compounds.

In the context of kinase inhibitors, the trifluoromethyl group on the pyrimidine ring of compounds like "compound 9u" likely contributes to favorable interactions within the ATP-binding pocket of EGFR. The overall architecture of the molecule, including the aniline linker and the acrylamide side chain, is crucial for achieving high potency and selectivity.

Visualizing the Path to Bioactive Analogs

To conceptualize the development of these bioactive compounds, we can outline a general workflow from the starting aniline scaffold to the final biologically active derivatives.

G cluster_0 Core Scaffold cluster_1 Synthetic Derivatization cluster_2 Analog Classes cluster_3 Biological Evaluation 5-Methyl-2-(trifluoromethoxy)aniline 5-Methyl-2-(trifluoromethoxy)aniline Amide Coupling Amide Coupling 5-Methyl-2-(trifluoromethoxy)aniline->Amide Coupling + Carboxylic Acid Schiff Base Formation Schiff Base Formation 5-Methyl-2-(trifluoromethoxy)aniline->Schiff Base Formation + Aldehyde/Ketone Heterocycle Formation Heterocycle Formation 5-Methyl-2-(trifluoromethoxy)aniline->Heterocycle Formation + Cyclizing Agent Salicylanilide Analogs Salicylanilide Analogs Amide Coupling->Salicylanilide Analogs Other Heterocyclic Analogs Other Heterocyclic Analogs Schiff Base Formation->Other Heterocyclic Analogs Pyrimidine Derivatives Pyrimidine Derivatives Heterocycle Formation->Pyrimidine Derivatives Antimicrobial Assays Antimicrobial Assays Salicylanilide Analogs->Antimicrobial Assays Anticancer Assays (Kinase Inhibition) Anticancer Assays (Kinase Inhibition) Pyrimidine Derivatives->Anticancer Assays (Kinase Inhibition) Biological Evaluation Biological Evaluation Other Heterocyclic Analogs->Biological Evaluation Cytotoxicity and SAR Studies Cytotoxicity and SAR Studies Antimicrobial Assays->Cytotoxicity and SAR Studies Anticancer Assays (Kinase Inhibition)->Cytotoxicity and SAR Studies

Sources

A Comparative Guide to the Reactivity of 5-Methyl-2-(trifluoromethoxy)aniline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for designing efficient synthetic pathways and predicting its behavior in complex biological systems. Substituted anilines are foundational building blocks in a vast array of pharmaceuticals and advanced materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides an in-depth comparison of the chemical reactivity of 5-Methyl-2-(trifluoromethoxy)aniline and its key positional isomers. As direct comparative experimental data for this specific set of isomers is not extensively published, this analysis synthesizes foundational principles of physical organic chemistry with available data on analogous structures to provide a robust predictive framework for synthetic applications.

Chapter 1: The Anatomy of Reactivity: Electronic and Steric Effects

The reactivity of a substituted aniline is not determined by a single factor but by the complex interplay of electronic and steric effects exerted by each substituent on the aromatic ring. The primary sites of reaction are the aromatic ring itself (electrophilic aromatic substitution) and the nitrogen atom of the amino group (nucleophilic reactions/basicity).

The Players:

  • Amino Group (-NH2): A powerful activating group that donates electron density to the aromatic ring through resonance (+M effect). This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack, primarily at the ortho and para positions.

  • Methyl Group (-CH3): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director. Its size can cause steric hindrance, potentially blocking reactions at adjacent positions.[3]

  • Trifluoromethoxy Group (-OCF3): This group has a dual nature. The oxygen atom can donate a lone pair of electrons through resonance (+M effect), directing electrophiles to ortho and para positions. However, this is largely counteracted by the extremely powerful electron-withdrawing inductive effect (-I) of the three fluorine atoms. The net result is that the -OCF3 group is deactivating overall toward electrophilic aromatic substitution compared to benzene.[2]

This intricate balance of effects means that the precise location of each substituent dramatically alters the molecule's reactivity profile.

Quantitative Comparison of Electronic Effects

The Hammett equation provides a quantitative means to assess the electronic influence of substituents. The Hammett constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent.

Substituentσ_metaσ_paraElectronic Effect Summary
-CH3 -0.07-0.17Weakly electron-donating (+I)
-OCF3 +0.35+0.35Strongly electron-withdrawing (-I > +M)
-NH2 -0.16-0.66Strongly electron-donating (+M)

Data sourced from Hansch, C. et al. (1991).[4]

The strongly positive σ values for -OCF3 confirm its potent electron-withdrawing character, which will decrease the basicity of the amino group and deactivate the ring to electrophilic attack. Conversely, the negative σ values for -CH3 and especially -NH2 indicate electron donation, which enhances reactivity.

Chapter 2: A Head-to-Head Comparison: Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary determinant for EAS on these molecules is the powerful ortho, para-directing amino group. The overall rate of reaction will be tempered by the deactivating -OCF3 group, but the regioselectivity will be a result of the combined directing influences and steric hindrance.

Let's compare the predicted outcomes for the bromination of our target molecule and a key isomer.

Isomer Comparison: Bromination

  • Molecule A: 5-Methyl-2-(trifluoromethoxy)aniline

    • Directing Groups:

      • -NH2 (at C1) directs to C2, C4, C6.

      • -OCF3 (at C2) directs to C1, C3, C5.

      • -CH3 (at C5) directs to C6, C4, C2.

    • Analysis: The powerful -NH2 group activates the ortho (C2, C6) and para (C4) positions.

      • Position C2 is blocked by -OCF3.

      • Positions C4 and C6 are strongly activated by the -NH2 group.

      • Position C4 is also activated by the -CH3 group.

      • Position C6 is sterically unhindered.

    • Predicted Major Product: Electrophilic attack is most likely at C4 , followed by C6 , due to the synergistic activation from the -NH2 and -CH3 groups at C4 and the strong activation at the sterically free C6 position.

  • Molecule B: 4-Methyl-2-(trifluoromethoxy)aniline

    • Directing Groups:

      • -NH2 (at C1) directs to C2, C4, C6.

      • -OCF3 (at C2) directs to C1, C3, C5.

      • -CH3 (at C4) directs to C3, C5.

    • Analysis:

      • Position C2 is blocked by -OCF3.

      • Position C4 is blocked by -CH3.

      • Position C6 is activated by the -NH2 group and is sterically accessible.

      • Positions C3 and C5 are activated by the -CH3 group and the -OCF3 group. The deactivating nature of the -OCF3 group makes these positions less favorable than those activated by the amino group.

    • Predicted Major Product: Electrophilic attack is most likely at C6 , which is activated by the dominant amino group and is sterically unhindered. Attack at C5 is a potential minor product.

G cluster_A 5-Methyl-2-(trifluoromethoxy)aniline cluster_B 4-Methyl-2-(trifluoromethoxy)aniline A_Struct Structure A A_React Bromination (Br2) A_Struct->A_React A_Prod1 Major Product: 4-Bromo... A_React->A_Prod1 Synergistic activation at C4 A_Prod2 Minor Product: 6-Bromo... A_React->A_Prod2 Activation at C6 B_Struct Structure B B_React Bromination (Br2) B_Struct->B_React B_Prod1 Major Product: 6-Bromo... B_React->B_Prod1 Dominant -NH2 activation at C6 B_Prod2 Minor Product: 5-Bromo... B_React->B_Prod2 Minor activation pathways

Predicted EAS Regioselectivity for Isomers

Experimental Protocol: Comparative Bromination of Aniline Isomers

This protocol is designed to qualitatively assess the relative reactivity and regioselectivity of the isomers.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Provides a polar medium to dissolve the aniline derivative and polarize the Br2 molecule, facilitating the electrophilic attack without being overly reactive.

  • Room Temperature: A mild condition to prevent over-bromination, which is a risk with highly activated aniline rings.

  • Sodium Thiosulfate Quench: To neutralize any unreacted bromine, ensuring a safe and clean workup.

  • TLC and NMR Analysis: Essential for determining the extent of reaction (a proxy for reactivity) and for identifying the structure of the product(s) to confirm regioselectivity.

Procedure:

  • Preparation: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of 5-Methyl-2-(trifluoromethoxy)aniline (Isomer A) and 4-Methyl-2-(trifluoromethoxy)aniline (Isomer B) in 10 mL of glacial acetic acid.

  • Reagent Addition: To each flask, add a solution of bromine (1.0 mmol) in 2 mL of glacial acetic acid dropwise at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes). The rate of disappearance of the starting material provides a qualitative measure of reactivity.

  • Workup: After 1 hour (or when TLC indicates consumption of starting material), pour each reaction mixture into 50 mL of water. Quench any remaining bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.

  • Extraction: Neutralize the solution with saturated sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by 1H NMR to determine the isomeric ratio of the brominated products. Purify by column chromatography if necessary.

Chapter 3: The Nucleophilic Character: Reactions at the Amino Group

The reactivity of the amino group is defined by its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electrophilic carbon). Both are influenced by the availability of the nitrogen's lone pair of electrons.

  • Electron-donating groups (-CH3) increase the electron density on the nitrogen, making the amine more basic and more nucleophilic.[5]

  • Electron-withdrawing groups (-OCF3) decrease the electron density on the nitrogen, significantly reducing both basicity and nucleophilicity.[6]

The Ortho Effect: Substituents at the ortho position to the amino group can sterically hinder the approach of electrophiles or solvent molecules. This "ortho effect" often makes ortho-substituted anilines weaker bases than their meta or para isomers, regardless of the substituent's electronic nature, due to steric inhibition of protonation and solvation.[7][8]

Predicted Basicity (pKa) and Nucleophilicity

The pKa of the conjugate acid (anilinium ion) is a direct measure of the aniline's basicity. A lower pKa indicates a weaker base.

IsomerKey Influences on BasicityPredicted Relative pKaPredicted Relative Nucleophilicity
Aniline (Reference) Baseline4.6Baseline
5-Methyl-2-(trifluoromethoxy)aniline -I from ortho -OCF3 (strong decrease); +I from meta -CH3 (weak increase)LowestLowest
4-Methyl-2-(trifluoromethoxy)aniline -I from ortho -OCF3 (strong decrease); +I from para -CH3 (moderate increase)LowLow
2-Methyl-5-(trifluoromethoxy)aniline -I from meta -OCF3 (strong decrease); Steric hindrance from ortho -CH3 (decrease)LowLow
3-Methyl-4-(trifluoromethoxy)aniline -I from para -OCF3 (strong decrease); +I from meta -CH3 (weak increase)Higher than ortho-OCF3 isomersHigher than ortho-OCF3 isomers

We can predict that 5-Methyl-2-(trifluoromethoxy)aniline will be one of the weakest bases and poorest nucleophiles in this series. The powerful electron-withdrawing -OCF3 group is ortho to the amine, exerting its maximum inductive effect and potential steric hindrance. The methyl group is too distant (in the meta position relative to the amine) to provide significant electronic compensation.

// Nodes Aniline [label="Aniline\n(Starting Point)"]; Acylation [label="Acylation with\nAcetic Anhydride", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsomerA [label="5-Methyl-2-(OCF3)-aniline"]; IsomerB [label="3-Methyl-4-(OCF3)-aniline"]; ReactivityA [label="Lower Reactivity", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactivityB [label="Higher Reactivity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IsomerA -> Acylation [label="-I effect of ortho-OCF3\ndecreases N nucleophilicity"]; IsomerB -> Acylation [label="-I effect of para-OCF3 is\nless impactful than ortho"]; Acylation -> ReactivityA [label="Slower Rate"]; Acylation -> ReactivityB [label="Faster Rate"]; } }

Workflow for Comparing Amine Nucleophilicity

Experimental Protocol: Comparative Acylation

This experiment compares the rate of N-acetylation, which serves as a direct measure of the nucleophilicity of the amino group.[9]

Causality Behind Experimental Choices:

  • Acetic Anhydride: A common, moderately reactive acylating agent.

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst.

  • Competitive Setup: By reacting a mixture of isomers, the product ratio directly reflects their relative nucleophilicity, providing a more sensitive comparison than running separate reactions.

Procedure:

  • Preparation: In a single flask, create a solution containing equimolar amounts (e.g., 1.0 mmol each) of 5-Methyl-2-(trifluoromethoxy)aniline and 3-Methyl-4-(trifluoromethoxy)aniline in 20 mL of dichloromethane. Add pyridine (2.5 mmol).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (0.5 mmol, the limiting reagent) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction by adding 20 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate and concentrate. Analyze the resulting mixture of unreacted anilines and acetylated products (acetanilides) by 1H NMR or GC-MS. The ratio of the two acetanilide products will indicate the relative nucleophilicity of the parent anilines.

Chapter 4: Implications for Synthesis and Drug Discovery

The differences in reactivity explored here are not merely academic; they have profound practical implications.

  • Regioselective Synthesis: Understanding the directing effects allows for the selective functionalization of the aromatic ring. For instance, in 5-Methyl-2-(trifluoromethoxy)aniline, the 4- and 6-positions are primed for electrophilic attack, a fact that can be exploited to build molecular complexity in a controlled manner.

  • Protecting Group Strategy: The reduced nucleophilicity of the amino group, particularly in isomers with an ortho-OCF3 substituent, may obviate the need for a protecting group in certain reactions where the amine might otherwise compete as a nucleophile. Conversely, forcing acylation or alkylation on these deactivated amines may require more forcing conditions or specialized catalysts.[10]

  • Diazotization and Sandmeyer Reactions: The stability and reactivity of the intermediate diazonium salts, crucial for Sandmeyer reactions (e.g., converting -NH2 to -Cl, -Br, -CN), are also affected by these substituents. Electron-withdrawing groups can influence the stability of the diazonium salt, impacting yields of subsequent transformations.[11][12][13]

  • Drug Design: The pKa of the aniline moiety is critical for a drug candidate's pharmacokinetic profile. It influences solubility, membrane permeability, and binding to target proteins. The ability to fine-tune pKa by isomeric placement of substituents is a key tool for medicinal chemists. The trifluoromethoxy group, in particular, is valued for enhancing metabolic stability.[1]

Conclusion

While they share the same molecular formula, the positional isomers of Methyl-(trifluoromethoxy)aniline exhibit a rich and diverse landscape of chemical reactivity. The reactivity of 5-Methyl-2-(trifluoromethoxy)aniline is characterized by a significantly deactivated amino group due to the potent inductive and steric effects of the ortho-trifluoromethoxy group. This deactivation profoundly impacts both its basicity and its nucleophilicity. In electrophilic aromatic substitution, the regiochemical outcome is a predictable, albeit complex, summation of the directing effects of all three substituents, with the amino group playing the lead role. By leveraging the fundamental principles of electronic and steric effects, researchers can rationally select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes, accelerating the discovery and development of novel chemical entities.

References

  • Yildiz, M., & Togrul, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Ben M'Barek, Y., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Retrieved from [Link]

  • Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693-9.
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Wyrębek, P., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4995.
  • Liptak, M. D., et al. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. The Journal of Physical Chemistry A, 105(45), 10314-10321.
  • Wang, D., et al. (2015). A practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(14), 3498-3501.
  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • Chemical Science. (2023). Trifluoromethylarylation of alkenes using anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2017). Mechanistic investigations of the synthesis of ortho-OCF3 aniline derivatives. Retrieved from [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (n.d.). Scheme 1. Trifluoromethylation of aniline in DMF. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15574-15584.
  • Roy, R. K., de Proft, F., & Geerlings, P. (1998). Site of Protonation in Aniline and Substituted Anilines in the Gas Phase: A Study via the Local Hard and Soft Acids and Bases Concept. The Journal of Physical Chemistry A, 102(36), 7035-7040.
  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]

  • Al-Garaween, O., & Al-Zier, B. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Chemistry, 6(4), 1106-1118.
  • University of Calgary. (n.d.). Problem Set #3 – Solutions. Retrieved from [Link]

  • Indian Council of Chemists. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from [Link]

  • Selby, T. (2021). acetylation aniline. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Zhang, S., et al. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(44), 10795-10802.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis Applications of 5-Methyl-2-(trifluoromethoxy)aniline and 2-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the incorporation of fluorine-containing moieties is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast array of fluorinated building blocks, substituted anilines are of paramount importance. This guide provides an in-depth technical comparison of two such critical intermediates: 5-Methyl-2-(trifluoromethoxy)aniline and 2-fluoro-5-(trifluoromethyl)aniline . We will dissect their structural nuances, compare their physicochemical properties, and analyze their reactivity in key synthetic transformations, supported by experimental insights and established chemical principles.

Unveiling the Contenders: Structural and Electronic Profiles

At first glance, both molecules offer a trifluoromethyl group or a related analogue, making them attractive for drug discovery programs. However, their distinct substitution patterns engender significantly different electronic and steric environments around the crucial aniline nitrogen, which in turn dictates their synthetic utility.

5-Methyl-2-(trifluoromethoxy)aniline (1) features a trifluoromethoxy (-OCF₃) group ortho to the amine and a methyl (-CH₃) group in the meta position. The -OCF₃ group is a strong electron-withdrawing group, primarily through its inductive effect, while the methyl group is a weak electron-donating group.

2-fluoro-5-(trifluoromethyl)aniline (2) , in contrast, possesses a fluorine atom ortho to the amine and a trifluoromethyl (-CF₃) group in the meta position. Both fluorine and the -CF₃ group are strongly electron-withdrawing.[3]

The interplay of these substituents has profound implications for the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring.

Physicochemical Properties: A Tabular Comparison

A summary of the key physicochemical properties of these two anilines is presented below. These parameters are crucial for designing reaction conditions and for understanding the potential pharmacokinetic profiles of their derivatives.

Property5-Methyl-2-(trifluoromethoxy)aniline (1)2-fluoro-5-(trifluoromethyl)aniline (2)Reference(s)
CAS Number 86256-59-9535-52-4[4]
Molecular Formula C₈H₈F₃NOC₇H₅F₄N[2]
Molecular Weight 191.15 g/mol 179.11 g/mol [4][5]
Appearance Not specified in retrieved resultsClear yellow to orange liquid[]
Density 1.58 g/mL1.378 g/mL at 25 °C[2][7]
Boiling Point Not specified in retrieved results155 °C[7]
Predicted pKa ~3.31Not specified in retrieved results[8][9]

Reactivity in Synthesis: A Head-to-Head Analysis

The utility of an aniline building block is defined by its performance in common bond-forming reactions. Here, we compare the expected reactivity of 1 and 2 in two pivotal transformations: amide bond formation and Buchwald-Hartwig amination.

Amide Bond Formation: Navigating Electronic Deactivation

The synthesis of amides is a cornerstone of drug discovery. However, the electron-deficient nature of both anilines presents a challenge for standard amide coupling protocols. The lone pair on the nitrogen of these anilines is delocalized into the electron-poor aromatic ring, reducing their nucleophilicity.

The electron-withdrawing strength of the substituents, as quantified by Hammett constants (σ), provides a basis for comparing their reactivity. The trifluoromethyl group has a σₚ value of +0.54, while the trifluoromethoxy group has a σₚ value of +0.35.[3][10] This suggests that the -CF₃ group in 2 will have a more pronounced deactivating effect on the aniline nitrogen compared to the -OCF₃ group in 1 . The ortho-fluoro substituent in 2 further decreases the nucleophilicity of the amine through its strong inductive electron withdrawal. Conversely, the meta-methyl group in 1 provides a slight electron-donating effect, which may partially mitigate the deactivation by the ortho--OCF₃ group.

Therefore, 5-Methyl-2-(trifluoromethoxy)aniline (1) is predicted to be a more competent nucleophile in amide coupling reactions than 2-fluoro-5-(trifluoromethyl)aniline (2) . For successful amide bond formation with these electron-deficient anilines, more forcing reaction conditions or highly activated carboxylic acid species are often necessary.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activating_Agent e.g., HATU, T3P Carboxylic_Acid->Activating_Agent Activation Activated_Ester Activated Ester Intermediate Activating_Agent->Activated_Ester Aniline_1 5-Methyl-2-(trifluoromethoxy)aniline (1) (More Nucleophilic) Activated_Ester->Aniline_1 Faster Coupling Aniline_2 2-fluoro-5-(trifluoromethyl)aniline (2) (Less Nucleophilic) Activated_Ester->Aniline_2 Slower Coupling Amide_Product_1 Amide Product Aniline_1->Amide_Product_1 Amide_Product_2 Amide Product Aniline_2->Amide_Product_2

Figure 1: Comparative workflow for amide coupling.

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). The choice of coupling agent is critical; reagents that generate highly reactive acylating species are preferred.[11]

  • The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • The aniline (1.0-1.2 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) until completion, as monitored by TLC or LC-MS. Due to the reduced nucleophilicity of the anilines, elevated temperatures may be required.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines.[12] The success of this reaction is highly dependent on the choice of ligand, base, and solvent.[13] For electron-deficient anilines like 1 and 2 , the reaction can be challenging.

The electronic deactivation of the aniline nitrogen in both 1 and 2 can hinder the catalytic cycle. However, the steric environment also plays a significant role. The ortho-substituents (-OCF₃ in 1 and -F in 2 ) can influence the approach of the aniline to the palladium center. The fluorine atom is smaller than the trifluoromethoxy group, which might suggest that 2 could be a better substrate from a steric standpoint. However, the increased electron-withdrawing nature of the substituents in 2 likely has a more dominant, negative effect on its reactivity.

For successful Buchwald-Hartwig amination with these substrates, the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) is often beneficial as they promote the reductive elimination step.[12] Additionally, the choice of a strong, non-nucleophilic base is crucial.

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aryl_Halide Aryl Halide/Triflate (Ar-X) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Aniline_1 5-Methyl-2-(trifluoromethoxy)aniline (1) Aniline_1->Pd_Catalyst Aniline_2 2-fluoro-5-(trifluoromethyl)aniline (2) Aniline_2->Pd_Catalyst Coupled_Product_1 Coupled Product Pd_Catalyst->Coupled_Product_1 Reductive Elimination Coupled_Product_2 Coupled Product Pd_Catalyst->Coupled_Product_2 Reductive Elimination Ligand Bulky Ligand (e.g., XPhos, SPhos) Base Strong Base (e.g., NaOtBu, K₃PO₄)

Sources

Comparative Guide: Cytotoxicity and Safety Profiling of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of Fluorinated Aniline Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Assessment Scientists

Executive Summary

Fluorinated anilines are critical bioisosteres in drug discovery, often deployed to modulate metabolic stability and lipophilicity. However, their safety profiles differ significantly from their chlorinated or brominated counterparts due to the unique strength of the carbon-fluorine (C-F) bond and its electronic effects.

This guide provides a technical comparison of 2-fluoroaniline (2-FA) , 3-fluoroaniline (3-FA) , and 4-fluoroaniline (4-FA) . Unlike heavier haloanilines, which frequently exhibit high mutagenicity via rapid N-hydroxylation, fluorinated anilines generally display lower mutagenic potency but distinct cytotoxicity profiles driven by oxidative stress and mitochondrial uncoupling.

Key Takeaway: The position of the fluorine atom dictates the toxicity mechanism. 2-FA exhibits reduced basicity (pKa ~3.2), limiting lysosomal trapping, while 4-FA (pKa ~4.65) mimics aniline's basicity but blocks para-hydroxylation, potentially shunting metabolism toward N-oxidation pathways.

Physicochemical & Toxicological Comparison

The cytotoxicity of fluoroanilines is governed by two primary factors: Lipophilicity (logP) , which drives cell permeability, and pKa , which influences intracellular distribution (ion trapping).

Table 1: Comparative Physicochemical Profile
CompoundStructurepKa (Conjugate Acid)LogP (Octanol/Water)Boiling PointMetabolic Alert
2-Fluoroaniline Ortho-substituted3.2 (Weak Base)1.26182°CSteric hindrance reduces N-acetylation rates.
3-Fluoroaniline Meta-substituted~3.5 (Weak Base)1.30186°CInductive electron withdrawal activates ring.
4-Fluoroaniline Para-substituted4.65 (Mod. Base)1.15188°CBlocks para-hydroxylation (major detox route).
Aniline (Ref)Unsubstituted4.600.90184°CRapid para-hydroxylation to 4-aminophenol.
Table 2: Toxicity & Mutagenicity Profile
Endpoint2-Fluoroaniline4-FluoroanilineReference Standard (4-Chloroaniline)
Ames Mutagenicity Negative/Weakly PositiveWeakly Mutagenic (<150 rev/µmol)Strongly Mutagenic
Primary Cytotoxicity Mechanism Oxidative Stress (ROS)ROS + Metabolic ShuntingDNA Adduct Formation
Hepatotoxicity Risk ModerateHigh (due to N-hydroxylation)High
Hemotoxicity Methemoglobinemia inducerMethemoglobinemia inducerSevere Methemoglobinemia

Data Insight: 4-Fluoroaniline is often considered "weakly mutagenic" in Salmonella strains (TA98/TA100) compared to the potent 4-chloroaniline. The C-F bond is too strong to be easily displaced by glutathione, unlike C-Cl or C-Br, reducing the formation of reactive adducts via oxidative dehalogenation.

Mechanisms of Action[2][3]

Understanding the mechanism is vital for interpreting cytotoxicity assays. Mere cell death (LC50) does not distinguish between necrosis (membrane rupture) and apoptosis (programmed death via mitochondrial stress).

Pathway Analysis: Metabolic Activation

The toxicity of anilines requires metabolic activation by Cytochrome P450 (CYP450) enzymes.

  • Detoxification: Ring hydroxylation (usually at the para position) creates water-soluble metabolites. 4-FA blocks this route.

  • Toxification: N-hydroxylation creates N-hydroxy-fluoroaniline, which oxidizes to the electrophilic nitroso-fluoroaniline. This species cycles with hemoglobin (causing methemoglobinemia) and depletes cellular Glutathione (GSH).

MetabolicPathways Aniline Fluoroaniline (Parent) CYP CYP450 (Liver) Aniline->CYP Phenol Aminophenol (Detoxified) CYP->Phenol C-Hydroxylation (Blocked in 4-FA) NOH N-Hydroxy-Fluoroaniline (Toxic Intermediate) CYP->NOH N-Hydroxylation (Promoted in 4-FA) Conj Glucuronide/Sulfate (Excretion) Phenol->Conj Nitroso Nitroso-Fluoroaniline (Electrophile) NOH->Nitroso Oxidation ROS ROS Generation (Mitochondrial Stress) Nitroso->ROS Redox Cycling MetHb Methemoglobinemia (RBC Toxicity) Nitroso->MetHb Heme Oxidation

Figure 1: Metabolic branching of fluoroanilines. Note that 4-fluoroaniline blocks the green "Detox" pathway, forcing flux toward the red "Toxic" N-hydroxylation pathway.

Experimental Protocols for Safety Assessment

To objectively compare these compounds, simple viability assays (like MTT) are insufficient due to the volatile nature of fluoroanilines and their specific mitochondrial effects.

A. The "Sealed" Resazurin Assay (Hepatocytes)

Why this protocol? Fluoroanilines have high vapor pressures (approx. 1 mmHg at 20°C). Open-plate incubations lead to "evaporation effects," causing false negatives (underestimation of toxicity). Resazurin is preferred over MTT as it does not require solubilization steps that can release volatile toxins.

Protocol Steps:

  • Cell Seeding: Seed primary rat hepatocytes or HepG2 cells at

    
     cells/well in collagen-coated 96-well plates. Allow attachment for 24h.
    
  • Chemical Preparation:

    • Dissolve fluoroaniline isomers in DMSO (Stock: 100 mM).

    • Dilute in serum-free medium to final concentrations (1–1000 µM).

    • Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Exposure (The Sealed System):

    • Aspirate media and apply treatment solutions.

    • Seal plates with a gas-permeable adhesive film (e.g., Breathe-Easy®) to prevent cross-well contamination via volatility while allowing

      
       exchange.
      
    • Incubate for 24h at 37°C.

  • Readout:

    • Add Resazurin solution (final conc. 44 µM).

    • Incubate 2–4 hours.

    • Measure Fluorescence (

      
      ).
      
B. ROS Generation Assay (Mechanistic Validation)

To confirm if cytotoxicity is driven by oxidative stress (typical for 4-FA):

  • Pre-load cells with DCFH-DA (10 µM) for 30 mins.

  • Wash cells with PBS.

  • Treat with fluoroaniline isomer.[1]

  • Measure kinetics of fluorescence increase over 4 hours.

    • Expectation: 4-FA > 3-FA > 2-FA in ROS generation rates.

AssayWorkflow cluster_exposure 3. Exposure Phase (Critical) Start Start: Fluoroaniline Comparison Prep 1. Solubilization (DMSO Stock -> Media Dilution) Start->Prep Seed 2. Cell Seeding (HepG2 / Primary Hepatocytes) Prep->Seed Dose Dose Cells (0-1000 µM) Seed->Dose Seal Apply Gas-Permeable Seal (Prevents Volatility Artifacts) Dose->Seal Incubate Incubate 24h @ 37°C Seal->Incubate Readout 4. Multiplex Readout Incubate->Readout End1 Resazurin (Metabolic Viability) Readout->End1 End2 DCFH-DA (ROS / Oxidative Stress) Readout->End2

Figure 2: Validated workflow for testing volatile organic amines. The sealing step is critical to prevent false IC50 values.

Strategic Recommendations for Drug Design

When selecting a fluoroaniline isomer for a drug candidate scaffold:

  • Select 2-Fluoroaniline (Ortho) for Safety: If the aniline nitrogen is not required for H-bonding, the ortho-fluorine provides steric protection against metabolic N-acetylation and generally shows lower ROS generation. Its lower pKa (3.2) reduces lysosomal accumulation.

  • Handle 4-Fluoroaniline (Para) with Caution: While it offers excellent metabolic stability against ring oxidation, it risks shunting metabolism toward the toxic N-hydroxylation pathway. Always screen 4-FA derivatives for methemoglobinemia potential early in the cascade.

  • Genotoxicity Screening: Despite being "weak" mutagens, all fluoroanilines should be screened in the Ames Test (Strain TA98/TA100) with and without S9 metabolic activation, as their metabolites can still interact with DNA.

References

  • National Toxicology Program (NTP). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. (Note: Establishes the isomeric toxicity trends relevant to haloanilines).

  • PubChem. 4-Fluoroaniline Compound Summary (CID 9731).[1] National Library of Medicine.

  • PubChem. 2-Fluoroaniline Compound Summary (CID 9584).[2] National Library of Medicine.

  • Miyata, N., et al. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines.[3] Mutation Research.

  • McMillian, M.K., et al. An improved resazurin-based cytotoxicity assay for hepatic cells.[4] Cell Biology and Toxicology. (Establishes the resazurin protocol for hepatocytes).

Sources

A Senior Application Scientist's Guide to the Validation of 5-Methyl-2-(trifluoromethoxy)aniline Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

5-Methyl-2-(trifluoromethoxy)aniline is a critical intermediate in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical sectors.[1] Its unique structure, featuring both a trifluoromethoxy group and an aniline moiety, imparts desirable properties such as enhanced metabolic stability and improved binding affinity in final products.[1] However, the synthesis of such fluorinated aromatics can be complex, often yielding a mixture of isomers, unreacted starting materials, and process-related impurities.[2] Consequently, a robust, validated High-Performance Liquid Chromatography (HPLC) method is not merely a quality control measure; it is a fundamental requirement to guarantee the purity, safety, and efficacy of the final active ingredient.

This guide provides an in-depth, experience-driven framework for the validation of an HPLC method tailored for 5-Methyl-2-(trifluoromethoxy)aniline. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare analytical strategies, and present a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3]

Understanding the Synthetic Landscape and Potential Impurities

A robust analytical method must be capable of separating the target analyte from any potential impurities. A plausible synthesis route, adapted from methodologies for structurally similar compounds, provides the necessary context for anticipating these impurities.[4][5][6] A typical pathway might involve the nitration of a toluene derivative, followed by fluorination and subsequent reduction of the nitro group.

cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Process & Degradation Impurities SM Starting Material (e.g., 4-Methylphenol) INT1 Intermediate 1 (Nitration) SM->INT1 HNO₃/H₂SO₄ INT2 Intermediate 2 (Trifluoromethoxylation) INT1->INT2 Reagent (e.g., CCl₃F, HF) Imp_SM Unreacted Starting Material INT1->Imp_SM Incomplete Reaction API Final Product 5-Methyl-2-(trifluoromethoxy)aniline INT2->API Reduction (e.g., H₂, Pd/C) Imp_Iso Positional Isomers INT2->Imp_Iso Non-selective Nitration Imp_Oxi Oxidation Products API->Imp_Oxi Air/Light Exposure Imp_Deg Degradation Products

Caption: Plausible synthesis pathway and associated impurities.

This analysis informs our validation strategy, particularly for the Specificity parameter, ensuring the method can distinguish the main component from starting materials, intermediates (e.g., 2-nitro-4-methyl-1-(trifluoromethoxy)benzene), and potential positional isomers, which may have similar chromatographic properties.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is the most critical factor in developing a selective HPLC method. For a fluorinated aromatic amine like 5-Methyl-2-(trifluoromethoxy)aniline, we compare two leading alternatives.

FeatureAlternative A: Standard C18 (Octadecyl Silane) Alternative B: Phenyl-Hexyl Phase Rationale & Recommendation
Primary Interaction Hydrophobic interactions.π-π interactions, hydrophobic interactions, and weak polar interactions.The trifluoromethoxy group and benzene ring of the analyte can engage in strong π-π stacking with the phenyl groups of the stationary phase.
Selectivity for Aromatics Good general-purpose selectivity. May struggle to resolve structurally similar positional isomers.Excellent selectivity for aromatic and unsaturated compounds. Enhanced retention and resolution of halogenated aromatics.[7]The phenyl-hexyl phase offers an orthogonal separation mechanism to C18, which is crucial for separating isomers and aromatic impurities.
Peak Shape for Amines Can exhibit peak tailing with basic analytes like anilines due to silanol interactions. Requires mobile phase modifiers (e.g., triethylamine) or a base-deactivated column.Often provides superior peak shape for basic compounds due to the different surface chemistry.The aniline moiety makes our analyte basic. A phenyl-hexyl column is expected to yield more symmetrical peaks without aggressive mobile phase additives.
Retention Behavior Retention is primarily driven by the logP of the analyte.Retention can be modulated by the aromaticity and electron-withdrawing/donating nature of the substituents.This allows for finer control over the separation of fluorinated compounds.[7]

The HPLC Validation Protocol: A Self-Validating System

This protocol is designed in accordance with the ICH Q2(R2) and FDA guidelines, ensuring regulatory compliance.[3][8][9] Each step builds upon the last, creating a logical and scientifically sound validation package.

cluster_workflow HPLC Validation Workflow start Method Development & Optimization sys_suit System Suitability start->sys_suit spec Specificity (Forced Degradation) sys_suit->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec loq LOQ / LOD acc->loq prec->loq rob Robustness loq->rob end Validated Method rob->end

Caption: Logical flow of the HPLC method validation process.

Optimized Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 min, hold at 80% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 245 nm
Injection Volume 5 µL

Scientist's Note: The use of 0.1% formic acid serves a dual purpose: it protonates the aniline group, ensuring a single ionic species and improving peak shape, while also providing a buffered environment for reproducible retention times.

System Suitability
  • Objective: To verify that the HPLC system and procedure are performing adequately for the analysis to be conducted. This is a prerequisite for all other validation tests.

  • Methodology:

    • Prepare a standard solution of 5-Methyl-2-(trifluoromethoxy)aniline at the working concentration (e.g., 0.5 mg/mL).

    • Inject this solution six consecutive times.

    • Calculate the key performance parameters from the resulting chromatograms.

  • Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.[8]
%RSD of Retention Time ≤ 1.0%Ensures stable chromatographic conditions.
Specificity and Forced Degradation
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Methodology:

    • Impurity Spiking: Prepare a solution containing the analyte and spike it with known levels of all available related substances (e.g., starting materials, known isomers). Analyze to ensure baseline resolution (>1.5) between all peaks.

    • Forced Degradation: Subject the analyte solution to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

    • Analyze the stressed samples. Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in each stressed sample.

cluster_specificity Logic of Specificity Validation main Specificity Goal Unambiguous measurement of Analyte sub_analyte Analyte Peak main:f1->sub_analyte is resolved from sub_imp Process Impurities main:f1->sub_imp is resolved from sub_deg Degradation Products main:f1->sub_deg is resolved from

Caption: Demonstrating specificity against potential interferents.

  • Acceptance Criteria:

    • The analyte peak is resolved from all impurity and degradation peaks (Resolution > 1.5).

    • The peak purity index for the analyte peak in all stressed samples is greater than 0.999, indicating no co-eluting peaks.

    • Mass balance should be accounted for (sum of analyte purity and impurities should be between 95-105%), demonstrating that all degradants are detected.

Linearity and Range
  • Objective: To verify that the method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Methodology:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels, covering 50% to 150% of the expected working concentration.

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Residuals Randomly scattered around the x-axis.
Concentration LevelHypothetical Peak Area (mean)
50% (0.25 mg/mL)1,505,000
75% (0.375 mg/mL)2,255,000
100% (0.50 mg/mL)3,010,000
125% (0.625 mg/mL)3,760,000
150% (0.75 mg/mL)4,505,000
Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

  • Methodology:

    • Prepare a placebo (synthesis matrix without the final product, if available) or use the sample diluent.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% recovery with an RSD of ≤ 2.0% at each level.[8]
100% 100.2%0.6%
120% 101.1%0.7%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Methodology:

    • Repeatability (Intra-assay precision):

      • One analyst prepares and analyzes six independent samples of the analyte at 100% concentration on the same day, using the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • A second analyst repeats the experiment on a different day, using a different HPLC system (if available).

      • The results from both sets of experiments are statistically compared.

  • Acceptance Criteria:

Precision LevelParameterAcceptance Limit
Repeatability %RSD of six sample preparations≤ 1.0%
Intermediate Precision Overall %RSD (combining all 12 preparations from both analysts)≤ 2.0%

Scientist's Note: Intermediate precision is a critical measure of the method's ruggedness in a real-world QC lab environment where different analysts and equipment are used.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). This is crucial for impurity analysis.

  • Methodology (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • To confirm the LOQ, inject six preparations at this concentration and verify that the precision (%RSD) and accuracy meet acceptable criteria.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3:1.

    • LOQ: S/N ratio ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120%).

Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Methodology:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

    • Inject a standard solution and a system suitability solution for each condition.

    • Evaluate the impact on retention time, peak area, and system suitability parameters.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The retention time and peak area should not change significantly, demonstrating the method's reliability during routine use.

Conclusion: A Foundation of Trust

This guide has detailed a comprehensive, scientifically-defensible strategy for the validation of an HPLC method for 5-Methyl-2-(trifluoromethoxy)aniline. By selecting an appropriate phenyl-hexyl column based on a comparative analysis and systematically executing the validation protocol as outlined by ICH guidelines, a trustworthy and robust analytical method can be established. Such a method is the cornerstone of quality assurance, providing the high degree of confidence required by researchers, scientists, and drug development professionals to ensure the integrity of their synthetic products and the success of their development programs.

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • 5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • US6333434B1 - Preparation of trifluoromethylanilines.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

5-Methyl-2-(trifluoromethoxy)aniline is a critical intermediate in the synthesis of high-value compounds, including agrochemicals and pharmaceuticals.[1] Its unique fluorinated aromatic structure can enhance the bioavailability, metabolic resistance, and binding affinity of target molecules.[1] For researchers and drug development professionals, the purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. The presence of unidentified or unquantified impurities can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.

This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of 5-Methyl-2-(trifluoromethoxy)aniline. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] Our focus is on establishing self-validating systems that provide trustworthy and accurate data, enabling scientists to make informed decisions in their research and development workflows.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for a vast range of organic compounds, including aniline derivatives.[4][] Its versatility in handling non-volatile or thermally labile compounds makes it an indispensable tool for routine quality control and stability testing.[4]

The Rationale: Why Reverse-Phase HPLC is the Method of Choice

The decision to employ reverse-phase HPLC stems from the physicochemical properties of 5-Methyl-2-(trifluoromethoxy)aniline. The molecule possesses moderate polarity, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach provides excellent resolution, separating the main analyte from both more polar and less polar impurities. The use of a UV detector is logical, as the aromatic ring provides strong chromophores for sensitive detection.

Experimental Protocol: A Validated Reverse-Phase HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation and Conditions:

  • System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: Hold at 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.[8]

2. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Methyl-2-(trifluoromethoxy)aniline in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.[7]

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5.

    • Theoretical Plates (N): Must be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

  • Causality: These SST parameters confirm that the column is efficient, the peak shape is symmetrical (indicating good chromatography and lack of overloading), and the system is providing reproducible results.

4. Data Analysis and Purity Calculation:

  • Analyze the sample chromatogram, identifying the main peak corresponding to 5-Methyl-2-(trifluoromethoxy)aniline.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • According to ICH guidelines, impurities present at a level of 0.1% or higher should be reported and identified if they exceed established thresholds.[9]

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatile Impurity Identification

For volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and definitive structural identification.[4][10] Many suppliers of related aniline derivatives specify GC as the primary technique for purity certification, underscoring its importance.[11][12][13]

The Rationale: Leveraging Volatility for High-Resolution Separation

5-Methyl-2-(trifluoromethoxy)aniline is sufficiently volatile for GC analysis. The high resolution of capillary GC columns allows for the separation of closely related structural isomers or process-related impurities that might co-elute in HPLC.[14] The coupling with a mass spectrometer provides two critical dimensions of data: retention time for quantification and the mass spectrum for unambiguous identification by matching fragmentation patterns against spectral libraries or through manual interpretation.

Experimental Protocol: A Robust GC-MS Method for Purity and Impurity Profiling

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[15]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

2. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Concentration: Prepare a solution of ~1 mg/mL.

3. Self-Validation and Data Interpretation:

  • System Performance: The performance of the GC system can be validated by checking for sharp, symmetrical peaks. Erratic responses may indicate the need for column maintenance.[16]

  • Identification: An impurity is considered identified if its retention time matches that of a known standard and its mass spectrum shows a high-quality match (>85%) with a reference library spectrum.

  • Quantification (using FID): Purity is calculated using the area percent method, similar to HPLC. FID provides a more uniform response factor for hydrocarbon-based impurities compared to UV detection.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool for Structural Confirmation and Primary Quantification

While chromatography separates components for individual measurement, NMR spectroscopy provides a holistic view of a sample's composition.[17] It is an indispensable tool for absolute structural confirmation and can be employed as a primary ratio method for quantification (qNMR) without the need for specific impurity reference standards.[18]

The Rationale: From Structure to Purity

¹H NMR provides a unique fingerprint of the molecule. The chemical shift, splitting pattern, and integration of each proton signal confirm the connectivity and substitution pattern of 5-Methyl-2-(trifluoromethoxy)aniline.[19] Any significant impurity will introduce new signals into the spectrum. By co-dissolving the sample with a high-purity, certified internal standard of known concentration, the purity of the analyte can be calculated directly by comparing the integral of a well-resolved analyte signal to a signal from the internal standard. This qNMR approach is a powerful, non-destructive method that provides high accuracy and precision.[18]

Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

1. Sample Preparation:

  • Accurately weigh ~10-20 mg of the 5-Methyl-2-(trifluoromethoxy)aniline sample into an NMR tube.

  • Accurately weigh and add ~5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Key Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full signal recovery for accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

3. Data Analysis and Purity Calculation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons) and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Visualizing the Analytical Workflow

A logical workflow ensures that the most efficient techniques are applied to yield the necessary data for quality assessment and impurity identification.

Purity_Assessment_Workflow cluster_0 Phase 1: Routine Purity Screening & Quantification cluster_1 Phase 2: Impurity Identification & Structural Confirmation cluster_2 Phase 3: Absolute Purity Confirmation Sample 5-Methyl-2-(trifluoromethoxy)aniline Sample HPLC HPLC Analysis (Area % Purity) Sample->HPLC Non-volatile analysis GC GC-FID Analysis (Area % Purity) Sample->GC Volatile analysis NMR_Structural NMR Spectroscopy (¹H, ¹³C, 2D NMR) Confirms structure of main component and major impurities Sample->NMR_Structural qNMR Quantitative NMR (qNMR) (Primary Method for Absolute Purity) Sample->qNMR Unknown_Impurity Impurity > Identification Threshold (e.g., >0.10% per ICH Q3A) HPLC->Unknown_Impurity If unknown peaks detected GC->Unknown_Impurity LC_MS LC-MS/MS (Molecular Weight & Fragmentation) Unknown_Impurity->LC_MS GC_MS GC-MS (EI Fragmentation Pattern) Unknown_Impurity->GC_MS

Caption: A multi-phase workflow for comprehensive purity analysis.

Comparative Performance of Analytical Techniques

The choice of analytical method is dictated by the specific question being asked—be it routine quality control, the identification of an unknown impurity, or the establishment of an absolute purity value for a reference standard.

Parameter Reverse-Phase HPLC-UV Gas Chromatography (GC-FID/MS) Quantitative NMR (qNMR)
Primary Application Routine purity testing, stability studiesPurity of volatile compounds, impurity identificationAbsolute purity determination, structural confirmation
Specificity Good; relies on chromatographic separation. Can be prone to co-elution.Excellent; high-resolution separation combined with mass spectral data.[4]Excellent; relies on unique chemical shifts of nuclei.
Sensitivity (LOD/LOQ) High (ng to low-µg range).Very High (pg to ng range), especially with MS.[14]Moderate (mid- to high-µg range).
Precision (RSD) Excellent (<2%).Excellent (<2%).Excellent (<1%).
Impurity Identification Limited (requires MS coupling, LC-MS).Excellent (with MS detector via library matching).Excellent for major impurities (>1%); provides full structure.[17][20]
Sample Throughput High.High.Moderate to Low.
Need for Standards Requires reference standard for identity confirmation and quantification.Requires standards for retention time confirmation; MS library can be used for tentative ID.Does not require analyte-specific standard for quantification (uses internal standard).

Conclusion: An Integrated Approach to Ensuring Purity

No single technique can provide a complete picture of a sample's purity. A robust and trustworthy assessment of 5-Methyl-2-(trifluoromethoxy)aniline relies on an integrated, multi-technique approach.

  • For routine quality control and high-throughput screening , HPLC is the method of choice due to its precision, and applicability to a wide range of potential impurities.

  • When volatile impurities or isomeric purity are of concern, or when definitive identification of unknown impurities is required, GC-MS is the superior technique.

  • For absolute purity assignment of a reference standard or for unambiguous structural confirmation of the bulk material and its major impurities, qNMR is the authoritative method.

By understanding the strengths and limitations of each method and applying them within a logical, self-validating framework, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, leading to more reliable science and safer end products.

References

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
  • PubMed Central (PMC), NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
  • Lab Pro Inc. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline, 5G.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • PubMed Central (PMC), NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • MySkinRecipes. (n.d.). 5-Methyl-2-(Trifluoromethyl)Aniline.
  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • ChemicalBook. (2025, August 22). 2-Methoxy-5-(trifluoromethyl)aniline.
  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
  • Fisher Scientific. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline 98.0+%, TCI America.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ResearchGate. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • European Medicines Agency (EMA). (n.d.). Q3B(R2) Impurities in New Drug Products.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

Sources

Comparative Guide: Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3) in Drug Design

[1]

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic replacement of hydrogen or methyl groups with fluorinated moieties is a cornerstone of lead optimization.[1] While both Trifluoromethyl (-CF3) and Trifluoromethoxy (-OCF3) groups are celebrated for enhancing metabolic stability and lipophilicity, they are not interchangeable bioisosteres.

This guide delineates the critical physicochemical and conformational divergences between these two groups. The decision to deploy -CF3 versus -OCF3 should be driven by specific structural requirements: -CF3 is the superior choice for maximizing electron-withdrawing power (

-OCF3

Physicochemical Profiling

The distinct behaviors of these groups stem from their electronic and steric profiles.[2] The table below summarizes the key parameters derived from classical Hammett and Hansch analyses.

Table 1: Comparative Physicochemical Metrics
ParameterTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Impact on Bioactivity
Hammett

0.540.35CF3 is a stronger electron-withdrawing group (EWG) at the para position. Use CF3 to lower the pKa of a distant basic center.
Hammett

0.430.38Inductive effects are similar in the meta position.
Hansch

(Lipophilicity)
0.881.04OCF3 is significantly more lipophilic. It is ideal for penetrating the blood-brain barrier (BBB) or filling large hydrophobic pockets.
Molar Refractivity (MR) 5.027.64OCF3 is bulkier due to the oxygen spacer, extending the fluorinated volume further from the aromatic core.
Conformation Rotational RotorOrthogonal PreferenceOCF3 prefers to sit perpendicular to the ring (

), creating a unique 3D vector.
Decision Logic for Substituent Selection

The following decision tree illustrates the logical flow for selecting between -CF3 and -OCF3 based on the target binding pocket's requirements.

decision_matrixstartLead Optimization Goalq1Primary Constraint?start->q1branch_elecElectronic Modulationq1->branch_elecpKa Tuningbranch_lipoLipophilicity/Permeabilityq1->branch_lipoBBB Penetrationbranch_confSteric Fit/Conformationq1->branch_confPocket Shaperes_cf3Select -CF3(Strong EWG, Compact)branch_elec->res_cf3Max Electron Withdrawalres_ocf3Select -OCF3(Super-Lipophilic, Orthogonal)branch_lipo->res_ocf3Max LogP Increaseq2Pocket Geometry?branch_conf->q2q2->res_cf3Planar/Rotor Tolerantq2->res_ocf3Requires 90° Twist

Figure 1: Strategic decision matrix for substituent selection. Green indicates CF3 preference; Red indicates OCF3 preference.

Conformational Dynamics: The "Orthogonal" Advantage

The most overlooked differentiator is conformation.

  • The CF3 Rotor: The -CF3 group attached to a phenyl ring acts as a symmetrical top. While it has a rotational barrier, it generally sweeps a cone of volume.

  • The OCF3 Lock: The -OCF3 group adopts a specific conformation where the O-CF3 bond is orthogonal (perpendicular) to the plane of the aromatic ring.

Mechanistic Insight: This perpendicularity arises from the "anomeric effect" and the repulsion between the oxygen lone pairs and the

Application: If your SAR (Structure-Activity Relationship) data suggests that a flat molecule is inactive, introducing -OCF3 can force the molecule into a twisted, 3D conformation that may better fit a globular protein pocket.

Metabolic Stability & Synthesis[4]

Both groups are metabolic blockers. They prevent oxidative metabolism (e.g., hydroxylation) at the site of attachment.

  • -OCH3 vs. -OCF3: The methoxy group (-OCH3) is metabolically labile (O-dealkylation by CYPs). The -OCF3 group is metabolically robust.[3] The strong C-F bonds lower the electron density on the oxygen, making the adjacent carbon inaccessible to oxidative attack.

  • Synthesis Accessibility:

    • -CF3: Readily accessible via cross-coupling (e.g., Ruppert-Prakash reagent,

      
      ) or radical trifluoromethylation.
      
    • -OCF3: Historically harder to install. Modern methods often use silver-mediated oxidative trifluoromethoxylation or photoredox catalysis, but reagent cost and availability can be higher than for CF3.

Experimental Protocol: Comparative Metabolic Stability Assay

To validate the stability advantage of -OCF3 over -OCH3 (and compare with -CF3), use the following microsomal stability protocol.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds: Analog A (-OCH3), Analog B (-OCF3), Analog C (-CF3)

  • Internal Standard: Diclofenac (High turnover control)

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix 1

      
      M compound with 0.5 mg/mL HLM.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing the internal standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      

Expected Outcome:

  • -OCH3: Rapid clearance (

    
     min).
    
  • -OCF3 & -CF3: High stability (

    
     min). Note: If -OCF3 shows instability, check for specific esterase activity, though rare.
    

Case Study: Ligand Efficiency & Binding

In a hypothetical optimization of a Tyrosine Kinase Inhibitor (TKI), researchers often face a "lipophilicity ceiling."

  • Scenario: A lead compound with a -Cl substituent has good potency but poor permeability.

  • Attempt 1 (-CF3): Replacing -Cl with -CF3 increases lipophilicity (

    
    : 0.71 
    
    
    0.88) and potency (due to
    
    
    ). However, the planar ring orientation remains, leading to a steric clash with a gatekeeper residue.
  • Attempt 2 (-OCF3): Replacing -Cl with -OCF3 drastically increases lipophilicity (

    
     1.04). Crucially, the orthogonal twist  rotates the aromatic ring relative to the scaffold, relieving the steric clash and filling a hydrophobic sub-pocket that -CF3 could not reach.
    

interaction_pathwaycluster_0Binding Pocket DynamicsligandLigand ScaffoldsubstituentSubstituent(-CF3 / -OCF3)ligand->substituentAttached at C4pocketHydrophobicSub-pocketsubstituent->pocket-OCF3 (Orthogonal)Avoids Clash & FillsclashSteric Gatekeepersubstituent->clash-CF3 (Rotor)Clashes

Figure 2: Mechanistic visualization of how the orthogonal conformation of -OCF3 can avoid steric clashes that affect -CF3.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

A Comparative Guide to the Efficacy of Advanced Insecticides Derived from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two classes of modern insecticides derived from fluorinated aniline precursors: the mesoionic insecticide Triflumezopyrim and the meta-diamide insecticide Broflanilide. Developed for researchers, scientists, and pest management professionals, this document synthesizes field and laboratory data to offer a clear perspective on their performance against critical agricultural pests, benchmarked against established alternatives.

Introduction: The Evolution of Insecticides from Fluorinated Scaffolds

The incorporation of fluorine atoms into agrochemical molecules has been a highly successful strategy for enhancing metabolic stability, bioavailability, and target-site binding affinity. 5-Methyl-2-(trifluoromethoxy)aniline and related fluorinated anilines serve as key building blocks for a new generation of insecticides with novel modes of action, addressing the growing challenge of insecticide resistance. This guide focuses on two prominent examples: Triflumezopyrim, a potent weapon against sap-sucking pests in rice, and Broflanilide, a broad-spectrum insecticide effective against a range of chewing pests.

Modes of Action: Distinct Neurological Targets

The efficacy of an insecticide is fundamentally linked to its mode of action. Triflumezopyrim and Broflanilide, despite their common synthetic heritage, interact with distinct targets in the insect nervous system, a crucial factor in their application and resistance management.

Triflumezopyrim: A Mesoionic Inhibitor of the Nicotinic Acetylcholine Receptor

Triflumezopyrim is a mesoionic insecticide that targets the nicotinic acetylcholine receptor (nAChR)[1][2]. Unlike neonicotinoids, which are nAChR agonists, Triflumezopyrim acts as an inhibitor at the orthosteric site of the receptor[2][3]. This binding prevents the neurotransmitter acetylcholine from activating the receptor, leading to a disruption of nerve impulses, over-excitation of the nervous system, and ultimately, the death of the insect[2]. This distinct inhibitory action is significant as it can confer efficacy against pest populations that have developed resistance to traditional nAChR agonists.

Diagram: Mode of Action of Triflumezopyrim

cluster_synapse Synaptic Cleft ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Neuron Postsynaptic Neuron nAChR->Neuron Na+ influx -> Nerve Impulse TFP Triflumezopyrim TFP->nAChR Binds & Inhibits

Caption: Triflumezopyrim inhibits the nAChR, blocking nerve signal transmission.

Broflanilide: A Novel Meta-Diamide Targeting the GABA Receptor

Broflanilide represents a new class of insecticides (IRAC Group 30) with a unique mode of action. It is a meta-diamide that, after being metabolized to its desmethyl form, acts as a non-competitive antagonist of the GABA (γ-aminobutyric acid)-gated chloride channel. This channel is a key component of the insect's inhibitory nervous system. By binding to a site distinct from that of other GABA receptor antagonists like fipronil, desmethyl-broflanilide blocks the influx of chloride ions. This inhibition of the inhibitory signal leads to hyperexcitation, convulsions, paralysis, and death of the target pest. This novel mode of action makes Broflanilide a valuable tool for managing resistance to other insecticide classes.

Diagram: Mode of Action of Broflanilide

cluster_synapse_gaba Inhibitory Synapse GABA GABA GABAR GABA-gated Cl- Channel GABA->GABAR Binds & Opens Neuron_GABA Postsynaptic Neuron GABAR->Neuron_GABA Cl- influx -> Inhibition BRO Desmethyl- Broflanilide BRO->GABAR Binds & Blocks

Caption: Broflanilide blocks the GABA-gated chloride channel, causing hyperexcitation.

Comparative Efficacy Analysis

The following sections present a comparative analysis of the efficacy of Triflumezopyrim and Broflanilide against their primary target pests, with data benchmarked against other commercially available insecticides.

Triflumezopyrim: Efficacy Against Rice Planthoppers

Triflumezopyrim has demonstrated high efficacy against various species of rice planthoppers, including the Brown Planthopper (Nilaparvata lugens) and the Whitebacked Planthopper (Sogatella furcifera).

Table 1: Comparative Field Efficacy of Triflumezopyrim and Other Insecticides Against Rice Planthoppers

InsecticideApplication Rate (g a.i./ha)Target PestEfficacy (% reduction in population)Source(s)
Triflumezopyrim 25 - 35N. lugens & S. furciferaSignificantly superior to checks[1][4][5]
Imidacloprid20N. lugens & S. furciferaLower efficacy than Triflumezopyrim[4][5]
Fipronil50N. lugens & S. furciferaLower efficacy than Triflumezopyrim[1]
Buprofezin200N. lugens & S. furciferaSlower acting than Triflumezopyrim[1][5]
Quinalphos500N. lugens & S. furciferaLower efficacy than Triflumezopyrim[4]
DinotefuranNot specifiedN. lugensEffective, but Triflumezopyrim is comparable or superior[6]
SulfoxaflorNot specifiedN. lugensEffective, but Triflumezopyrim is comparable or superior[6]
PymetrozineNot specifiedN. lugensSimilar effects on feeding behavior as Triflumezopyrim[7]

Field trials have consistently shown that Triflumezopyrim at application rates of 25-35 g a.i./ha provides excellent control of rice planthopper populations, often outperforming older insecticides like imidacloprid, fipronil, and buprofezin[1][4][5]. Studies have also indicated that Triflumezopyrim has a residual activity that is effective for up to 7-10 days after application[8]. Furthermore, there is no evidence of cross-resistance with neonicotinoids, flonicamid, or pymetrozine in Triflumezopyrim-resistant strains of Laodelphax striatellus[3].

Broflanilide: Efficacy Against Chewing Pests

Broflanilide has shown high insecticidal activity against a broad spectrum of chewing pests, particularly lepidopteran larvae.

Table 2: Comparative Laboratory Efficacy (LC50) of Broflanilide and Other Insecticides Against Spodoptera litura

InsecticideLC50 (mg/L)Relative Toxicity (Broflanilide = 1)Source(s)
Broflanilide 0.081.0[9]
Abamectin0.100.8[9]
Tetraniliprole0.190.42[9]
Spinetoram0.460.17[9]
Chlorfenapyr0.880.09[9]
Pyridalyl1.220.07[9]
Cyantraniliprole1.320.06[9]
Chlorantraniliprole2.210.04[9]
Metaflumizone3.610.02[9]
Flubendiamide9.950.008[9]

Laboratory bioassays demonstrate that Broflanilide has exceptionally high toxicity to Spodoptera litura, with an LC50 value significantly lower than many commonly used insecticides, including diamides like chlorantraniliprole and flubendiamide[9]. Field trials corroborate these findings, showing that Broflanilide at 25 g a.i./ha provided excellent control (81.92% to 96.46%) of Helicoverpa armigera and Spodoptera exigua, even in populations with reduced susceptibility to chlorantraniliprole and emamectin benzoate[10][11]. A key advantage of Broflanilide is the lack of cross-resistance with other insecticide classes, making it a valuable tool for managing resistant pest populations[9].

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of insecticides like Triflumezopyrim and Broflanilide.

Protocol 1: Rice Planthopper Systemic Bioassay (Seedling Dip Method)

This protocol is designed to assess the systemic and contact efficacy of insecticides against rice planthoppers.

Diagram: Rice Planthopper Bioassay Workflow

cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A 1. Prepare serial dilutions of test insecticides C 3. Dip seedling roots in insecticide solutions for 30s A->C B 2. Grow rice seedlings to the 2-3 leaf stage B->C D 4. Air-dry seedlings and place in test tubes with water C->D E 5. Introduce 10-15 adult planthoppers into each tube D->E F 6. Incubate at 25±2°C and 70-80% RH E->F G 7. Assess mortality at 24, 48, and 72 hours F->G H 8. Calculate LC50 values using Probit analysis G->H

Caption: Workflow for assessing insecticide efficacy against rice planthoppers.

Methodology:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone with a surfactant). Create a series of at least five serial dilutions in distilled water. A control group with only the solvent and water should also be prepared.

  • Rice Seedling Preparation: Grow a susceptible rice variety (e.g., TN-1) in a pest-free environment until the seedlings reach the 2-3 leaf stage (approximately 10 days old).

  • Exposure: Gently uproot the rice seedlings and wash the roots. Dip the entire seedling in the respective insecticide solutions for 30 seconds.

  • Drying and Setup: Allow the treated seedlings to air-dry for 1-2 hours. Place each seedling individually into a glass tube containing a small amount of water to maintain turgor.

  • Insect Infestation: Introduce 10-15 adult female planthoppers into each tube using an aspirator. Seal the tubes with a breathable material like cotton or fine mesh.

  • Incubation: Maintain the test tubes in a controlled environment at 25 ± 2°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-infestation. An insect is considered moribund if it cannot move when gently prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using Probit analysis.

Protocol 2: Lepidopteran Larvae Leaf-Dip Bioassay

This protocol is used to determine the contact and ingestion toxicity of insecticides to lepidopteran larvae.

Methodology:

  • Preparation of Insecticide Solutions: As described in Protocol 4.1.

  • Host Plant Leaf Preparation: Use fresh, untreated leaves from a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Helicoverpa armigera). Cut leaf discs of a uniform size (e.g., 5 cm diameter).

  • Exposure: Dip each leaf disc into the designated insecticide solution for 10-20 seconds with gentle agitation.

  • Drying and Setup: Place the treated leaf discs on a wire rack to air-dry completely. Once dry, place each leaf disc in a separate petri dish lined with moistened filter paper to maintain humidity.

  • Insect Infestation: Place 10 third-instar larvae of the target pest onto each leaf disc.

  • Incubation: Seal the petri dishes and maintain them in a controlled environment as described in Protocol 4.1.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation.

  • Data Analysis: As described in Protocol 4.1.

Protocol 3: Residual Activity Bioassay on Leaf Surfaces

This protocol evaluates the persistence of an insecticide's efficacy over time after application to a plant surface.

Methodology:

  • Plant Treatment: Grow host plants in pots to a suitable size. Spray the plants with the test insecticide at a field-realistic application rate until runoff. A control group should be sprayed with water and solvent only.

  • Aging of Residues: Place the treated plants in a greenhouse or a controlled environment that mimics field conditions.

  • Bioassay at Time Intervals: At specific time intervals (e.g., 1, 3, 7, 14, and 21 days after treatment), excise leaves from the treated and control plants.

  • Exposure: Place the excised leaves in petri dishes and introduce the target pest (e.g., 10-15 larvae or adults).

  • Mortality Assessment: Record mortality after a set exposure period (e.g., 48 hours).

  • Data Analysis: Plot the percentage mortality against the time interval to determine the residual efficacy of the insecticide.

Conclusion and Future Outlook

Pesticides derived from 5-Methyl-2-(trifluoromethoxy)aniline and similar precursors, such as Triflumezopyrim and Broflanilide, represent significant advancements in insecticide chemistry. Their novel modes of action provide effective solutions for controlling economically important pests and are crucial for insecticide resistance management programs. Triflumezopyrim offers a highly effective and targeted solution for rice planthopper control, while Broflanilide provides broad-spectrum efficacy against challenging chewing pests, including those resistant to other insecticide classes.

Future research should continue to explore the synthesis of new derivatives from these fluorinated aniline scaffolds to identify compounds with even greater selectivity, lower environmental impact, and novel modes of action. A deeper understanding of the metabolic pathways of these insecticides in both target and non-target organisms will further enhance their sustainable use in integrated pest management (IPM) strategies.

References

  • Field Efficacy of Triflumezopyrim 10.6 SC against the Mixed Populations of Rice Planthoppers in Godavari Delta. Serials Publications. [Link]

  • Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data. PMC - NIH. [Link]

  • Comparative study on the effects of three insecticides (fipronil, imidacloprid, selamectin) on developmental stages of the cat flea (Ctenocephalides felis Bouché 1835): a light and electron microscopic analysis of in vivo and in vitro experiments. PubMed. [Link]

  • Residue dynamics and bio-efficacy of triflumezopyrim against Nilaparvata lugens and non-targeted effect on natural enemies in a rice ecosystem. PubMed. [Link]

  • Preference and Toxicity of Sulfoxaflor, Flupyradifurone, and Triflumezopyrim Bait against the Fire Ant Solenopsis invicta (Hymenoptera: Formicidae) and Their Efficacy under Field Conditions. MDPI. [Link]

  • Triflumezopyrim: a new mesoionic insecticide for the management of planthoppers in Paddy. Indian Journal of Entomology. [Link]

  • Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism. Frontiers in Physiology. [Link]

  • Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. MDPI. [Link]

  • Effects of a novel mesoionic insecticide, triflumezopyrim, on the feeding behavior of rice planthoppers, Nilaparvata lugens and Sogatella furcifera (Hemiptera: Delphacidae). ResearchGate. [Link]

  • Susceptibility of six chemical insecticides against brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae). Redalyc. [Link]

  • Field efficacy of triflumezopyrim 5% + spinetoram 9% against yellow stem borer and brown plant hopper in rice. The Pharma Innovation Journal. [Link]

  • BIOEFFICACY POTENTIAL OF TRIFLUMEZOPYRIM FOR THE MANAGEMENT OF RICE PLANTHOPPERS. The Bioscan. [Link]

  • Evaluate the efficacy of insecticides against brown plant hopper. Agronomy Journal. [Link]

  • Broflanilide effectively controls Helicoverpa armigera and Spodoptera exigua exhibiting diverse susceptibilities to chlorantraniliprole and emamectin benzoate. ResearchGate. [Link]

  • TOXICITY OF IMIDACLOPRID 17.8%SL AND TRIFLUMEZOPYRIM 10%SC TO RICE BROWN PLANTHOPPER NILAPARVATA LUGENS. ResearchGate. [Link]

  • Manual for testing insecticide susceptibility in rice planthoppers. Japan International Research Center for Agricultural Sciences. [Link]

  • Laboratory bioassay of fall armyworm (Spodoptera frugiperda) larva using various insecticides. ResearchGate. [Link]

  • Broflanilide effectively controls Helicoverpa armigera and Spodoptera exigua exhibiting diverse susceptibilities to chlorantraniliprole and emamectin benzoate. PubMed. [Link]

Sources

A Comparative Guide to the Characterization of Novel 5-Methyl-2-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered significant interest as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive analysis of the characterization data for a representative novel derivative, 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline , and compares its expected spectral and physical properties with commercially available, structurally related analogs.

The strategic placement of the methyl and trifluoromethoxy groups on the aniline scaffold already presents a unique electronic and steric environment. The addition of a chloro substituent in this novel derivative further refines these properties, offering a new building block for drug discovery and materials science. Understanding the detailed characterization of this and similar novel derivatives is paramount for their effective utilization.

Synthetic Pathway and Rationale

The synthesis of ortho-trifluoromethoxylated aniline derivatives can be challenging.[1] A plausible and modern approach to synthesize our target novel derivative, 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline, is outlined below. This multi-step synthesis is designed for regiochemical control and employs established transformations.

Proposed Synthetic Workflow for 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline

A 1-Chloro-2-methyl-4-nitrobenzene B 2-Chloro-1-methyl-4-nitro-5-phenol A->B 1. Fuming H2SO4, HNO3 2. NaOH, heat C 2-Chloro-5-(trifluoromethoxy)-1-methyl-4-nitrobenzene B->C 1. Togni's Reagent II 2. Cs2CO3 (cat.), CHCl3 D 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline C->D Fe/HCl or H2, Pd/C

Caption: Proposed synthetic route for 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline.

Causality Behind Experimental Choices:

  • Step 1: Nitration and Hydroxylation: The starting material, 1-chloro-2-methyl-4-nitrobenzene, is commercially available. A regioselective hydroxylation is proposed via a nitration-denitration sequence or other established methods to introduce a hydroxyl group ortho to the chloro substituent and meta to the nitro group. This step is crucial for the subsequent trifluoromethoxylation.

  • Step 2: Trifluoromethoxylation: The introduction of the trifluoromethoxy group is a key step. Modern methods often employ electrophilic trifluoromethylating agents. A plausible route involves the use of reagents like Togni's reagent II on the phenolic precursor.[1] This approach offers a more user-friendly alternative to older methods that might require harsh conditions or toxic reagents.

  • Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group to the corresponding aniline. This is a standard and high-yielding transformation, commonly achieved using iron powder in acidic media (e.g., HCl) or catalytic hydrogenation with palladium on carbon (Pd/C). This method is robust and generally provides clean conversion to the desired aniline.

Comparative Characterization Data

A thorough characterization is essential to confirm the structure and purity of the novel derivative. Below is a comparative summary of the expected and known characterization data for our novel compound and two relevant commercially available isomers.

Property Novel Derivative: 4-Chloro-5-methyl-2-(trifluoromethoxy)aniline Alternative 1: 5-Methyl-2-(trifluoromethyl)aniline [2]Alternative 2: 2-Methoxy-5-(trifluoromethyl)aniline
Molecular Formula C8H7ClF3NOC8H8F3NC8H8F3NO
Molecular Weight 225.59 g/mol 175.15 g/mol 191.15 g/mol
Physical State Expected to be a solid or low-melting solid at room temperature.LiquidWhite to light yellow crystalline solid
Melting Point Predicted to be in the range of 30-50 °C.Not applicable (liquid)58-62 °C
Boiling Point Higher than analogs due to increased molecular weight and polarity.~198-201 °CNot specified

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Proton Assignment Novel Derivative (Predicted, CDCl₃, 400 MHz) Alternative 1 (CDCl₃) Alternative 2 (CDCl₃)
-NH₂ ~3.8 ppm (broad singlet, 2H)~3.7 ppm (broad singlet, 2H)~3.8 ppm (broad singlet, 2H)
Aromatic CH H-3: ~7.1 ppm (singlet, 1H)H-6: ~6.8 ppm (singlet, 1H)H-3: ~7.2 ppm (d, 1H)H-4: ~7.0 ppm (d, 1H)H-6: ~6.8 ppm (s, 1H)H-3: ~6.9 ppm (d, 1H)H-4: ~6.8 ppm (dd, 1H)H-6: ~6.7 ppm (d, 1H)
-CH₃ ~2.2 ppm (singlet, 3H)~2.2 ppm (singlet, 3H)Not applicable
-OCH₃ Not applicableNot applicable~3.8 ppm (singlet, 3H)

Rationale for Predicted Shifts: In the novel derivative, the protons on the aromatic ring are expected to appear as singlets due to their substitution pattern, which eliminates vicinal proton-proton coupling. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and chloro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon Assignment Novel Derivative (Predicted, CDCl₃, 100 MHz)
**C-1 (C-NH₂) **~145 ppm
C-2 (C-OCF₃) ~140 ppm (quartet, J ≈ 2-5 Hz)
C-3 ~120 ppm
C-4 (C-Cl) ~125 ppm
C-5 (C-CH₃) ~135 ppm
C-6 ~115 ppm
-CH₃ ~18 ppm
-OCF₃ ~121 ppm (quartet, J ≈ 257 Hz)

Rationale for Predicted Shifts: The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds.

Fluorine Assignment Novel Derivative (Predicted, CDCl₃, 376 MHz)
-OCF₃ ~ -58 ppm (singlet)

Rationale for Predicted Shift: The chemical shift of the -OCF₃ group is expected to be in the typical range for trifluoromethoxy groups on an aromatic ring. The absence of nearby fluorine or hydrogen atoms that would couple should result in a singlet.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (asymmetric & symmetric) 3400-3500 (two bands)[3][4]
C-H stretch (aromatic) 3000-3100
C=C stretch (aromatic) 1600-1620
N-H bend 1580-1650[3]
C-O-C stretch 1250-1300 (strong)
C-F stretch 1100-1200 (very strong)
C-Cl stretch 700-850

Rationale for Assignments: The presence of a primary amine will give rise to two distinct N-H stretching bands.[3] The C-F and C-O stretches associated with the trifluoromethoxy group are expected to be very strong and are characteristic of this functional group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information on the fragmentation pattern.

Ion Expected m/z
[M]⁺ (Molecular Ion) 225/227 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
[M - Cl]⁺ 190
[M - OCF₃]⁺ 140/142

Rationale for Fragmentation: The molecular ion peak will show a characteristic isotopic pattern for a monochlorinated compound. Common fragmentation pathways for such molecules include the loss of the chlorine atom or the trifluoromethoxy group.

Experimental Protocols

General Characterization Workflow

Start Synthesized Novel Derivative Purity HPLC Analysis (Purity Assessment) Start->Purity Structure_ID Structural Elucidation Purity->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_ID->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure_ID->MS IR IR Spectroscopy (Functional Groups) Structure_ID->IR Final Complete Characterization Data NMR->Final MS->Final IR->Final

Caption: A typical workflow for the characterization of a novel chemical entity.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for aniline derivatives.[5][6] For example, a linear gradient from 30% to 90% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the gradient program and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

    • Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Procedure (for GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC, which separates it from any impurities.

    • The separated compound enters the mass spectrometer, is ionized, and the mass-to-charge ratio of the fragments is detected.

    • Analyze the resulting mass spectrum for the molecular ion and fragmentation patterns. The analysis of fluorinated compounds by mass spectrometry can sometimes be challenging due to their unique fragmentation behavior.[7][8][9]

Conclusion

References

  • MySkinRecipes. 5-Methyl-2-(Trifluoromethyl)Aniline. [Link]

  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

  • Google Patents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • ATB. 2-(Trifluoromethyl)aniline. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]

  • EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. [Link]

  • PubChem. 4-(Trifluoromethoxy)aniline. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. [Link]

  • ACS Publications. Near-Infrared Spectra of Primary Aromatic Amines. [Link]

  • PubChem. 2-(Trifluoromethyl)aniline. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of pharmaceutical and materials science, the synthesis and application of novel compounds like 5-Methyl-2-(trifluoromethoxy)aniline are paramount. However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Methyl-2-(trifluoromethoxy)aniline, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established chemical safety principles and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.

Understanding the Hazard Profile: Why Caution is Critical

5-Methyl-2-(trifluoromethoxy)aniline, while not having a unique, universally adopted hazard classification, belongs to a family of halogenated aromatic amines. Based on data from structurally similar compounds, we must operate under the assumption that it presents multiple hazards. Analogous anilines are classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause serious skin and eye irritation.[1][2] The trifluoromethoxy (-OCF₃) group introduces considerations related to persistent fluorinated compounds and dictates specific disposal methodologies due to its thermal decomposition products.

The core principle of safe disposal is the containment and destruction of the hazardous material in a way that prevents its release into the environment.[1][3] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to aquatic toxicity and contaminate water systems.[4]

Hazard Summary Table
Hazard ClassDescriptionCausality and Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if it enters the body through ingestion, skin contact, or breathing.Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. All waste must be securely contained.
Skin/Eye Irritation Can cause irritation or serious damage upon contact with skin and eyes.Dictates the need for chemical-resistant gloves and safety goggles or a face shield. Contaminated clothing must be removed and decontaminated before reuse or disposed of as hazardous waste.[2]
Environmental Hazard Poses a threat to aquatic life and ecosystems.Prohibits disposal into sewage systems or waterways. Waste must be managed by a licensed hazardous waste facility.[3]
Thermal Decomposition Products Incineration can produce hazardous gases like hydrogen fluoride (HF) and nitrogen oxides (NOx).[5]Mandates that the primary disposal method be high-temperature incineration at a facility equipped with flue-gas scrubbing technology to neutralize acidic gases like HF.[3]

Pre-Disposal: Segregation and Containment Protocol

Proper disposal begins in the laboratory, long before the waste is collected. The key is meticulous segregation to prevent dangerous reactions and to ensure the waste is routed to the correct disposal stream.

Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory for the accumulation of 5-Methyl-2-(trifluoromethoxy)aniline waste. This area should be under a chemical fume hood if volatile vapors are a concern and away from incompatible materials, particularly strong oxidizing agents.[6]

Step 2: Select the Correct Waste Container Use only UN-certified, chemically compatible containers for waste collection.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid to prevent leaks or the escape of vapors.[1]

Step 3: Label Waste Containers Correctly Proper labeling is a regulatory and safety imperative. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5-Methyl-2-(trifluoromethoxy)aniline"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Step 4: Waste Segregation Crucially, do not mix this waste with other waste streams.

  • Halogenated vs. Non-Halogenated: Do not mix this fluorinated compound with non-halogenated organic waste. The cost and method of disposal for halogenated waste are significantly different.

  • Liquid vs. Solid: Collect liquid waste (e.g., reaction mother liquors) and solid waste (e.g., contaminated filter paper, silica gel) in separate, appropriately labeled containers.

Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the decision-making process and procedural steps for disposing of both small (spill-related) and bulk quantities of 5-Methyl-2-(trifluoromethoxy)aniline.

DisposalWorkflow Disposal Workflow for 5-Methyl-2-(trifluoromethoxy)aniline Start Waste Generated (Solid or Liquid) CheckSpill Is this a small lab spill? Start->CheckSpill SpillClean Spill Cleanup Protocol CheckSpill->SpillClean Yes BulkCollect Bulk Waste Accumulation Protocol CheckSpill->BulkCollect No Container Collect in Labeled, Compatible Container SpillClean->Container BulkCollect->Container Segregate Segregate as Halogenated Waste Container->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Transport Licensed Transporter Collects Waste EHS->Transport Incinerate High-Temperature Incineration with Flue-Gas Scrubbing Transport->Incinerate End Final Disposition (Ash to Hazardous Landfill) Incinerate->End

Caption: Decision workflow for handling and disposing of 5-Methyl-2-(trifluoromethoxy)aniline.

Protocol 1: Small Spill Cleanup (<100 mL)

This protocol is for incidental spills that can be safely managed by trained laboratory personnel.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to surround and absorb the liquid.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the same hazardous waste container.

  • Seal and Label: Securely close the container and label it as "Spill Debris containing 5-Methyl-2-(trifluoromethoxy)aniline."

  • Report: Inform your laboratory supervisor and/or EHS department of the spill, even if cleaned up, to ensure proper documentation.

Protocol 2: Bulk Waste Disposal

This protocol covers the routine disposal of waste generated from experimental procedures.

  • Transfer Waste: Carefully pour or transfer the waste into the designated, pre-labeled hazardous waste container located in your satellite accumulation area. Use a funnel for liquids to prevent drips.

  • Keep Container Closed: Except when adding waste, the container must remain tightly sealed at all times. This is a critical regulatory requirement to prevent the release of vapors.[7]

  • Monitor Fill Level: Do not overfill the container. A best practice is to fill to no more than 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (e.g., 90 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. Accuracy is essential for regulatory compliance.

The Final Step: Approved Disposal Methodologies

As the waste generator, your responsibility ends when the licensed waste handler accepts the material. However, understanding the ultimate fate of the chemical reinforces the importance of proper segregation. For halogenated organic compounds like 5-Methyl-2-(trifluoromethoxy)aniline, the preferred disposal method is high-temperature incineration .[3]

  • Why Incineration? Incineration at temperatures above 850°C with sufficient residence time can break the strong carbon-fluorine bonds, mineralizing the organic material.[8][9]

  • The Role of Flue-Gas Scrubbing: The combustion of fluorinated and nitrogen-containing compounds inevitably produces acidic gases, primarily hydrogen fluoride (HF) and nitrogen oxides (NOx).[5] A licensed hazardous waste incinerator is equipped with a "scrubber," which is an air pollution control device that neutralizes these gases before they are released into the atmosphere, typically using a basic solution.[3]

Caption: Simplified schematic of the incineration and flue-gas scrubbing process.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. Retrieved from [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (2014). Emissions from incineration of fluoropolymer materials - A literature survey. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group. Retrieved from [Link]

  • W. L. Gore & Associates. (n.d.). Pilot-Scale Fluoropolymer Incineration Study. Retrieved from [Link]

  • W. L. Gore & Associates. (n.d.). Waste Incineration of Polytetrafluoroethylene (PTFE) to Evaluate Potential Formation of Per- and Poly-fluorinated Alkyl Substanc. Retrieved from [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

Sources

Navigating the Risks: A Guide to Personal Protective Equipment for 5-Methyl-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With these new molecular entities come unique handling challenges. 5-Methyl-2-(trifluoromethoxy)aniline, a key building block in many synthetic pathways, is one such compound that demands meticulous safety protocols. Its aromatic amine structure, coupled with trifluoromethoxy functionalization, presents a specific hazard profile that necessitates a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, experience-driven approach to safely managing this chemical in a laboratory setting, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Hazard

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-Methyl-2-(trifluoromethoxy)aniline is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: It is a known skin irritant.

  • Serious Eye Damage/Eye Irritation: It can cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.

The trifluoromethoxy group can enhance the compound's ability to penetrate the skin, making dermal contact a significant route of exposure. The aniline component, a known class of toxic compounds, can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. While this specific derivative's carcinogenic and mutagenic properties are not as extensively studied as parent aniline, it is prudent to handle it with the assumption of potential long-term health effects.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy for 5-Methyl-2-(trifluoromethoxy)aniline is not a one-size-fits-all approach. The level of protection must be commensurate with the scale and nature of the operation. The following table outlines the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile gloves (minimum 4 mil thickness). Change outer glove immediately upon contamination.Standard laboratory coat.Not typically required if handled exclusively within a certified chemical fume hood.
Synthesis and work-up procedures (larger scale, potential for splashing) Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves. Check manufacturer's breakthrough time data.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation exposure outside of a fume hood.
Handling spills Chemical splash goggles and a face shield.Butyl rubber gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.
Causality Behind the Choices:
  • Eye and Face Protection: The potential for serious eye irritation necessitates, at a minimum, chemical splash goggles. A face shield provides an additional layer of protection against splashes, which is critical during larger-scale operations or when transferring the chemical.

  • Hand Protection: Due to the risk of skin absorption, glove selection is critical. While nitrile gloves offer good splash protection for short-duration tasks, their breakthrough time can be variable. For prolonged contact or in the event of a spill, butyl rubber gloves are recommended due to their superior resistance to aromatic amines. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard lab coat is sufficient for small-scale work within a fume hood. For procedures with a higher risk of splashes, a chemical-resistant apron provides an essential barrier. In the event of a significant spill, a full chemical-resistant suit is necessary to prevent widespread skin contact.

  • Respiratory Protection: All handling of 5-Methyl-2-(trifluoromethoxy)aniline should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for airborne particulates or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.

Procedural Guidance: From Handling to Disposal

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or solutions of 5-Methyl-2-(trifluoromethoxy)aniline within the fume hood. Use a spatula for solids and a pipette or syringe for liquids to minimize the risk of spills.

  • Reaction Setup: When setting up a reaction, ensure all glassware is securely clamped and that any potential sources of ignition are removed from the area.

  • Work-up: During the reaction work-up, be mindful of the potential for splashes when transferring solutions between vessels.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Response Plan:
  • Evacuate: In the event of a spill, immediately evacuate the immediate area and alert nearby colleagues.

  • Assess: From a safe distance, assess the extent of the spill. If it is a large spill or if you are unsure how to proceed, contact your institution's environmental health and safety department.

  • Contain: For small spills, contain the material using an inert absorbent material such as vermiculite or sand.

  • Neutralize (if applicable): For aniline-based compounds, a specialized decontamination solution may be used to neutralize the material.

  • Clean-up: Wearing the appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan:

All waste containing 5-Methyl-2-(trifluoromethoxy)aniline, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Collection: Arrange for collection by your institution's hazardous waste management service.

Visualizing the Workflow: PPE Selection and Disposal

PPE_Workflow cluster_ppe_selection PPE Selection Process cluster_disposal Disposal Workflow start Assess Task weighing Weighing/ Small Scale start->weighing Low Splash Risk synthesis Synthesis/ Large Scale start->synthesis High Splash Risk spill Spill Cleanup start->spill Emergency weighing_ppe Goggles Double Nitrile Gloves Lab Coat (In Fume Hood) weighing->weighing_ppe synthesis_ppe Goggles & Face Shield Butyl Rubber Gloves Chem-Resistant Apron (Respirator if needed) synthesis->synthesis_ppe spill_ppe Goggles & Face Shield Butyl Rubber Gloves Chem-Resistant Suit Respirator spill->spill_ppe collect_waste Collect Contaminated Material (Gloves, etc.) segregate Segregate from Other Waste collect_waste->segregate label_container Label as 'Hazardous: 5-Methyl-2-(trifluoromethoxy)aniline' segregate->label_container store Store in Designated Satellite Area label_container->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: A flowchart illustrating the decision-making process for PPE selection based on the task and the subsequent workflow for proper hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 5-Methyl-2-(trifluoromethoxy)aniline, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • U.S. Occupational Safety and Health Administration. Glove Selection Chart. [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • U.S. Centers for Disease Control and Prevention. Aniline | Medical Management Guidelines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.